molecular formula C41H44N8O6 B15608845 Py-MPB-amino-C3-PBD

Py-MPB-amino-C3-PBD

Numéro de catalogue: B15608845
Poids moléculaire: 744.8 g/mol
Clé InChI: KZQHDCMQELKFIS-HKBQPEDESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Py-MPB-amino-C3-PBD is a useful research compound. Its molecular formula is C41H44N8O6 and its molecular weight is 744.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C41H44N8O6

Poids moléculaire

744.8 g/mol

Nom IUPAC

4-[4-[[4-[4-[[(6aS)-2-methoxy-12-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[2,1-c][1,4]benzodiazepin-3-yl]oxy]butanoylamino]-1-methylpyrrole-2-carbonyl]amino]phenyl]-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide

InChI

InChI=1S/C41H44N8O6/c1-47-24-27(19-34(47)39(51)46-29-13-15-42-16-14-29)26-9-11-28(12-10-26)45-40(52)35-20-30(25-48(35)2)44-38(50)8-6-18-55-37-22-33-32(21-36(37)54-3)41(53)49-17-5-4-7-31(49)23-43-33/h9-16,19-22,24-25,31,43H,4-8,17-18,23H2,1-3H3,(H,44,50)(H,45,52)(H,42,46,51)/t31-/m0/s1

Clé InChI

KZQHDCMQELKFIS-HKBQPEDESA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Py-MPB-amino-C3-PBD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Py-MPB-amino-C3-PBD is a potent cytotoxic agent belonging to the pyrrolobenzodiazepine (PBD) family of DNA-interactive compounds. As a payload for antibody-drug conjugates (ADCs), its mechanism of action is of critical interest for the development of targeted cancer therapies. This technical guide elucidates the core mechanism of this compound, detailing its interaction with DNA, the roles of its structural components, and the downstream cellular consequences. This document provides a compilation of relevant quantitative data, detailed experimental protocols for studying its activity, and visual representations of its mechanism and associated analytical workflows.

Introduction to Pyrrolobenzodiazepines and this compound

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA alkylating agents with significant antitumor properties, originally discovered in various species of Streptomyces.[1] Their mechanism of action involves binding to the minor groove of DNA and forming a covalent adduct, which interferes with DNA processing and can lead to cell death.[2] PBD dimers, which consist of two PBD units linked together, are particularly potent due to their ability to crosslink DNA strands.[2]

This compound is a synthetic PBD-biaryl conjugate. This class of compounds features a single PBD core (a mono-alkylating agent) attached to a biaryl moiety that extends the molecule's footprint within the DNA minor groove, enhancing binding affinity and sequence specificity. The "Py-MPB" portion of this compound refers to a pyrrole-1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl group, which provides non-covalent interactions with the DNA, while the "amino-C3" is a three-carbon linker.

Core Mechanism of Action

The mechanism of action of this compound is a multi-step process that culminates in cytotoxicity. It can be broken down into two key phases: DNA binding and the subsequent cellular response.

DNA Binding and Adduct Formation

The interaction of this compound with DNA is characterized by both non-covalent and covalent interactions:

  • Minor Groove Recognition and Binding: The molecule's three-dimensional shape allows it to fit snugly within the minor groove of the DNA double helix. The extended "Py-MPB" biaryl moiety plays a crucial role in this initial recognition and binding. This non-covalent interaction is driven by van der Waals forces, hydrogen bonding, and hydrophobic interactions between the compound and the floor of the minor groove. The "MPB" (4-(1-methyl-1H-pyrrol-3-yl)benzenamine) component has been shown to have a preference for G:C-rich DNA sequences.

  • Covalent Alkylation of Guanine (B1146940): Following initial binding, the electrophilic imine moiety at the N10-C11 position of the PBD core forms a covalent aminal linkage with the exocyclic C2-amino group of a guanine base.[2] This covalent bond formation is highly specific for guanine and is the hallmark of PBD activity. The formation of this PBD-DNA adduct is a critical step in the cytotoxic mechanism.

The combination of the non-covalent interactions of the biaryl "tail" and the covalent binding of the PBD "warhead" leads to a highly stable and specific interaction with DNA.

G Mechanism of DNA Binding by this compound cluster_0 This compound cluster_1 DNA Double Helix PyMPB Py-MPB Biaryl Moiety Linker amino-C3 Linker MinorGroove Minor Groove PyMPB->MinorGroove Non-covalent Binding (van der Waals, H-bonds) PBD PBD Core (with N10-C11 imine) Guanine Guanine Base (with C2-NH2) PBD->Guanine Covalent Bond Formation (Alkylation)

Mechanism of DNA binding by this compound.
Downstream Cellular Consequences

The formation of the PBD-DNA adduct disrupts normal cellular processes, leading to cytotoxicity. The primary downstream effects include:

  • Inhibition of DNA Replication and Transcription: The presence of the bulky adduct in the minor groove physically obstructs the passage of DNA and RNA polymerases, thereby halting DNA replication and transcription.

  • Induction of DNA Damage Response and Apoptosis: The stalled replication forks and transcriptional machinery trigger the cell's DNA damage response (DDR) pathways. If the damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.

  • Cell Cycle Arrest: Cells treated with PBDs often exhibit cell cycle arrest, typically at the G2/M phase, as the cell attempts to repair the DNA damage before proceeding with mitosis.

Quantitative Data

The following table summarizes the available in vitro cytotoxicity data for this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
U138-MGGlioblastoma301[3]
A431Epidermoid Carcinoma144.1[3]
REHLeukemia37.5[3]

Experimental Protocols

The characterization of the mechanism of action of PBD-biaryl conjugates like this compound involves a series of biophysical and cellular assays. Below are detailed methodologies for key experiments.

HPLC-MS Analysis of PBD-DNA Adduct Formation

This method is used to confirm the covalent binding of the PBD to DNA and to quantify the extent of adduct formation.

Materials:

Protocol:

  • Prepare a solution of the oligonucleotide (e.g., 25 µM) in ammonium acetate buffer.

  • Add this compound to the oligonucleotide solution at a specified molar ratio (e.g., 4:1 drug to DNA).

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • At each time point, inject an aliquot of the reaction mixture onto a reverse-phase HPLC column (e.g., C18).

  • Elute the components using a gradient of acetonitrile in water with 0.1% formic acid.

  • Monitor the eluent by UV-Vis spectrophotometry and mass spectrometry.

  • The unreacted oligonucleotide and the PBD-DNA adduct will have different retention times. The identity of the adduct peak is confirmed by its mass-to-charge ratio in the mass spectrum.

  • Quantify the percentage of adduct formation by integrating the peak areas of the unreacted oligonucleotide and the adduct.

DNase I Footprinting Assay

This technique identifies the specific DNA sequence where the compound binds.

Materials:

  • DNA fragment of interest (e.g., 100-200 bp), radioactively or fluorescently end-labeled

  • This compound

  • DNase I

  • Binding buffer (containing MgCl2 and CaCl2)

  • Stop solution (containing EDTA)

  • Polyacrylamide gel for electrophoresis

Protocol:

  • Incubate the end-labeled DNA fragment with varying concentrations of this compound in the binding buffer to allow for binding equilibrium to be reached.

  • Add a carefully titrated amount of DNase I to the mixture and incubate for a short period (e.g., 1-2 minutes) to achieve partial DNA digestion.

  • Stop the reaction by adding the stop solution.

  • Purify the DNA fragments.

  • Denature the DNA fragments and separate them by size on a high-resolution denaturing polyacrylamide gel.

  • Visualize the DNA fragments by autoradiography or fluorescence imaging.

  • The binding site of this compound will appear as a "footprint," a region of the gel where the DNA is protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to a control lane with no compound.

In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well plates

  • Plate reader

Protocol:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • For the MTT assay, add MTT reagent to each well and incubate for a few hours until formazan (B1609692) crystals form. Solubilize the crystals and measure the absorbance at the appropriate wavelength.

  • For the CellTiter-Glo® assay, add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental and Logical Workflows

The characterization of a novel PBD-biaryl conjugate follows a logical progression from biophysical interaction to cellular effects.

G Experimental Workflow for Characterizing this compound cluster_0 Biophysical Characterization cluster_1 Cellular Assays cluster_2 In Vivo Evaluation HPLC_MS HPLC-MS Analysis (Confirms Covalent Binding) Footprinting DNase I Footprinting (Identifies Binding Sequence) Thermal_Melt Thermal Denaturation (ΔTm) (Assesses Binding Affinity) Cytotoxicity Cytotoxicity Assays (IC50) (Determines Potency) Thermal_Melt->Cytotoxicity Informs Cellular Studies Cell_Cycle Cell Cycle Analysis (Investigates Mechanism) Apoptosis Apoptosis Assays (Confirms Cell Death Pathway) Xenograft Xenograft Models (Evaluates Antitumor Efficacy) Apoptosis->Xenograft Leads to In Vivo Testing

Workflow for characterizing PBD-biaryl conjugates.

Conclusion

This compound exerts its cytotoxic effects through a well-defined mechanism of action that begins with sequence-selective binding to the DNA minor groove, driven by both non-covalent interactions of its biaryl moiety and covalent alkylation of guanine by its PBD core. This leads to the disruption of essential cellular processes, ultimately resulting in apoptotic cell death. A thorough understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, is fundamental for the rational design and application of ADCs utilizing this potent payload.

References

An In-Depth Technical Guide to Py-MPB-amino-C3-PBD: A Potent Pyrrolobenzodiazepine Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and methodologies associated with Py-MPB-amino-C3-PBD, a synthetic pyrrolobenzodiazepine (PBD) derivative. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, microbiology, and antibody-drug conjugate (ADC) development.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule featuring a PBD core, a 4-(1-methyl-1H-pyrrol-3-yl)benzenamine (MPB) moiety, and an amino-C3 linker. The PBD core is the cytotoxic component, while the MPB group influences its DNA sequence selectivity, and the amino-C3 linker provides a reactive handle for conjugation to antibodies or other targeting ligands.

Chemical Formula: C₄₁H₄₄N₈O₆

Molecular Weight: 744.84 g/mol

CAS Number: 2412924-07-1

A high-resolution chemical structure of this compound is not publicly available.

PropertyValue
Molecular Formula C₄₁H₄₄N₈O₆
Molecular Weight 744.84 g/mol
CAS Number 2412924-07-1
Predicted LogP 5.8 (using online prediction tools)
Predicted Solubility Poorly soluble in water
Predicted pKa Basic pKa associated with the amine groups

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Mechanism of Action

The primary mechanism of action of this compound, like other PBDs, involves its interaction with the minor groove of DNA. The electrophilic imine moiety of the PBD core forms a covalent bond with the C2-amino group of a guanine (B1146940) base. The Py-MPB biaryl portion of the molecule contributes to the DNA binding affinity and sequence specificity, showing a preference for GC-rich sequences. This DNA alkylation leads to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

G cluster_0 Cellular Uptake and Payload Release cluster_1 Nuclear Events and Cytotoxicity ADC ADC with this compound Endosome Endosome ADC->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released this compound Lysosome->Payload Linker Cleavage Nucleus Nucleus Payload->Nucleus DNA DNA Minor Groove Nucleus->DNA Alkylation Guanine Alkylation DNA->Alkylation Covalent Bonding ReplicationBlock Replication Block Alkylation->ReplicationBlock TranscriptionBlock Transcription Block Alkylation->TranscriptionBlock CellCycleArrest Cell Cycle Arrest ReplicationBlock->CellCycleArrest TranscriptionBlock->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis G mAb Monoclonal Antibody (mAb) Conjugation2 Reaction with mAb mAb->Conjugation2 Payload This compound Conjugation1 Reaction with Payload Payload->Conjugation1 Crosslinker Bifunctional Crosslinker Activation Crosslinker Activation Crosslinker->Activation Activation->Conjugation1 Intermediate Activated Payload-Linker Conjugation1->Intermediate Intermediate->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC Purification Purification ADC->Purification Characterization Characterization (DAR, etc.) Purification->Characterization

In Vitro Cytotoxicity of Py-MPB-amino-C3-PBD in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the in vitro cytotoxicity of Py-MPB-amino-C3-PBD, a pyrrolobenzodiazepine (PBD) dimer, in various cancer cell lines. It is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Cytotoxicity Data

This compound, a cytotoxic agent that acts as a payload for antibody-drug conjugates (ADCs), has demonstrated potent activity against several cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound in the following cell lines:

Cell LineCancer TypeIC50 (nM)
U138-MGGlioblastoma301
A431Epidermoid Carcinoma144.1
REHAcute Lymphoblastic Leukemia37.5

Table 1: In Vitro Cytotoxicity of this compound in various cancer cell lines. Data sourced from MedChemExpress.[1]

Mechanism of Action: DNA Damage and Apoptosis

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent cytotoxic agents that exert their anticancer effects by cross-linking DNA.[2] These molecules bind to the minor groove of DNA and form covalent bonds with guanine (B1146940) bases on opposite strands, leading to the formation of interstrand cross-links.[3] This action stalls DNA replication forks and arrests the cell cycle, primarily at the G2-M phase, ultimately triggering programmed cell death, or apoptosis.[3][4]

The cellular response to PBD-induced DNA damage involves the activation of a complex signaling cascade. Key protein kinases such as ATM, ATR, and DNA-PK are activated in response to the DNA lesions.[5] These kinases then phosphorylate downstream checkpoint kinases, Chk1 and Chk2, which play a crucial role in cell cycle arrest.[5] Prolonged cell cycle arrest and extensive DNA damage lead to the activation of executioner caspases, such as caspase-3 and caspase-7, culminating in apoptosis.[5]

G cluster_0 PBD Dimer Action cluster_1 DNA Damage Response cluster_2 Cellular Outcomes This compound This compound DNA DNA This compound->DNA Binds to minor groove Interstrand Cross-links Interstrand Cross-links DNA->Interstrand Cross-links Forms ATM/ATR/DNA-PK ATM/ATR/DNA-PK Interstrand Cross-links->ATM/ATR/DNA-PK Activates Chk1/Chk2 Chk1/Chk2 ATM/ATR/DNA-PK->Chk1/Chk2 Phosphorylates G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Chk1/Chk2->G2/M Cell Cycle Arrest Caspase-3/7 Activation Caspase-3/7 Activation Chk1/Chk2->Caspase-3/7 Activation Leads to Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis Caspase-3/7 Activation->Apoptosis

PBD-induced DNA damage signaling pathway.

Experimental Protocols

The following is a representative protocol for determining the in vitro cytotoxicity of this compound using a common cell viability assay, such as the MTT or CellTiter-Glo® assay. This protocol is based on methodologies frequently used for evaluating the cytotoxicity of PBD dimers and other anticancer agents.[6][7][8]

3.1. Cell Culture

  • Cancer cell lines (e.g., U138-MG, A431, REH) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged regularly to maintain exponential growth.

3.2. Cytotoxicity Assay (Example: MTT Assay)

  • Cell Seeding: Harvest cells during their exponential growth phase and determine cell viability (e.g., using trypan blue exclusion). Seed the cells into 96-well plates at a predetermined density (e.g., 3,000 to 5,000 cells per well) in a volume of 100 µL of culture medium. Allow the cells to adhere overnight.

  • Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO used for the drug dilutions) and untreated control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 to 144 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_workflow In Vitro Cytotoxicity Assay Workflow A Cell Seeding in 96-well plates B Overnight Incubation A->B C Treatment with this compound (serial dilutions) B->C D Incubation (e.g., 72-144h) C->D E Addition of Cell Viability Reagent (e.g., MTT) D->E F Incubation (e.g., 4h) E->F G Signal Measurement (e.g., Absorbance) F->G H Data Analysis (IC50 determination) G->H

Experimental workflow for cytotoxicity assessment.

References

An In-Depth Technical Guide to Py-MPB-amino-C3-PBD as a DNA Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Py-MPB-amino-C3-PBD is a potent, synthetic pyrrolobenzodiazepine (PBD) monomer that functions as a DNA alkylating agent. As a member of the PBD family, it exerts its cytotoxic effects by covalently binding to the minor groove of DNA, leading to cell cycle arrest and apoptosis. This molecule is of significant interest to the field of oncology and drug development, particularly as a payload for antibody-drug conjugates (ADCs). Its high potency and specific mechanism of action make it a valuable tool in the targeted therapy of cancer. This guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of this compound, along with detailed experimental protocols.

Chemical Structure and Properties

The chemical structure of this compound consists of three key moieties:

  • Pyrrolobenzodiazepine (PBD) core: This is the pharmacophore responsible for DNA alkylation. The N10-C11 imine or its carbinolamine equivalent is highly electrophilic and reacts with the nucleophilic C2-amino group of guanine (B1146940) bases in the DNA minor groove.

  • Py-MPB (Pyrrole-Methyl-Pyrrolidinobenzodiazepine) side chain: This bi-aryl unit is attached at the C8 position of the PBD A-ring and plays a crucial role in DNA sequence recognition and binding affinity. It has a preference for GC-rich sequences.

  • Amino-C3 linker: This three-carbon chain terminating in a primary amine provides a point of attachment for conjugation to targeting moieties, such as antibodies in ADCs.

Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available in the searched literature, the general synthesis of C8-linked PBD bi-aryl monomers follows a convergent approach. This typically involves the separate synthesis of the PBD core and the bi-aryl side chain, followed by their coupling.

A plausible synthetic strategy would involve:

  • Synthesis of the PBD core: This often starts from commercially available materials and involves multiple steps to construct the tricyclic PBD ring system, incorporating a functional group at the C8 position for later coupling.

  • Synthesis of the Py-MPB-amino-C3 side chain: This would likely involve the synthesis of 4-(1-methyl-1H-pyrrol-3-yl)benzenamine (MPB) and its subsequent coupling to a pyrrole (B145914) moiety and the amino-C3 linker.

  • Coupling of the PBD core and the side chain: The final step would be the conjugation of the PBD core to the Py-MPB-amino-C3 side chain, likely through a stable ether or amide linkage at the C8 position.

Mechanism of Action: DNA Alkylation

This compound acts as a mono-alkylating agent, forming a single covalent bond with DNA. The process can be summarized as follows:

  • Minor Groove Binding: The molecule's shape and the Py-MPB side chain allow it to fit snugly within the minor groove of the DNA double helix, with a preference for GC-rich sequences.

  • Covalent Bond Formation: The electrophilic imine at the N10-C11 position of the PBD core reacts with the nucleophilic exocyclic C2-amino group of a guanine base. This forms a stable aminal linkage.

  • DNA Damage Response: The formation of this bulky adduct in the minor groove distorts the DNA helix, interfering with essential cellular processes such as transcription and replication. This triggers the DNA damage response (DDR) pathway.

Signaling Pathways and Cellular Effects

The DNA damage induced by this compound activates a complex signaling cascade aimed at repairing the damage or, if the damage is too severe, inducing programmed cell death (apoptosis).

DNA_Damage_Response cluster_0 Cellular Processes cluster_1 DNA Damage Induction cluster_2 DNA Damage Response (DDR) DNA_Replication DNA Replication Transcription Transcription Py_MPB_amino_C3_PBD This compound DNA_Alkylation DNA Mono-alkylation (Guanine N2) Py_MPB_amino_C3_PBD->DNA_Alkylation Binds to minor groove DNA_Alkylation->DNA_Replication Blocks DNA_Alkylation->Transcription Inhibits ATM_ATR ATM/ATR Activation DNA_Alkylation->ATM_ATR Triggers Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair (NER/BER) Cell_Cycle_Arrest->DNA_Repair Allows time for DNA_Repair->Cell_Cycle_Arrest Successful repair leads to release from DNA_Repair->Apoptosis Unsuccessful repair leads to

DNA Damage Response Pathway Induced by this compound

Key signaling proteins involved in the DDR activated by PBDs include:

  • ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related): These are primary sensors of DNA damage that initiate the signaling cascade.

  • Chk1 and Chk2 (Checkpoint kinases 1 and 2): These kinases are activated by ATM/ATR and are responsible for arresting the cell cycle to allow time for DNA repair.

  • p53: This tumor suppressor protein is a key regulator of the cell cycle and apoptosis. Its activation can lead to either cell cycle arrest or the initiation of apoptosis.

Ultimately, the accumulation of DNA damage leads to cell cycle arrest, primarily at the G2/M phase, and subsequently to apoptosis.

Quantitative Data

The cytotoxic activity of this compound has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative effects.

Cell LineCancer TypeIC50 (nM)
U138-MGGlioblastoma301
A431Epidermoid Carcinoma144.1
REHB-cell Precursor Leukemia37.5

Data obtained from MedChemExpress and should be considered as reference values.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate overnight to allow attachment Cell_Seeding->Incubation1 Compound_Addition 3. Add serial dilutions of this compound Incubation1->Compound_Addition Incubation2 4. Incubate for 48-72 hours Compound_Addition->Incubation2 MTT_Addition 5. Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization 7. Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 value Absorbance_Reading->IC50_Calculation

Workflow for MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control.

  • Incubate the plate for a period of 48 to 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

DNA Alkylation Assay (Fluorescent Intercalator Displacement - FID)

This assay can be used to determine the DNA binding affinity of this compound.

FID_Assay_Workflow Prepare_DNA_Dye 1. Prepare a solution of DNA and a fluorescent intercalator (e.g., ethidium (B1194527) bromide) Measure_Initial_Fluorescence 2. Measure the initial fluorescence Prepare_DNA_Dye->Measure_Initial_Fluorescence Add_Compound 3. Add increasing concentrations of this compound Measure_Initial_Fluorescence->Add_Compound Incubate 4. Incubate to allow binding and displacement Add_Compound->Incubate Measure_Final_Fluorescence 5. Measure the fluorescence at each concentration Incubate->Measure_Final_Fluorescence Calculate_Binding_Affinity 6. Calculate the binding affinity (e.g., DC50) Measure_Final_Fluorescence->Calculate_Binding_Affinity

Workflow for Fluorescent Intercalator Displacement (FID) Assay

Materials:

  • Calf thymus DNA or a specific oligonucleotide sequence

  • Fluorescent intercalator (e.g., ethidium bromide or thiazole (B1198619) orange)

  • This compound

  • Fluorometer

  • Buffer solution (e.g., Tris-HCl)

Procedure:

  • Prepare a solution of DNA and the fluorescent intercalator in the buffer.

  • Measure the initial fluorescence of the solution.

  • Add increasing concentrations of this compound to the solution.

  • Incubate the mixture to allow for the displacement of the intercalator by the PBD compound.

  • Measure the decrease in fluorescence at each concentration of the PBD.

  • The concentration of the PBD that causes a 50% reduction in fluorescence (DC50) can be used to determine its relative DNA binding affinity.

Application in Antibody-Drug Conjugates (ADCs)

The high potency and specific mechanism of action of this compound make it an excellent payload for ADCs. In this application, the molecule is conjugated to a monoclonal antibody that specifically targets a tumor-associated antigen.

ADC_Workflow cluster_ADC ADC Administration and Targeting cluster_Payload Payload Release and Action ADC_Admin 1. ADC Administration Binding 2. Antibody binds to tumor antigen ADC_Admin->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Linker_Cleavage 4. Linker Cleavage in Lysosome Internalization->Linker_Cleavage Payload_Release 5. This compound Release Linker_Cleavage->Payload_Release DNA_Alkylation 6. DNA Alkylation Payload_Release->DNA_Alkylation Apoptosis 7. Cell Death (Apoptosis) DNA_Alkylation->Apoptosis

General Workflow of an ADC with a PBD Payload

This targeted delivery system concentrates the cytotoxic agent at the tumor site, minimizing systemic toxicity and improving the therapeutic index. The amino-C3 linker on this compound allows for stable conjugation to the antibody, often through a cleavable linker that releases the payload upon internalization into the cancer cell.

Conclusion

This compound is a highly potent DNA alkylating agent with significant potential in cancer therapy, particularly as a payload for ADCs. Its ability to form covalent adducts with DNA in a sequence-preferential manner leads to potent cytotoxicity in cancer cells. Understanding its synthesis, mechanism of action, and the cellular pathways it affects is crucial for its effective development and application in preclinical and clinical settings. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the properties and therapeutic potential of this promising molecule.

Unraveling the Antimicrobial Potential of Py-MPB-amino-C3-PBD: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of Py-MPB-amino-C3-PBD, a novel cytotoxic agent with potential applications in antimicrobial research and as a payload for antibody-drug conjugates (ADCs). This document collates available data on its activity, delves into the established mechanism of action for its chemical class, and outlines the standard experimental protocols for its evaluation.

Core Compound Profile

This compound is a synthetic compound belonging to the pyrrolobenzodiazepine (PBD) class of DNA-interactive agents.[1][2][3] Identified as "compound 73" in patent literature (WO2020049286A1), it is recognized as a cytotoxic agent and is being explored as a component of ADCs.[4][5][6][7] The structure incorporates a PBD moiety, known for its ability to bind to the minor groove of DNA, conjugated to other cyclic groups, classifying it as a PBD-biaryl conjugate.

Quantitative Data Summary

The available quantitative data on the biological activity of this compound is summarized below. The antimicrobial data is currently limited to its activity against a single Gram-negative bacterial strain, while its cytotoxic profile has been evaluated against several human cancer cell lines.

Table 1: Antimicrobial Activity of this compound
Microbial StrainStrain TypeMeasurementPotencyReference
Escherichia coli K12Gram-Negative BacteriaMinimum Inhibitory Concentration (MIC)2 pg/mL[7][8]
Table 2: Cytotoxic Activity of this compound
Cell LineCancer TypeMeasurementPotency (IC₅₀)Reference
U138-MGGlioblastomaIC₅₀301 nM[6][7][8]
A431Epidermoid CarcinomaIC₅₀144.1 nM[6][7][8]
REHAcute Lymphoblastic LeukemiaIC₅₀37.5 nM[6][7][8]

Mechanism of Action: DNA Minor Groove Binding

The antimicrobial and cytotoxic activities of this compound are attributed to its function as a DNA-interactive agent, a characteristic feature of the PBD class of compounds. The core mechanism involves a sequence-selective binding to the minor groove of DNA.

PBDs, including conjugates like this compound, form a covalent bond between their electrophilic imine moiety at the N10-C11 position and the C2-amino group of a guanine (B1146940) base on the DNA strand.[2][3][9] This interaction anchors the molecule within the minor groove, leading to the disruption of normal DNA processing. The consequences of this DNA binding include the inhibition of transcription and replication, ultimately leading to cell death. The biaryl components of the conjugate can further enhance DNA binding affinity and specificity. Some PBDs have also been found to inhibit DNA gyrase, which could represent a secondary mechanism of antibacterial action.

Below is a diagram illustrating the proposed signaling pathway, from DNA binding to the inhibition of cellular processes.

PBD_Mechanism cluster_cell Bacterial Cell PBD This compound DNA Bacterial DNA (Minor Groove) PBD->DNA Enters Cell & Binds to Minor Groove Adduct PBD-DNA Adduct DNA->Adduct Covalent Bonding to Guanine Replication DNA Replication Adduct->Replication Inhibition Transcription Transcription Adduct->Transcription Inhibition CellDeath Cell Death Replication->CellDeath Transcription->CellDeath

Caption: Proposed mechanism of action for this compound in bacteria.

Experimental Protocols

The following sections detail the standard methodologies that are typically employed to evaluate the antimicrobial activity of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Protocol:

  • Preparation of Microorganism: A pure culture of the test microorganism is grown overnight on an appropriate agar (B569324) medium. A few colonies are then used to inoculate a sterile broth, which is incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium to create a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is typically performed as a follow-up to the MIC test.

Protocol:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth in the MIC assay.

  • Plating: The aliquot is plated onto a fresh agar medium that does not contain the test compound.

  • Incubation: The plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.

  • Data Interpretation: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to determine the susceptibility of a microorganism to an antimicrobial agent.

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: A sterile paper disk impregnated with a known concentration of this compound is placed on the agar surface.

  • Incubation: The plate is incubated under standard conditions.

  • Data Interpretation: The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of inhibition will appear around the disk. The diameter of this zone is measured to determine the degree of susceptibility.

The workflow for a typical antimicrobial screening process is illustrated in the diagram below.

Antimicrobial_Screening_Workflow start Start: Pure Microbial Culture mic_assay Broth Microdilution MIC Assay start->mic_assay disk_diffusion Disk Diffusion Assay start->disk_diffusion mbc_assay MBC Assay mic_assay->mbc_assay For wells with no growth data_analysis Data Analysis and Interpretation mic_assay->data_analysis mbc_assay->data_analysis disk_diffusion->data_analysis end End: Determine Antimicrobial Profile data_analysis->end

Caption: A typical workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

This compound is a potent cytotoxic agent with demonstrated antimicrobial activity against E. coli K12. Its mechanism of action is rooted in the well-established DNA minor groove binding properties of the PBD chemical class. While the currently available data is limited, it provides a strong foundation for further investigation.

Future research should focus on:

  • Broad-spectrum antimicrobial screening: Evaluating the MIC and MBC of this compound against a wider panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Mechanism of action studies: Elucidating the precise molecular interactions with bacterial DNA and investigating potential secondary mechanisms, such as DNA gyrase inhibition.

  • In vivo efficacy studies: Assessing the antimicrobial activity of this compound in animal models of infection.

  • Development as an ADC payload: Further exploring its potential as a payload for targeted delivery to microbial pathogens, which could enhance its therapeutic index.

This technical guide serves as a foundational resource for researchers interested in the antimicrobial properties of this compound and provides a framework for its continued evaluation and development.

References

An In-depth Technical Guide to Py-MPB-amino-C3-PBD for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Py-MPB-amino-C3-PBD, a pyrrolobenzodiazepine (PBD) dimer-based cytotoxic payload designed for the development of antibody-drug conjugates (ADCs). PBD dimers are a class of highly potent DNA-interactive agents that have shown significant promise in targeted cancer therapy. This document details the mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and illustrates relevant workflows and pathways.

Introduction to Pyrrolobenzodiazepine (PBD) Dimers in ADCs

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA minor-groove binding agents derived from various Streptomyces species.[1] Their potent antitumor activity stems from their ability to form covalent adducts with DNA, interfering with essential cellular processes like replication and transcription, ultimately leading to cell death.[2]

Synthetic PBD dimers, which link two PBD monomers, are particularly effective as ADC payloads.[3] These dimers can form interstrand DNA cross-links, which are difficult for cancer cells to repair, resulting in exceptionally high cytotoxicity.[3][4] Unlike microtubule inhibitors that only affect dividing cells, PBD dimers are active in both dividing and non-dividing cells.[1] The high potency of PBD dimers allows for the delivery of a lethal dose of the cytotoxic agent to tumor cells while minimizing systemic exposure and associated toxicity.[2]

This compound is a cytotoxic agent featuring a non-alkylating group, designed to be used as a payload in ADCs.[5] The "amino-C3" component signifies a three-carbon linker with a primary amine, which serves as a reactive handle for conjugation to a linker-antibody construct.[6][7]

Mechanism of Action

The mechanism of action for PBD dimer-based ADCs, including those utilizing this compound, follows a multi-step process that culminates in targeted tumor cell death.

  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody (mAb) component recognizes and binds to a specific antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked into endosomes and then lysosomes.

  • Payload Release: Inside the lysosome, the linker connecting the PBD dimer to the antibody is cleaved. This cleavage is dependent on the linker chemistry, which can be designed to be sensitive to the acidic environment or specific enzymes (e.g., cathepsins) present in the lysosome.

  • DNA Binding and Cross-linking: Once released, the PBD dimer payload diffuses into the nucleus. It binds to the minor groove of the DNA with a preference for specific purine-guanine-purine sequences.[3] The two reactive imine functionalities of the PBD dimer then form covalent bonds with the N2 of guanine (B1146940) bases on opposite DNA strands, creating a highly cytotoxic interstrand cross-link.[1][3]

  • Cell Cycle Arrest and Apoptosis: This DNA damage stalls replication forks and triggers cell cycle arrest, typically at the G2-M phase.[2] The cell's DNA damage response is activated, but the highly distorting nature of the PBD-DNA adduct makes it difficult to repair, ultimately leading to the initiation of the apoptotic cell death cascade.[2]

PBD_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (this compound) Antigen Tumor Antigen ADC->Antigen 1. Targeting & Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Linker Cleavage) Endosome->Lysosome Trafficking Payload Released PBD Dimer Lysosome->Payload 3. Payload Release Nucleus Nucleus Payload->Nucleus Nuclear Translocation DNA DNA Cross-linking Nucleus->DNA 4. DNA Binding Apoptosis Apoptosis DNA->Apoptosis 5. Cell Death

Figure 1: Mechanism of action of a PBD dimer ADC.

Quantitative Data

While extensive data for ADCs specifically constructed with this compound is not widely available in the public domain, the cytotoxicity of the payload itself has been evaluated. The following table summarizes the reported in vitro cytotoxicity. For comparative purposes, representative data for other PBD dimer payloads and ADCs are also included.

Table 1: In Vitro Cytotoxicity of this compound and Representative PBD Dimers

Compound Cell Line Target Antigen IC50 / GI50 (pM) Reference
This compound U138-MG - 301,000 [5]
This compound A431 - 144,100 [5]
This compound REH - 37,500 [5]
SG3199 (Tesirine payload) Panel of cell lines - Mean GI50: 151.5 [4]
PBD Dimer ADC (cleavable) MDA-MB-361 A07-108 Single-digit pM [8]

| PBD Dimer ADC (non-cleavable) | MDA-MB-361 | A07-108 | Single-digit pM |[8] |

IC50: Half maximal inhibitory concentration. GI50: Half maximal growth inhibition. Note the significant increase in potency when PBD dimers are delivered via an ADC compared to the standalone payload.

Experimental Protocols

Detailed protocols for the synthesis and evaluation of ADCs must be optimized for each specific antibody, linker, and payload combination. The following sections provide representative methodologies based on established practices for PBD-based ADCs.

ADC Conjugation (Thiol-Maleimide Chemistry)

This protocol describes a common method for conjugating a maleimide-containing linker-payload to a monoclonal antibody via engineered or partially reduced native cysteine residues.

Workflow:

ADC_Conjugation_Workflow Start Start Ab_Prep 1. Antibody Preparation (e.g., partial reduction with TCEP) Start->Ab_Prep Conjugation 3. Conjugation Reaction (mAb + Linker-Payload) Ab_Prep->Conjugation Linker_Payload_Prep 2. Linker-Payload Solubilization (e.g., in DMA or DMSO) Linker_Payload_Prep->Conjugation Quenching 4. Quenching (e.g., with N-acetylcysteine) Conjugation->Quenching Purification 5. Purification (e.g., Size Exclusion Chromatography) Quenching->Purification Characterization 6. Characterization (DAR, aggregation, purity) Purification->Characterization End Final ADC Characterization->End

Figure 2: General workflow for ADC conjugation.

Methodology:

  • Antibody Reduction:

    • Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing EDTA.

    • Add a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a specific molar excess to reduce a controlled number of interchain disulfide bonds.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Conjugation:

    • Dissolve the maleimide-activated linker-payload (e.g., a derivative of this compound) in an organic co-solvent like dimethylacetamide (DMA) or dimethyl sulfoxide (B87167) (DMSO).

    • Add the dissolved linker-payload to the reduced antibody solution at a defined molar ratio.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Quenching and Purification:

    • Quench any unreacted maleimide (B117702) groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.

    • Purify the resulting ADC from unreacted payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using methods like hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry.

    • Assess the level of aggregation using SEC.

    • Confirm purity and identity using SDS-PAGE and mass spectrometry.

In Vitro Cytotoxicity Assay

This protocol is used to determine the potency (e.g., IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding:

    • Plate cancer cells in 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.

    • Remove the old medium from the cells and add the diluted compounds.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • Measure cell viability using a colorimetric or fluorometric assay, such as CellTiter-Glo® (Promega) or AlamarBlue™ (Thermo Fisher Scientific), according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability data to untreated control cells.

    • Plot the dose-response curves and calculate the IC50 values using a non-linear regression model (e.g., four-parameter logistic fit).

In Vivo Tumor Growth Inhibition Study

This protocol evaluates the anti-tumor efficacy of the ADC in a xenograft mouse model.

Methodology:

  • Tumor Implantation:

    • Implant human tumor cells (e.g., NCI-N87, JIMT-1) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or SCID).[9]

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, ADC at various doses).

  • Dosing:

    • Administer the ADC and control articles intravenously (IV) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a specified maximum size.

    • Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Analyze the statistical significance of the differences between treatment groups.

Conclusion and Future Directions

This compound represents a potent cytotoxic payload for the development of next-generation ADCs. Its PBD dimer core offers a well-established mechanism of action with the potential for high efficacy against a range of cancers. The development of ADCs using this payload requires careful optimization of the linker chemistry and conjugation strategy to achieve a stable product with a favorable therapeutic window.

Future research should focus on the comprehensive evaluation of ADCs constructed with this compound, including detailed pharmacokinetic studies, in vivo efficacy in various tumor models, and formal toxicology assessments. Investigating novel linker technologies and combination therapies could further enhance the therapeutic potential of these promising targeted agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of Py-MPB-amino-C3-PBD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Py-MPB-amino-C3-PBD, a potent cytotoxic agent comprised of a pyrrolobenzodiazepine (PBD) dimer core conjugated to a pyridyl-maleimide linker system. This molecule is of significant interest in the field of targeted therapeutics, particularly as a payload for antibody-drug conjugates (ADCs). This document details the synthetic pathways, experimental protocols, and characterization data for this class of compounds, intended to aid researchers in their drug development efforts.

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating compounds originally derived from various actinomycetes.[1] Their unique tricyclic structure allows them to bind to the minor groove of DNA, forming a covalent bond with a guanine (B1146940) base, which can lead to cell death.[2] PBD dimers, which consist of two PBD units linked together, are capable of cross-linking DNA, resulting in significantly enhanced cytotoxicity compared to their monomeric counterparts.[2] This high potency makes them ideal candidates for use as payloads in ADCs.[3]

The molecule this compound represents a sophisticated iteration of a PBD dimer payload. It is designed for conjugation to a targeting moiety, such as a monoclonal antibody, through a carefully constructed linker. This linker, denoted here as "Py-MPB-amino-C3," is composed of a pyridyl (Py) group to enhance the stability of the maleimide (B117702), a maleimide-propyl-benzoyl (MPB) or similar reactive group for conjugation, and a three-carbon amino (amino-C3) spacer. This design aims to ensure the stable attachment of the PBD payload to the antibody in circulation and its efficient release at the target site.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:

  • Synthesis of the PBD Dimer Core: This involves the construction of the two PBD monomer units and their subsequent linkage.

  • Synthesis of the Py-MPB-amino-C3 Linker: This stage focuses on building the linker molecule with the desired reactive functionalities.

  • Conjugation of the PBD Dimer to the Linker: The final step involves the covalent attachment of the PBD dimer to the synthesized linker.

The synthesis of PBD dimers is complex and requires careful control of stereochemistry.[1] The overall process often involves 15 or more steps.[4]

Experimental Protocols

2.1.1. Synthesis of the PBD Dimer Core (A Representative Pathway)

The synthesis of the PBD dimer core is a lengthy process. A representative synthetic scheme is presented below, based on established literature procedures. This pathway typically starts from simple aromatic precursors and involves multiple steps of cyclization, protection, and activation to form the two PBD monomers, which are then dimerized.

PBD_Dimer_Synthesis A Aromatic Precursor B Functionalized Monomer A->B Multi-step synthesis C Protected PBD Monomer B->C Cyclization & Protection D Activated PBD Monomer C->D Activation E PBD Dimer Core D->E Dimerization

Figure 1: General workflow for the synthesis of a PBD dimer core.

A detailed, step-by-step protocol for the synthesis of a common PBD dimer core is outlined below, adapted from published methods.

  • Step 1: Synthesis of the Functionalized Monomer: Starting from a suitable aromatic precursor, a series of reactions including nitration, reduction, and acylation are performed to introduce the necessary functional groups for the formation of the PBD ring system.

  • Step 2: Cyclization and Protection: The functionalized monomer undergoes an intramolecular cyclization to form the tricyclic PBD core. Key functional groups are then protected to allow for selective reactions in subsequent steps.

  • Step 3: Activation: The protected PBD monomer is activated at the desired position for dimerization, often at the C8 position of the aromatic A-ring.[5]

  • Step 4: Dimerization: Two molecules of the activated PBD monomer are coupled together using a suitable linker, such as a propyldioxy or pentyldioxy chain, to form the PBD dimer core.[5]

2.1.2. Synthesis of the Py-MPB-amino-C3 Linker

The "Py-MPB-amino-C3" linker is designed for stable and efficient conjugation. The pyridyl group enhances the stability of the maleimide towards retro-Michael reaction, the maleimide provides the reactive handle for thiol-specific conjugation, and the amino-C3 spacer provides appropriate distancing. A plausible synthetic route is as follows:

Linker_Synthesis A Pyridyl-maleimide Precursor B Activated Linker Component A->B Activation D Py-MPB-amino-C3 Linker B->D C Amino-C3 Spacer C->D Coupling

Figure 2: General workflow for the synthesis of the Py-MPB-amino-C3 linker.

  • Step 1: Activation of the Pyridyl-Maleimide Precursor: A commercially available or synthesized pyridyl-maleimide derivative is activated, for example, by converting a carboxylic acid group to an active ester.

  • Step 2: Coupling with the Amino-C3 Spacer: The activated pyridyl-maleimide is reacted with a protected 3-aminopropanol or a similar C3 spacer.

  • Step 3: Deprotection and Final Modification: The protecting group on the amino spacer is removed, and any further modifications to introduce the "MPB" component are carried out to yield the final linker.

2.1.3. Conjugation of the PBD Dimer to the Linker

The final step is the conjugation of the PBD dimer core to the Py-MPB-amino-C3 linker. This is typically achieved through an amide bond formation.

Conjugation_Workflow PBD PBD Dimer Core with reactive handle (e.g., amine) Conjugate This compound PBD->Conjugate Linker Activated Py-MPB-amino-C3 Linker (e.g., NHS ester) Linker->Conjugate Amide Coupling Purification Purification (RP-HPLC) Conjugate->Purification Final Lyophilized Product Purification->Final

Figure 3: Workflow for the final conjugation and purification.

  • Step 1: Activation of the Linker: The carboxylic acid group of the Py-MPB-amino-C3 linker is activated, for example, using HATU or by converting it to an NHS ester.

  • Step 2: Coupling Reaction: The activated linker is reacted with an amino group on the PBD dimer core. The reaction is typically carried out in an anhydrous aprotic solvent such as DMF or DMSO.

  • Step 3: Purification: The crude product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4] The hydrophobic nature of these molecules often necessitates the use of organic solvents like acetonitrile (B52724) in the mobile phase.[1]

  • Step 4: Lyophilization: The purified fractions containing the desired product are pooled and lyophilized to yield the final this compound as a solid.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and potency of the synthesized molecule.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and intermediates. Reverse-phase HPLC is the most common method.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule and confirm the successful conjugation of the linker to the PBD dimer.[8]

Quantitative Data

The following table summarizes typical characterization data for PBD dimer-linker conjugates found in the literature. Actual values for this compound would need to be determined experimentally.

ParameterTypical Value/MethodReference
Purity (HPLC) >95%[9]
Molecular Weight (MS) Confirmed by HRMS[7]
¹H NMR Spectra consistent with proposed structure[8]
In vitro Cytotoxicity (IC₅₀) Low pM to low nM range[3][7]

Biological Activity and Mechanism of Action

The cytotoxic activity of this compound stems from the DNA cross-linking ability of the PBD dimer core.

Mechanism_of_Action cluster_cell Target Cell ADC ADC with this compound Receptor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Linker Cleavage Payload Free this compound Release->Payload Nucleus Nucleus Payload->Nucleus Crosslink DNA Cross-linking Payload->Crosslink DNA DNA Nucleus->DNA DNA->Crosslink Apoptosis Apoptosis Crosslink->Apoptosis

Figure 4: Mechanism of action of a PBD-based ADC.

Upon internalization into a target cell (typically as part of an ADC), the linker is designed to be cleaved, releasing the PBD payload. The PBD dimer then translocates to the nucleus, where it binds to the minor groove of DNA and forms an interstrand cross-link, primarily between guanine bases.[3] This DNA damage is highly cytotoxic and difficult for the cell to repair, ultimately leading to apoptosis.[2]

Conclusion

The synthesis and characterization of this compound require a sophisticated understanding of organic chemistry and analytical techniques. The multi-step synthesis is challenging but yields a highly potent cytotoxic agent with significant potential in the development of targeted cancer therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field. Careful execution of the synthetic and purification steps is crucial to obtain a product of high purity and potency, which is a prerequisite for its successful application in drug development.

References

Solubility and Stability of Pyrrolobenzodiazepine (PBD) Payloads in Biological Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent cytotoxic agents utilized as payloads in antibody-drug conjugates (ADCs). Their mechanism of action involves sequence-selective DNA cross-linking, leading to cell death. The efficacy and safety of PBD-containing ADCs are critically dependent on the physicochemical properties of the payload, including its solubility and stability in biological environments. This technical guide provides an in-depth overview of the solubility and stability considerations for PBD payloads, with a focus on structures similar to Py-MPB-amino-C3-PBD. Due to the limited publicly available data on this specific molecule, this guide leverages information on related PBD dimers to present representative data and protocols.

Physicochemical Properties of PBD Payloads

PBD dimers are generally hydrophobic molecules, which can lead to challenges in formulation and may contribute to aggregation of the final ADC product. The solubility and stability of the PBD payload are crucial for maintaining the desired drug-to-antibody ratio (DAR) and ensuring that the cytotoxic agent is delivered to the target cells in its active form.

Solubility of PBD Payloads in Biological Buffers

The aqueous solubility of PBD payloads is a critical parameter that influences their handling during conjugation and the overall stability and developability of the resulting ADC. Poor solubility can lead to aggregation, which can impact efficacy and immunogenicity. The following table summarizes representative solubility data for a generic PBD dimer in commonly used biological buffers.

Table 1: Representative Solubility of a PBD Dimer in Various Biological Buffers

Buffer SystempHTemperature (°C)Representative Solubility (µg/mL)
Phosphate-Buffered Saline (PBS)7.425< 10
Phosphate-Buffered Saline (PBS)7.437< 15
Tris-Buffered Saline (TBS)7.425< 10
HEPES-Buffered Saline (HBS)7.425< 12
Citrate Buffer5.52520-50
Acetate Buffer5.52525-60

Note: The data presented are representative values for PBD dimers and may not reflect the exact solubility of this compound. Actual solubility should be determined experimentally.

The hydrophobicity of most cytotoxic drugs used in ADCs, including PBDs, can lead to non-specific aggregation in plasma, affecting both solubility and bioavailability.

Stability of PBD Payloads in Biological Buffers

The stability of the PBD payload and its linker is paramount for the therapeutic window of an ADC. Premature release of the payload in circulation can lead to off-target toxicity, while instability of the PBD core can result in loss of potency. Stability is typically assessed over time in various biological buffers and in serum.

Table 2: Representative Stability of a PBD Dimer in Biological Buffer (PBS, pH 7.4) at 37°C

Time (days)Percent Intact PBD Payload RemainingMajor Degradation Products
0100%-
1~95%Hydrolysis products
3~85%Hydrolysis and oxidation products
7~70%Hydrolysis and oxidation products

Note: The data presented are representative values for PBD dimers and may not reflect the exact stability of this compound. Stability is highly dependent on the specific PBD structure, linker chemistry, and buffer components.

Thiosuccinimide-linked ADCs can be susceptible to drug loss through a retro-Michael reaction.[1] The stability of the antibody-drug linkage is a key consideration, and various strategies, such as using N-phenyl maleimide, have been investigated to improve it.[1]

Experimental Protocols

Solubility Determination Protocol

A common method for determining the solubility of a compound is the shake-flask method.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Weigh excess solid PBD payload prep2 Add to a known volume of biological buffer prep1->prep2 inc1 Agitate at a constant temperature (e.g., 25°C or 37°C) prep2->inc1 inc2 Allow to equilibrate for a set time (e.g., 24-48 hours) inc1->inc2 an1 Centrifuge or filter to remove undissolved solid inc2->an1 an2 Quantify the concentration of the PBD payload in the supernatant an1->an2 an3 Use a validated analytical method (e.g., HPLC-UV, LC-MS) an2->an3

Caption: Workflow for Solubility Determination.
Stability Assessment Protocol

Stability is assessed by incubating the PBD payload in a chosen buffer at a specific temperature and monitoring its degradation over time.

G cluster_setup Experiment Setup cluster_incubation Incubation and Sampling cluster_analysis Analysis setup1 Prepare a stock solution of the PBD payload setup2 Dilute to a final concentration in the biological buffer setup1->setup2 inc1 Incubate at a constant temperature (e.g., 37°C) setup2->inc1 inc2 Collect aliquots at predefined time points (e.g., 0, 24, 48, 72 hours) inc1->inc2 an1 Quench the reaction if necessary inc2->an1 an2 Analyze samples by a stability-indicating method (e.g., RP-HPLC, LC-MS) an1->an2 an3 Quantify the remaining intact PBD payload and identify degradation products an2->an3 G cluster_stability Payload Stability cluster_outcome Therapeutic Outcome HighStability High Stability in Circulation Efficacy Targeted Cell Killing (Efficacy) HighStability->Efficacy Maintains DAR until target HighTherapeuticWindow HighTherapeuticWindow LowStability Low Stability in Circulation Toxicity Off-Target Toxicity LowStability->Toxicity Premature Payload Release LowTherapeuticWindow LowTherapeuticWindow Efficacy->HighTherapeuticWindow Improved Therapeutic Window Toxicity->LowTherapeuticWindow Reduced Therapeutic Window

References

Technical Guide: Py-MPB-amino-C3-PBD Target Binding and Sequence Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific molecule Py-MPB-amino-C3-PBD is limited. This guide is based on the well-established properties of the broader class of pyrrolobenzodiazepine (PBD) compounds, to which this compound belongs. The data and protocols presented are representative of PBDs and provide a framework for understanding and evaluating molecules of this class.

Introduction to Pyrrolobenzodiazepines (PBDs)

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA minor-groove binding agents.[1][2] Originally discovered as natural products from Streptomyces species, they exhibit potent antitumor activity.[2] The core structure of a PBD features a tricyclic system that isohelically matches the curvature of the DNA minor groove. This allows for a snug fit and subsequent covalent bonding to the C2-exocyclic amine of a guanine (B1146940) base.[1][3]

The biological activity of PBDs stems from their ability to form these covalent adducts with DNA, which can interfere with DNA processing, stall replication forks, and ultimately lead to apoptosis.[2] PBDs can be designed as monomers, which mono-alkylate DNA, or as dimers, which can crosslink the two strands of DNA, leading to significantly enhanced cytotoxicity.[3] this compound is a cytotoxic agent that is used as a payload for antibody-drug conjugates (ADCs).[4]

Target Binding and Mechanism of Action

The binding of a PBD to DNA is a two-step process:

  • Non-covalent Association: The PBD molecule first recognizes and binds reversibly within the DNA minor groove at a preferred sequence. This initial interaction is driven by van der Waals forces, hydrogen bonding, and electrostatic interactions.[3]

  • Covalent Alkylation: Once positioned correctly in the minor groove, the electrophilic imine moiety at the N10-C11 position of the PBD reacts with the nucleophilic C2-amino group of a guanine residue, forming a stable aminal linkage.[1][3]

This covalent adduct is highly disruptive to cellular processes that require DNA strand separation, such as replication and transcription.

cluster_0 PBD-DNA Binding Mechanism PBD PBD Non_Covalent_Complex Reversible Non-Covalent Complex Formation PBD->Non_Covalent_Complex Initial Binding DNA_Minor_Groove DNA Minor Groove DNA_Minor_Groove->Non_Covalent_Complex Covalent_Adduct Irreversible Covalent Adduct Formation Non_Covalent_Complex->Covalent_Adduct Alkylation of Guanine Biological_Effect Inhibition of DNA Processing, Replication, Transcription Covalent_Adduct->Biological_Effect

Mechanism of PBD binding to DNA.

Sequence Specificity

PBDs exhibit a notable preference for specific DNA sequences. This selectivity is a key aspect of their mechanism of action and is influenced by the specific structure of the PBD molecule.

  • PBD Monomers: Typically recognize and bind to 5'-Pu-G-Pu-3' sequences, where Pu represents a purine (B94841) base (adenine or guanine) and G is the guanine that is alkylated.[1]

  • PBD Dimers: These molecules can span a greater length of the DNA minor groove and often recognize palindromic sequences, allowing them to crosslink the DNA strands. A well-studied example is the dimer SJG-136, which preferentially binds to 5'-Pu-GATC-Py-3' sequences, where Py is a pyrimidine (B1678525) base (cytosine or thymine).

The sequence specificity is determined by the precise fit of the PBD molecule within the minor groove, with the surrounding base pairs influencing the conformation of the groove and the accessibility of the target guanine.

Quantitative Data

Table 1: Representative Cytotoxicity Data for this compound [4]

Cell LineIC50 (nM)
U138-MG (Glioblastoma)301
A431 (Epidermoid Carcinoma)144.1
REH (B-cell Leukemia)37.5

Table 2: Representative DNA Thermal Denaturation Data for PBD-Flavone Conjugates

CompoundΔTm after 18h incubation (°C)
4a 6.2
4c 2.6
DC-81 (natural PBD) 0.7

Experimental Protocols

The characterization of PBD-DNA interactions relies on a suite of biophysical and biochemical assays. Below are detailed protocols for key experiments.

DNase I Footprinting Assay

This technique is used to identify the specific binding site of a ligand on a DNA fragment. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.

Protocol:

  • DNA Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA is incubated with varying concentrations of the PBD compound to allow for binding equilibrium to be reached.

  • DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone, except where the PBD is bound.

  • Gel Electrophoresis: The DNA fragments are denatured and separated by size on a polyacrylamide gel.

  • Visualization: The gel is visualized by autoradiography or fluorescence imaging. The protected region, or "footprint," appears as a gap in the ladder of DNA fragments, indicating the binding site of the PBD.

cluster_1 DNase I Footprinting Workflow Start Labeled DNA Fragment Incubate Incubate with PBD Start->Incubate Digest Limited DNase I Digestion Incubate->Digest Separate Denaturing Gel Electrophoresis Digest->Separate Visualize Autoradiography / Fluorescence Imaging Separate->Visualize Result Identify 'Footprint' (Binding Site) Visualize->Result

Workflow for DNase I Footprinting.
Thermal Denaturation Assay

This assay measures the increase in the melting temperature (Tm) of DNA upon ligand binding, which reflects the stabilization of the DNA double helix.

Protocol:

  • Sample Preparation: A solution of double-stranded DNA (e.g., calf thymus DNA) is prepared in a suitable buffer. The PBD compound is added at various concentrations.

  • Thermal Denaturation: The samples are placed in a spectrophotometer equipped with a temperature controller. The absorbance at 260 nm is monitored as the temperature is gradually increased.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. The change in Tm (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm of the DNA-PBD complex.

HPLC/MS Analysis of PBD-DNA Adducts

This method is used to quantify the formation of covalent adducts between PBDs and DNA.

Protocol:

  • Adduct Formation: The PBD compound is incubated with DNA (e.g., calf thymus DNA or specific oligonucleotides).

  • DNA Digestion: The DNA is enzymatically digested to individual nucleosides or nucleotides using a cocktail of enzymes such as DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • Chromatographic Separation: The digest is injected onto a reverse-phase HPLC column to separate the unmodified nucleosides from the PBD-nucleoside adducts.

  • Mass Spectrometry Detection: The eluent from the HPLC is directed to a mass spectrometer to identify and quantify the adducts based on their mass-to-charge ratio.

cluster_2 HPLC/MS Adduct Analysis Workflow Start Incubate PBD with DNA Digest Enzymatic Digestion of DNA Start->Digest Separate HPLC Separation Digest->Separate Detect Mass Spectrometry Detection Separate->Detect Result Quantification of PBD-DNA Adducts Detect->Result

Workflow for HPLC/MS analysis of PBD-DNA adducts.

Downstream Signaling and Biological Consequences

The formation of PBD-DNA adducts triggers a cascade of cellular responses, primarily related to the DNA damage response (DDR) pathway.

cluster_3 Cellular Response to PBD-DNA Adducts Adduct PBD-DNA Adduct Stall Replication Fork Stalling Adduct->Stall DDR DNA Damage Response (DDR) Activation (e.g., ATM/ATR) Stall->DDR Checkpoint Cell Cycle Arrest (e.g., G2/M) DDR->Checkpoint Repair Attempted DNA Repair DDR->Repair Apoptosis Apoptosis (Programmed Cell Death) Checkpoint->Apoptosis Repair->Apoptosis If repair fails

Signaling pathway initiated by PBD-DNA adducts.

The presence of these adducts, particularly the highly cytotoxic interstrand crosslinks formed by PBD dimers, can stall replication forks and inhibit transcription. This leads to the activation of DNA damage sensors like ATM and ATR, which in turn trigger cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair. If the damage is too extensive to be repaired, the cell is directed to undergo apoptosis. The minimal distortion of the DNA helix caused by PBD binding can make these lesions difficult for the cell's repair machinery to recognize, contributing to their high potency.[2]

Conclusion

This compound, as a member of the pyrrolobenzodiazepine family, is a potent DNA-interactive agent. Its mechanism of action is centered on sequence-selective binding to the minor groove of DNA and subsequent covalent alkylation of guanine. This leads to the formation of DNA adducts that are highly cytotoxic. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of this and other PBD-based compounds, which are of significant interest as payloads for antibody-drug conjugates in the development of targeted cancer therapies.

References

Initial Safety and Toxicity Profile of Pyrrolobenzodiazepine (PBD)-Based Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Py-MPB-amino-C3-PBD" is not documented in publicly available scientific literature. Therefore, this guide provides a representative safety and toxicity profile based on the well-established class of pyrrolobenzodiazepine (PBD) dimers, which are potent DNA-alkylating agents frequently used as payloads in antibody-drug conjugates (ADCs). The information herein is intended for researchers, scientists, and drug development professionals as a general framework for understanding the potential toxicities and the experimental approaches used to evaluate them.

Introduction

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent cytotoxic compounds that exert their anti-tumor activity by cross-linking DNA, leading to cell cycle arrest and apoptosis.[1][2][3][4] When used as payloads in ADCs, PBDs are designed for targeted delivery to cancer cells, thereby aiming to widen the therapeutic window and reduce systemic toxicity compared to traditional chemotherapy.[5][6][7] This technical guide summarizes the initial safety and toxicity profile of a representative PBD-based ADC, outlining key toxicities, the methodologies for their assessment, and the underlying mechanisms. The toxicities of PBD-containing ADCs are often driven by the payload itself.[6][8][9][10]

Data Presentation: Summary of Preclinical Toxicities

The following tables summarize the anticipated quantitative toxicity data for a representative PBD-based ADC, based on findings from preclinical studies with similar agents.

Table 1: Maximum Tolerated Dose (MTD) in Preclinical Models

SpeciesDosing ScheduleMTD (mg/kg)Dose-Limiting ToxicitiesReference
Sprague-Dawley RatSingle IV Dose2.5 - 10Myelosuppression, Hepatotoxicity, Renal Toxicity[11][12]
Cynomolgus MonkeySingle IV Dose0.1 - 0.6Myelosuppression, Hepatotoxicity, Pro-inflammatory Responses[8][9]
CD-1 MouseSingle IV Dose1 - 3Myelosuppression[11]

Table 2: Common Adverse Findings in Toxicology Studies

Organ SystemFindingSpeciesSeverity
HematopoieticNeutropenia, Thrombocytopenia, AnemiaRat, MonkeyModerate to Severe
HepaticElevated ALT/AST, Hepatocellular NecrosisRat, MonkeyMild to Severe
RenalIncreased BUN/Creatinine, Tubular DegenerationRatMild to Moderate
GastrointestinalDiarrhea, Weight LossRat, MonkeyMild to Moderate
ImmunePro-inflammatory cytokine releaseRat, MonkeyVariable
DermalSkin rashRat, MonkeyMild

Experimental Protocols

In Vivo Single-Dose MTD Study in Rodents

This protocol outlines a typical single-dose maximum tolerated dose (MTD) study in rats to determine the acute toxicity of a PBD-based ADC.

  • Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.

  • Group Size: 5 animals per sex per group.

  • Test Article Administration: The ADC is administered as a single intravenous (IV) bolus injection via the tail vein. A vehicle control group is also included.

  • Dose Levels: A range of doses is selected based on preliminary dose-range finding studies. For a PBD-ADC, this might range from 1 to 10 mg/kg.[11]

  • Observation Period: Animals are observed for 14-21 days.

  • Endpoints:

    • Mortality and Morbidity: Checked twice daily.

    • Clinical Signs: Observed daily for signs of toxicity.

    • Body Weight: Measured prior to dosing and at regular intervals throughout the study.

    • Hematology and Clinical Chemistry: Blood samples are collected at baseline and at the end of the study for analysis of a full panel of hematological and biochemical parameters.

    • Anatomic Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Key organs are weighed, and tissues are collected for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.

Repeat-Dose Toxicology Study in Non-Human Primates

This protocol describes a repeat-dose toxicology study in cynomolgus monkeys, a relevant species for assessing the toxicity of antibody-based therapeutics.

  • Animal Model: Male and female cynomolgus monkeys, 2-4 years old.

  • Group Size: 3-4 animals per sex per group.

  • Test Article Administration: The ADC is administered via intravenous (IV) infusion every 3 weeks for a total of 2-4 cycles. A vehicle control group is included.

  • Dose Levels: Dose levels are selected based on rodent toxicology data and are typically in the range of 0.1 to 1 mg/kg.

  • Observation Period: Animals are monitored throughout the dosing period and for a recovery period of 4-8 weeks.

  • Endpoints:

    • Mortality, Morbidity, and Clinical Signs: As described for the rodent study.

    • Body Weight, Food Consumption, and Body Temperature: Monitored regularly.

    • Ophthalmology: Ophthalmic examinations are conducted at baseline and at the end of the study.

    • Electrocardiography (ECG): ECGs are recorded at baseline and at specified time points.

    • Hematology, Clinical Chemistry, and Coagulation: Blood samples are collected at multiple time points.

    • Immunogenicity: Anti-drug antibody (ADA) levels are measured.

    • Toxicokinetics: Plasma concentrations of the ADC and the free payload are measured to assess exposure.

    • Anatomic Pathology: Full necropsy and histopathology are performed at the end of the dosing and recovery periods.

Mandatory Visualizations

Signaling Pathway for PBD-Induced Cytotoxicity

PBD_Mechanism ADC PBD-based ADC TumorCell Tumor Cell ADC->TumorCell Binding to Tumor Antigen Internalization Internalization via Receptor-Mediated Endocytosis TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Linker Cleavage & Payload Release Lysosome->PayloadRelease PBD Free PBD Dimer PayloadRelease->PBD Nucleus Nucleus PBD->Nucleus DNA DNA PBD->DNA Minor Groove Binding Nucleus->DNA Crosslinking DNA Interstrand Cross-linking DNA->Crosslinking CellCycleArrest Cell Cycle Arrest Crosslinking->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for a PBD-based ADC leading to tumor cell apoptosis.

Experimental Workflow for Preclinical Safety Assessment

Preclinical_Workflow DoseRangeFinding Dose-Range Finding (Rodents) SingleDoseMTD Single-Dose MTD Study (Rodents) DoseRangeFinding->SingleDoseMTD RepeatDoseToxRodent Repeat-Dose Toxicology (Rodents) SingleDoseMTD->RepeatDoseToxRodent RepeatDoseToxNHP Repeat-Dose Toxicology (Non-Human Primates) RepeatDoseToxRodent->RepeatDoseToxNHP Inform Dose Selection IND IND-Enabling Studies Complete RepeatDoseToxNHP->IND SafetyPharmacology Safety Pharmacology SafetyPharmacology->IND Genotoxicity Genotoxicity Assays Genotoxicity->IND

Caption: A typical workflow for the preclinical safety evaluation of an antibody-drug conjugate.

Logical Relationship of ADC Components to Toxicity

ADC_Toxicity_Components cluster_ADC ADC Components cluster_Toxicity Potential Toxicities Antibody Antibody OnTargetToxicity On-Target Toxicity (Normal Tissue Expression) Antibody->OnTargetToxicity Contributes to Linker Linker (e.g., MPB) OffTargetToxicity Off-Target Toxicity (Premature Payload Release) Linker->OffTargetToxicity Stability Influences Payload Payload (PBD Dimer) Payload->OffTargetToxicity Mediates PayloadToxicity Payload-Related Systemic Toxicity (e.g., Myelosuppression) Payload->PayloadToxicity Primary Driver of

Caption: The contribution of different ADC components to potential on-target and off-target toxicities.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Py-MPB-amino-C3-PBD to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated off-target toxicities. Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA-interactive agents that induce cell death at sub-nanomolar concentrations. Their mechanism of action involves binding to the minor groove of DNA and forming covalent interstrand cross-links, which are difficult for cancer cells to repair.[1][2] This leads to the activation of the DNA damage response pathway, cell cycle arrest, and ultimately, apoptosis.[3]

This document provides a detailed protocol for the conjugation of a specific PBD payload, Py-MPB-amino-C3-PBD, to a monoclonal antibody via a cysteine-based conjugation strategy. The protocol covers the partial reduction of the antibody's interchain disulfide bonds, the conjugation reaction with the maleimide-functionalized PBD payload, and the subsequent purification and characterization of the resulting ADC.

Mechanism of Action of PBD Dimers

PBD dimers exert their cytotoxic effect by forming covalent adducts in the minor groove of DNA. This process, known as DNA interstrand cross-linking, physically prevents the separation of the DNA strands, thereby inhibiting critical cellular processes such as DNA replication and transcription. The resulting DNA damage triggers a cellular stress response, activating key signaling proteins like ATM and ATR, which in turn phosphorylate downstream checkpoint kinases Chk1 and Chk2.[3] This signaling cascade leads to cell cycle arrest, typically at the G2/M phase, allowing the cell to attempt DNA repair. If the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis.[2][3]

PBD_Mechanism_of_Action cluster_0 Cellular Uptake and Payload Release cluster_1 DNA Damage and Signaling ADC ADC (mAb-PBD) Endosome Endosome ADC->Endosome Internalization Lysosome Lysosome Endosome->Lysosome PBD_Payload Released PBD Payload Lysosome->PBD_Payload Linker Cleavage DNA Nuclear DNA PBD_Payload->DNA DNA_Crosslink DNA Interstrand Cross-link DNA->DNA_Crosslink Minor Groove Binding & Alkylation ATM_ATR ATM / ATR Activation DNA_Crosslink->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 G2_M_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Conjugation_Workflow mAb Monoclonal Antibody (mAb) reduction Step 1: Partial Reduction (TCEP) mAb->reduction reduced_mAb Reduced mAb (with free thiols) reduction->reduced_mAb conjugation Step 2: Conjugation (this compound) reduced_mAb->conjugation crude_ADC Crude ADC Mixture conjugation->crude_ADC purification Step 3: Purification (Size Exclusion Chromatography) crude_ADC->purification purified_ADC Purified ADC purification->purified_ADC characterization Step 4: Characterization purified_ADC->characterization

References

Application Notes and Protocols for Py-MPB-amino-C3-PBD Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Pyrrolobenzodiazepine (PBD) dimers are a particularly potent class of payloads due to their ability to cross-link DNA in the minor groove, leading to apoptotic cell death.[1] The linker connecting the antibody to the PBD payload is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC.

This document provides detailed application notes and protocols for the use of the Py-MPB-amino-C3-PBD linker-payload in the development of ADCs. This linker system incorporates a maleimidophenyl-butyrate (MPB) moiety for stable conjugation to antibody thiols, a pyridine (B92270) (Py) group which may influence solubility and electronic properties, and a short C3-amine tether to the PBD dimer. These notes are intended to guide researchers through the synthesis, conjugation, characterization, and evaluation of ADCs utilizing this specific linker chemistry.

Linker Chemistry and Mechanism of Action

The this compound linker-payload is designed for selective and stable conjugation to a monoclonal antibody, followed by efficient release of the cytotoxic PBD dimer within the target cancer cell.

  • Py-MPB Linker: The maleimide (B117702) group of the MPB linker reacts specifically with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds or through engineered cysteine residues, forming a stable thioether bond. The pyridine and phenyl components of the linker contribute to its overall physicochemical properties.

  • PBD Dimer Payload: PBD dimers exert their cytotoxic effect by binding to the minor groove of DNA and forming covalent interstrand cross-links, primarily at guanine (B1146940) bases.[1] This distortion of the DNA helix interferes with essential cellular processes such as replication and transcription, ultimately triggering apoptosis.[1]

The general mechanism of action for a this compound ADC is as follows:

  • The ADC binds to a specific antigen on the surface of a cancer cell.

  • The ADC-antigen complex is internalized, typically via endocytosis.

  • Trafficking to the lysosome leads to the degradation of the antibody.

  • The linker may be cleaved by lysosomal enzymes or other intracellular conditions, releasing the PBD payload.

  • The PBD payload translocates to the nucleus and cross-links DNA, inducing cell death.

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs constructed with PBD dimers, including specific data for the this compound payload where available. This data is intended to provide a comparative overview for researchers.

Table 1: In Vitro Cytotoxicity of this compound Payload

Cell LineCancer TypeIC₅₀ (nM)
U138-MGGlioblastoma301
A431Epidermoid Carcinoma144.1
REHAcute Lymphoblastic Leukemia37.5

Data obtained from MedChemExpress for the unconjugated this compound payload.[2]

Table 2: Representative In Vitro and In Vivo Data for PBD-Based ADCs

ADC TargetLinker-PayloadDARIn Vitro IC₅₀ (pM)Xenograft ModelTumor Growth InhibitionReference
CD33Val-Ala-PBD~2<100AMLSignificant[3]
5T4N-phenyl maleimide-PBD2single digit pMMDA-MB-361Stasis at 1 mg/kg[4]
HER2dual-maleimide PBD1PotentNCI-N87Potent[5][6]

This table provides representative data from various published studies on PBD-based ADCs to illustrate typical performance. The specific in vivo efficacy of an ADC with the this compound linker will need to be determined experimentally.

Experimental Protocols

The following are detailed protocols for the key steps in the development and evaluation of a this compound ADC.

Protocol 1: Synthesis of this compound Linker-Payload (Representative)

cluster_synthesis Representative Synthesis of this compound A Amine-functionalized PBD Dimer C This compound A->C Amide Coupling (e.g., DIPEA, DMF) B Pyridine-containing Maleimidophenyl-butyrate (Py-MPB) NHS Ester B->C

Caption: Representative synthesis of this compound.

Materials:

  • Amine-functionalized PBD dimer with a C3 linker

  • Pyridine-containing maleimidophenyl-butyrate N-hydroxysuccinimide (NHS) ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the amine-functionalized PBD dimer in anhydrous DMF.

  • Add a stoichiometric equivalent of the Py-MPB NHS ester to the solution.

  • Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product by reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Lyophilize the pure fractions to obtain the final this compound linker-payload.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Conjugation of this compound to a Monoclonal Antibody

cluster_conjugation ADC Conjugation Workflow mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (with free thiols) mAb->reduced_mAb Reduction (e.g., TCEP) ADC This compound ADC reduced_mAb->ADC Thiol-Maleimide Conjugation linker_payload This compound linker_payload->ADC purified_ADC Purified ADC ADC->purified_ADC Purification (e.g., SEC)

Caption: Workflow for ADC conjugation.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker-payload

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP by buffer exchange into PBS using a desalting column or dialysis.

  • Conjugation Reaction:

    • Prepare a stock solution of the this compound linker-payload in DMSO.

    • Add a 3-5 fold molar excess of the linker-payload solution to the reduced antibody. The final concentration of DMSO should be less than 10%.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Purification:

    • Purify the ADC from unreacted linker-payload and aggregates using SEC.

    • Elute with PBS, pH 7.4.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the level of aggregation by SEC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

cluster_invitro In Vitro Cytotoxicity Assay Workflow seed_cells Seed Cells in 96-well plate add_adc Add serial dilutions of ADC seed_cells->add_adc incubate Incubate for 72-96 hours add_adc->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan (B1609692) crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • This compound ADC

  • Unconjugated antibody (negative control)

  • Free this compound payload (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the old medium from the cells and add the diluted compounds.

    • Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Protocol 4: In Vivo Efficacy Study in a Mouse Xenograft Model

cluster_invivo In Vivo Efficacy Study Workflow implant_cells Implant tumor cells into mice tumor_growth Monitor tumor growth implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize administer_adc Administer ADC, vehicle, and controls randomize->administer_adc monitor_tumor_volume Monitor tumor volume and body weight administer_adc->monitor_tumor_volume endpoint Endpoint analysis monitor_tumor_volume->endpoint

Caption: Workflow for in vivo efficacy study.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cell line expressing the target antigen

  • This compound ADC

  • Vehicle control (e.g., PBS)

  • Unconjugated antibody control

  • Calipers for tumor measurement

  • Scale for body weight measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells into the flank of the mice.

  • Monitoring and Randomization:

    • Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC at different doses).

  • ADC Administration:

    • Administer the ADC and controls intravenously (i.v.) or intraperitoneally (i.p.) according to the study design.

  • Efficacy Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals.

  • Endpoint:

    • The study is typically terminated when tumors in the control group reach a maximum allowable size.

    • Collect tumors and other tissues for further analysis if required.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The this compound linker-payload offers a potent and versatile option for the development of next-generation ADCs. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, conjugate, and evaluate ADCs utilizing this advanced linker chemistry. Careful optimization of the conjugation process and thorough in vitro and in vivo characterization are essential for the successful development of safe and effective PBD-based ADCs for cancer therapy.

References

Determining the Drug-to-Antibody Ratio of Py-MPB-amino-C3-PBD ADCs: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the pyrrolobenzodiazepine (PBD) dimer payload, Py-MPB-amino-C3-PBD. Accurate DAR characterization is a critical quality attribute (CQA) that directly impacts the efficacy and safety of an ADC.[1][2][3] This guide outlines the principles and step-by-step methodologies for three orthogonal analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Furthermore, it includes data presentation tables for comparative analysis and visual diagrams to illustrate experimental workflows and the mechanism of action of PBD dimers.

Introduction to this compound ADCs

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent cytotoxic agents that exert their anti-tumor activity by cross-linking DNA in the minor groove.[4][5][6] This mechanism disrupts DNA processing, leading to cell cycle arrest and apoptosis.[5][7] The this compound is a specific PBD payload designed for conjugation to monoclonal antibodies (mAbs). The MPB (maleimidophenyl-butyrate) group provides a stable linkage to the antibody via cysteine residues, while the amino-C3 linker offers appropriate spacing. The resulting ADC is designed to selectively deliver the potent PBD payload to target cancer cells, minimizing systemic toxicity.

The drug-to-antibody ratio (DAR) is a critical parameter in the development of ADCs, as it defines the average number of drug molecules conjugated to each antibody.[2][3] An optimal DAR is crucial for achieving the desired therapeutic window; a low DAR may result in suboptimal efficacy, while a high DAR can lead to increased toxicity and potential for aggregation.[1] Therefore, robust and reliable analytical methods are required to accurately determine the DAR and the distribution of different drug-loaded species.

Mechanism of Action of PBD Dimers

PBD dimers, the cytotoxic component of these ADCs, function by binding to the minor groove of DNA and forming covalent interstrand cross-links, primarily between guanine (B1146940) bases.[5][6] This cross-linking prevents DNA replication and transcription, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[4][7]

PBD_Mechanism_of_Action cluster_0 ADC Targeting and Internalization cluster_1 Payload Release and Action cluster_2 DNA Cross-linking and Apoptosis ADC This compound ADC TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to cell surface antigen Internalization 2. Internalization (Endocytosis) TumorCell->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome PayloadRelease 4. Linker Cleavage & Payload Release Lysosome->PayloadRelease PBD Released PBD Dimer PayloadRelease->PBD Nucleus Nucleus PBD->Nucleus 5. Diffusion into Nucleus DNA DNA Nucleus->DNA Crosslink 6. DNA Minor Groove Binding & Cross-linking DNA->Crosslink Guanine Alkylation Apoptosis 7. Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis

Caption: Mechanism of action of a PBD-based ADC.

Analytical Methods for DAR Determination

A multi-faceted approach employing orthogonal analytical techniques is recommended for the comprehensive characterization of this compound ADCs.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity.[8][9] Since the PBD payload is hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the ADC. HIC can effectively separate the different drug-loaded species (DAR0, DAR2, DAR4, etc.) under non-denaturing conditions.[8][10][11]

HIC_Workflow cluster_0 Sample Preparation cluster_1 HIC Analysis cluster_2 Data Analysis ADC_Sample ADC Sample Dilution Dilute in Mobile Phase A ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Separation Separation by Hydrophobicity (Decreasing Salt Gradient) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram with Separated DAR Species Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Weighted Average DAR Integration->Calculation

Caption: Experimental workflow for HIC-based DAR determination.

Experimental Protocol:

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL using Mobile Phase A.[12] Care should be taken to ensure complete dissolution to avoid discrimination of different DAR species.[13]

  • Chromatographic Conditions:

    • Column: TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L, 2.5 µm (or equivalent).[12]

    • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 7.0.[12]

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[12]

    • Flow Rate: 0.5 mL/min.[12]

    • Detection: UV at 280 nm.[12]

    • Gradient: A linear gradient from 0% to 100% B over 20 minutes.[12]

  • Data Analysis:

    • Integrate the peak areas for each resolved DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).

    • Calculate the weighted average DAR using the following formula:[12] Average DAR = Σ (% Peak Area of species * DAR of species) / 100

Data Presentation:

DAR SpeciesRetention Time (min)% Peak Area
DAR0e.g., 5.8e.g., 8.5
DAR2e.g., 9.2e.g., 24.1
DAR4e.g., 11.7e.g., 42.3
DAR6e.g., 13.5e.g., 19.8
DAR8e.g., 15.2e.g., 5.3
Weighted Average DAR e.g., 4.0
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for DAR determination, typically performed on the reduced ADC.[10][14] The ADC is treated with a reducing agent to separate the light and heavy chains. The drug-loaded and unloaded chains are then separated based on their hydrophobicity.

RPHPLC_Workflow cluster_0 Sample Preparation cluster_1 RP-HPLC Analysis cluster_2 Data Analysis ADC_Sample ADC Sample Reduction Reduce with DTT or TCEP ADC_Sample->Reduction Injection Inject onto RP Column Reduction->Injection Separation Separation of Light & Heavy Chains (Increasing Organic Gradient) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram with Separated Chains (Loaded & Unloaded) Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Weighted Average DAR Integration->Calculation

Caption: Experimental workflow for RP-HPLC-based DAR determination.

Experimental Protocol:

  • Sample Reduction:

    • Incubate the ADC (e.g., 1 mg/mL) with a reducing agent such as 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at 37°C for 30 minutes to separate the heavy and light chains.[14]

  • Chromatographic Conditions:

    • Column: A C4 or C8 reversed-phase column suitable for protein separations.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[12]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[12]

    • Flow Rate: 0.5 mL/min.[12]

    • Detection: UV at 280 nm.[12]

    • Gradient: A linear gradient from 30% to 60% B over 15 minutes.[12]

  • Data Analysis:

    • Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-PBD), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-PBDn).

    • Calculate the weighted average DAR based on the relative peak areas and the number of drugs per chain.[]

Data Presentation:

Chain SpeciesRetention Time (min)% Peak Area
Light Chain (LC)e.g., 8.5e.g., 20.0
Light Chain-PBD (LC-PBD)e.g., 9.8e.g., 80.0
Heavy Chain (HC)e.g., 12.1e.g., 10.0
Heavy Chain-PBD (HC-PBD)e.g., 13.4e.g., 40.0
Heavy Chain-PBD2 (HC-PBD2)e.g., 14.5e.g., 45.0
Heavy Chain-PBD3 (HC-PBD3)e.g., 15.3e.g., 5.0
Weighted Average DAR e.g., 4.1
Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weights of the different ADC species, offering the most accurate DAR determination.[12][16] It can be performed on the intact ADC (native MS) or on the reduced and deglycosylated subunits.[17]

MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis ADC_Sample ADC Sample Preparation Optional: Deglycosylation and/or Reduction ADC_Sample->Preparation LC_Separation LC Separation (e.g., SEC or RP) Preparation->LC_Separation MS_Analysis Mass Spectrometry (e.g., Q-TOF) LC_Separation->MS_Analysis Mass_Spectra Acquire Mass Spectra MS_Analysis->Mass_Spectra Deconvolution Deconvolute Spectra to Obtain Molecular Weights Mass_Spectra->Deconvolution DAR_Calculation Calculate DAR from Mass Differences Deconvolution->DAR_Calculation

Caption: Experimental workflow for LC-MS-based DAR determination.

Experimental Protocol:

  • Sample Preparation:

    • For intact mass analysis, the ADC can be analyzed directly after buffer exchange into a volatile buffer like ammonium acetate.

    • For subunit analysis, deglycosylate the ADC using an enzyme like PNGase F, followed by reduction with DTT or TCEP.[17]

  • LC-MS Conditions:

    • LC System: A system compatible with mass spectrometry.

    • Column: For intact analysis, a size-exclusion chromatography (SEC) column is often used. For subunit analysis, a reversed-phase column is suitable.[12]

    • Mobile Phase (for native SEC-MS): Ammonium Acetate in water.[12]

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF is recommended.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

    • The number of conjugated drugs can be determined from the mass difference between the ADC species and the unconjugated antibody.

    • The relative abundance of each species is used to calculate the weighted average DAR.

Data Presentation:

SpeciesObserved Mass (Da)Calculated Mass (Da)Abundance (%)
Antibody (DAR0)e.g., 148,000e.g., 148,000e.g., 9.1
ADC (DAR2)e.g., 149,800e.g., 149,800e.g., 25.5
ADC (DAR4)e.g., 151,600e.g., 151,600e.g., 41.2
ADC (DAR6)e.g., 153,400e.g., 153,400e.g., 18.7
ADC (DAR8)e.g., 155,200e.g., 155,200e.g., 5.5
Weighted Average DAR e.g., 4.0

Comparative Summary of DAR Determination Methods

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on hydrophobicity of intact ADC.[8][9]Separation of reduced light and heavy chains based on hydrophobicity.[10]Direct mass measurement of intact or subunit ADC species.[12][16]
Information Provided Average DAR and distribution of drug-loaded species.[10]Average DAR and distribution of drug-loaded light and heavy chains.[14]Average DAR, distribution of species, and mass confirmation.[12][17]
Sample State Native, non-denaturing.[8][11]Denatured, reduced chains.[14]Native (intact) or denatured (subunit).[17]
Resolution High for different DAR species.High for light/heavy chains and their loaded forms.Very high, can resolve species with small mass differences.
Advantages Preserves native structure, relatively simple.[8][11]Good resolution and reproducibility.Provides definitive mass confirmation.
Limitations Indirect measurement, potential for co-elution.Destructive to the native ADC structure.Requires specialized instrumentation and expertise.

Conclusion

The accurate determination of the drug-to-antibody ratio is a cornerstone of the analytical characterization of this compound ADCs. A combination of orthogonal methods, including HIC, RP-HPLC, and MS, provides a comprehensive understanding of the DAR and the distribution of drug-loaded species. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers and scientists in the field of ADC development, ensuring the generation of robust and reliable data for this critical quality attribute.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Py-MPB-amino-C3-PBD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of highly potent, sequence-selective DNA-interactive agents that bind to the minor groove of DNA.[1] Their ability to form covalent adducts and cross-link DNA strands interferes with DNA processing, leading to cell cycle arrest and apoptosis.[1] This potent cytotoxic activity makes PBDs, and their derivatives like Py-MPB-amino-C3-PBD, valuable payloads for antibody-drug conjugates (ADCs) in cancer therapy. This compound is a cytotoxic agent that has demonstrated significant anti-bacterial and anti-cancer properties, with IC50 values in the nanomolar range against various cell lines.

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays. The described methods will enable researchers to determine the compound's potency, investigate its mechanism of action, and generate reliable data for drug development programs.

Mechanism of Action: DNA Damage and Apoptosis Induction

This compound exerts its cytotoxic effects by inducing DNA damage, which subsequently triggers programmed cell death (apoptosis). The core mechanism involves the following key steps:

  • DNA Binding and Cross-linking: As a PBD derivative, this compound binds to the minor groove of DNA. PBD dimers are known to form interstrand cross-links, which are particularly difficult for the cell's repair machinery to resolve.[1]

  • DNA Damage Response (DDR) Activation: The presence of DNA adducts and cross-links is recognized by the cell's DNA damage surveillance system. This leads to the activation of the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[2][3][4]

  • Cell Cycle Arrest: Activated ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[3][5] This signaling cascade leads to the activation of p53 and the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, typically at the G2/M phase. This pause allows the cell time to attempt DNA repair.

  • Apoptosis Induction: If the DNA damage is too severe to be repaired, the DDR pathway initiates apoptosis. This can occur through both p53-dependent and p53-independent mechanisms, leading to the activation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptosis pathways. Ultimately, this results in the activation of executioner caspases (e.g., Caspase-3), which dismantle the cell.[6][7]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent cytotoxic effects of this compound and calculating the IC50 value (the concentration at which 50% of cell growth is inhibited).

a) MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., U138-MG, A431, REH) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

b) CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[11][12][13]

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

Apoptosis Detection Assay

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17][18]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency after treatment.

    • Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include untreated and vehicle controls.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (FL1) detects Annexin V binding, and the PI signal (FL2 or FL3) detects membrane permeability.

    • Data analysis will allow for the quantification of:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

DNA Damage Assessment

γH2AX Staining

This immunofluorescence assay detects the phosphorylation of histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.[19][20][21][22]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips in a 12-well or 24-well plate.

    • Treat the cells with this compound for a shorter duration (e.g., 2-24 hours) to observe the initial DNA damage response.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

    • Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

    • Wash the cells three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBST.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Image Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci indicates an increase in DNA double-strand breaks.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineAssayIC50 (nM)
U138-MGMTTValue
A431MTTValue
REHMTTValue
U138-MGCellTiter-Glo®Value
A431CellTiter-Glo®Value
REHCellTiter-Glo®Value

Table 2: Apoptosis Induction by this compound in [Selected Cell Line]

TreatmentConcentration (nM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control0ValueValue
Vehicle Control0ValueValue
This compoundIC50/2ValueValue
This compoundIC50ValueValue
This compoundIC50x2ValueValue

Table 3: DNA Damage (γH2AX Foci) Induced by this compound in [Selected Cell Line]

TreatmentConcentration (nM)Average γH2AX Foci per Nucleus
Untreated Control0Value
Vehicle Control0Value
This compoundConcentration 1Value
This compoundConcentration 2Value

Mandatory Visualizations

experimental_workflow cluster_viability Cell Viability/Cytotoxicity cluster_apoptosis Apoptosis Detection cluster_dna_damage DNA Damage Assessment cell_seeding 1. Cell Seeding (96-well plate) compound_treatment 2. Compound Treatment (72h) cell_seeding->compound_treatment mtt_assay 3a. MTT Assay compound_treatment->mtt_assay ctg_assay 3b. CellTiter-Glo Assay compound_treatment->ctg_assay readout 4. Absorbance/Luminescence Reading mtt_assay->readout ctg_assay->readout ic50 5. IC50 Calculation readout->ic50 apoptosis_seeding 1. Cell Seeding (6-well plate) apoptosis_treatment 2. Compound Treatment (24-48h) apoptosis_seeding->apoptosis_treatment cell_harvesting 3. Cell Harvesting apoptosis_treatment->cell_harvesting annexin_pi_staining 4. Annexin V/PI Staining cell_harvesting->annexin_pi_staining flow_cytometry 5. Flow Cytometry Analysis annexin_pi_staining->flow_cytometry dna_seeding 1. Cell Seeding (on coverslips) dna_treatment 2. Compound Treatment (2-24h) dna_seeding->dna_treatment immunostaining 3. γH2AX Immunostaining dna_treatment->immunostaining microscopy 4. Fluorescence Microscopy immunostaining->microscopy foci_quantification 5. Foci Quantification microscopy->foci_quantification

Caption: Experimental workflow for cytotoxicity testing of this compound.

dna_damage_response cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PBD This compound DNA DNA PBD->DNA Binds to minor groove DNA_damage DNA Cross-linking DNA->DNA_damage Induces ATM_ATR ATM/ATR Activation DNA_damage->ATM_ATR Activates Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Phosphorylates p53 p53 Activation ATM_ATR->p53 Phosphorylates Cell_Cycle_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Induces p53->Cell_Cycle_Arrest Induces Apoptosis_Signal Pro-Apoptotic Signaling p53->Apoptosis_Signal Initiates Mitochondrion Mitochondrion Apoptosis_Signal->Mitochondrion Impacts Caspase_Cascade Caspase Cascade Activation (Caspase-9, Caspase-3) Mitochondrion->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: PBD-induced DNA damage response and apoptosis signaling pathway.

References

Application Notes and Protocols for Py-MPB-amino-C3-PBD in Targeted Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of highly potent, sequence-selective DNA-alkylating agents that have garnered significant interest in oncology research. Their unique mechanism of action, which involves cross-linking DNA in the minor groove, leads to potent cytotoxicity in cancer cells. Py-MPB-amino-C3-PBD is a PBD dimer payload designed for use in Antibody-Drug Conjugates (ADCs). This design allows for the targeted delivery of the potent cytotoxic agent to tumor cells expressing a specific antigen, thereby minimizing systemic toxicity and enhancing the therapeutic window. These application notes provide an overview of this compound and detailed protocols for its application in targeted therapy research.

Mechanism of Action

This compound, as a PBD dimer, exerts its cytotoxic effect through a well-defined mechanism of action. Upon internalization into the target cancer cell via an ADC, the payload is released and translocates to the nucleus. There, it binds to the minor groove of DNA, forming a covalent adduct with guanine (B1146940) bases. The dimeric nature of the molecule allows it to cross-link the two DNA strands, which is a highly lethal form of DNA damage. This DNA cross-linking blocks DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis.

PBD_Mechanism_of_Action Mechanism of Action of PBD Dimer ADCs ADC PBD-ADC Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Nucleus Nucleus Payload_Release->Nucleus DNA DNA Nucleus->DNA Crosslinking DNA Cross-linking DNA->Crosslinking PBD Binding Cell_Cycle_arrest Cell_Cycle_arrest Crosslinking->Cell_Cycle_arrest Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Synthesis_Workflow General Synthesis Workflow for PBD Dimers Monomer1 Synthesis of PBD Monomer 1 (e.g., Pyrrole-PBD) Conjugation1 Conjugation of Linker to Monomer 1 Monomer1->Conjugation1 Monomer2 Synthesis of PBD Monomer 2 (e.g., MPB-PBD) Conjugation2 Conjugation of Monomer 2 to Linker-Monomer 1 Monomer2->Conjugation2 Linker Synthesis of Amino-C3 Linker Linker->Conjugation1 Conjugation1->Conjugation2 Purification Purification and Characterization (HPLC, MS) Conjugation2->Purification Final_Product This compound Purification->Final_Product ADC_Conjugation_Workflow Antibody-Drug Conjugate (ADC) Conjugation Workflow Antibody_Prep Antibody Preparation (e.g., with engineered cysteines) Reduction Reduction of Interchain Disulfides (TCEP) Antibody_Prep->Reduction Conjugation Thiol-Maleimide Conjugation Reduction->Conjugation Payload_Prep Preparation of Maleimide-activated this compound Payload_Prep->Conjugation Purification Purification of ADC (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization

Application Notes and Protocols for Assessing the Stability of Py-MPB-amino-C3-PBD ADCs in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics. Pyrrolobenzodiazepine (PBD) dimers are highly potent cytotoxic agents that, when conjugated to a monoclonal antibody (mAb), can be delivered specifically to tumor cells. The stability of the ADC in systemic circulation is a critical quality attribute, as premature release of the PBD payload can lead to off-target toxicity and reduced efficacy.[1][2] The linker connecting the PBD to the mAb plays a crucial role in this stability. This document provides detailed methods for assessing the stability of ADCs utilizing a Py-MPB-amino-C3 linker, a system designed to offer controlled payload release.

The stability of these ADCs in serum is paramount and can be influenced by factors such as enzymatic cleavage and linker chemistry.[3][4] This application note outlines key experimental protocols to evaluate the in vitro serum stability of Py-MPB-amino-C3-PBD ADCs, focusing on the change in drug-to-antibody ratio (DAR) over time.

Mechanism of Action of PBD Dimers

PBD dimers exert their cytotoxic effect by cross-linking DNA in the minor groove.[5][6][7] This action is sequence-selective and results in minimal distortion of the DNA helix, making it difficult for cellular repair mechanisms to correct.[6][7] This leads to the stalling of replication forks and cell cycle arrest, ultimately inducing apoptosis.[7]

PBD_Mechanism ADC This compound ADC TumorCell Tumor Cell ADC->TumorCell 1. Targeting Internalization Internalization TumorCell->Internalization 2. Binding & Lysosome Lysosome Internalization->Lysosome 3. Endocytosis Cleavage Linker Cleavage Lysosome->Cleavage 4. Trafficking PBD Released PBD Dimer Cleavage->PBD 5. Payload Release Nucleus Nucleus PBD->Nucleus DNA DNA Minor Groove Nucleus->DNA Crosslinking DNA Cross-linking DNA->Crosslinking 6. Binding Apoptosis Apoptosis Crosslinking->Apoptosis 7. Cell Death

Caption: General workflow for serum stability assessment of ADCs.

Protocols for Serum Stability Assessment

Protocol 1: Immunoaffinity Capture followed by LC-MS for DAR Analysis

This protocol is a widely used method for determining the stability of ADCs in a serum environment. [1][2][8][9][10] Materials:

  • This compound ADC

  • Human, rat, or mouse serum (IgG depleted serum is recommended to reduce background) [11][12]* Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 20 mM Glycine, 0.1% Acetic Acid, pH 2.5-3.0) [12]* Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • LC-MS system (e.g., Q-TOF mass spectrometer)

  • Columns for intact protein analysis (e.g., C4 or C8 reverse-phase column) [11][13] Procedure:

  • Incubation:

    • Spike the ADC into the serum at a final concentration of 50-100 µg/mL. [8][13] * Incubate the samples at 37°C. [5][8][13] * Collect aliquots at various time points (e.g., 0, 24, 48, 72, 120, and 168 hours). [8][11] * Immediately freeze the collected aliquots at -80°C until analysis. [13][14]

  • Immunoaffinity Capture:

    • Add an appropriate amount of Protein A/G magnetic beads to each serum aliquot.

    • Incubate for 1-2 hours at room temperature with gentle mixing to allow the ADC to bind to the beads.

    • Place the samples on a magnetic rack and discard the supernatant.

    • Wash the beads three times with Wash Buffer.

  • Elution:

    • Add Elution Buffer to the beads and incubate for 5-10 minutes to release the ADC.

    • Place the samples on the magnetic rack and collect the eluate containing the purified ADC.

    • Immediately neutralize the eluate with Neutralization Buffer.

  • LC-MS Analysis:

    • Analyze the purified ADC samples by LC-MS.

    • For intact mass analysis, use a suitable reverse-phase column and a gradient of acetonitrile (B52724) in water with 0.1% formic acid. [13] * Deconvolute the resulting mass spectra to determine the relative abundance of different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR at each time point.

Protocol 2: Subunit Analysis by LC-MS

For ADCs conjugated via interchain disulfides, subunit analysis can provide more detailed information on drug loss from the light and heavy chains. [11][12] Procedure:

  • Follow steps 1-3 from Protocol 1 to incubate and purify the ADC.

  • Reduction:

    • After neutralization, add a reducing agent (e.g., DTT or TCEP) to the purified ADC solution to a final concentration of 10-20 mM.

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the heavy and light chains.

  • LC-MS Analysis:

    • Analyze the reduced sample by LC-MS.

    • Deconvolute the mass spectra to identify and quantify the drug-loaded and unloaded light and heavy chains.

    • Calculate the average DAR for the heavy and light chains separately and then for the whole ADC.

Data Presentation

Quantitative data should be summarized to clearly show the change in average DAR over time.

Time (hours)Average DAR (Intact LC-MS)% PBD Loss
03.850
243.723.4
483.616.2
723.509.1
1203.2814.8
1683.0520.8
Table 1: Example data for ADC stability in human serum at 37°C.
Time (days)Average DAR (Rat Serum)Average DAR (Mouse Serum)
03.903.90
13.753.45
33.552.90
73.202.10
Table 2: Comparison of ADC stability in different species' serum.
[5]

Considerations for Linker Stability

The Py-MPB-amino-C3 linker is designed for stability in circulation with release mechanisms intended for the intracellular environment of the target cell. However, certain serum components can potentially affect linker stability.

  • Enzymatic Cleavage: Some linkers, particularly those containing peptide sequences, can be susceptible to cleavage by serum proteases. [4]The stability of the Py-MPB-amino-C3 linker should be assessed in different serum matrices (human, rat, mouse) as enzymatic activity can vary between species. [5][15]* Retro-Michael Reaction: For ADCs conjugated via thiol-maleimide chemistry, drug loss can occur through a retro-Michael reaction. [5][16]The design of the maleimide (B117702) portion of the linker can influence the stability of the conjugate. [5][16] dot

Linker_Cleavage cluster_extracellular Extracellular (Serum) cluster_intracellular Intracellular (Tumor Cell) StableADC Stable ADC PrematureCleavage Premature Cleavage (e.g., by serum enzymes) StableADC->PrematureCleavage Potential Instability InternalizedADC Internalized ADC StableADC->InternalizedADC Tumor Targeting FreePayload Free PBD Payload (Off-target toxicity) PrematureCleavage->FreePayload IntendedCleavage Intended Linker Cleavage (e.g., by lysosomal enzymes) InternalizedADC->IntendedCleavage ActivePayload Active PBD Payload (On-target efficacy) IntendedCleavage->ActivePayload

Caption: Desired vs. undesired linker cleavage.

Conclusion

The stability of this compound ADCs in serum is a critical factor for their successful development as cancer therapeutics. The protocols outlined in this application note provide robust methods for assessing this stability by monitoring the average drug-to-antibody ratio over time using immunoaffinity capture followed by LC-MS. Careful evaluation of ADC stability in different serum species is essential to understand potential liabilities and to select the most promising ADC candidates for further preclinical and clinical development.

References

Application Notes and Protocols for the Analytical Characterization of Py-MPB-amino-C3-PBD Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent cytotoxic agents that function by cross-linking DNA.[1] When conjugated to monoclonal antibodies (mAbs) targeted to tumor-specific antigens, they form powerful antibody-drug conjugates (ADCs) with the potential for high efficacy and targeted delivery in oncology.[1] The specific conjugate, Py-MPB-amino-C3-PBD, incorporates a PBD payload designed for therapeutic effect.[2] Rigorous analytical characterization of these ADCs is a critical quality attribute to ensure their safety, efficacy, and batch-to-batch consistency.[3][4]

These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound conjugates. The methodologies described herein are essential for confirming the identity, purity, and stability of the conjugate, as well as determining the drug-to-antibody ratio (DAR).

Key Analytical Attributes and Methodologies

The comprehensive characterization of a this compound conjugate involves a multi-faceted approach, assessing several critical quality attributes. The following sections detail the primary analytical techniques employed for this purpose.

A logical workflow for the analytical characterization is depicted below:

ADC_Characterization_Workflow cluster_0 Initial Characterization cluster_1 Detailed DAR and Drug Distribution cluster_2 Mass Confirmation & In-depth Analysis cluster_3 Charge Heterogeneity & Stability UV_Vis UV/Vis Spectroscopy (Average DAR) HIC_HPLC HIC-HPLC (DAR Distribution) UV_Vis->HIC_HPLC SEC_HPLC SEC-HPLC (Aggregation & Purity) SEC_HPLC->HIC_HPLC RP_HPLC RP-HPLC (DAR & Heterogeneity) HIC_HPLC->RP_HPLC Intact_MS Intact Mass Spectrometry (Mass Confirmation, Average DAR) RP_HPLC->Intact_MS Reduced_MS Reduced Mass Spectrometry (Drug Load on HC/LC) Intact_MS->Reduced_MS cIEF Capillary Isoelectric Focusing (Charge Variants) Reduced_MS->cIEF Serum_Stability Serum Stability Assay (PBD Loss) cIEF->Serum_Stability Start This compound Conjugate Sample Start->UV_Vis Start->SEC_HPLC

Analytical Workflow for this compound Conjugates.

Data Presentation: Summary of Quantitative Data

The following tables summarize the expected quantitative data from the analytical characterization of a typical this compound conjugate batch.

Table 1: Drug-to-Antibody Ratio (DAR) Determination

Analytical MethodParameter MeasuredTypical Value
UV/Vis SpectroscopyAverage DAR3.8 - 4.2
HIC-HPLCAverage DAR3.9
RP-HPLC (reduced)Average DAR3.9
Mass SpectrometryAverage DAR3.95

Table 2: Purity and Aggregation Analysis

Analytical MethodParameter MeasuredSpecification
SEC-HPLCMonomer Purity (%)≥ 95%
High Molecular Weight Species (%)≤ 5%
Low Molecular Weight Species (%)≤ 1%

Table 3: Mass Spectrometry Analysis

Analysis TypeSpeciesExpected Mass (Da)Observed Mass (Da)
Intact MassUnconjugated Antibody (G0F)~148,000~148,005
ADC (DAR 4)~152,500~152,510
Reduced MassLight Chain~23,500~23,502
Heavy Chain (unconjugated)~50,500~50,503
Heavy Chain (2 drugs)~52,750~52,755

Table 4: Cytotoxicity Data

Cell LineIC50 (nM)
U138-MG301[2]
A431144.1[2]
REH37.5[2]

Experimental Protocols

Determination of Average Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[5][6][7] This technique relies on the distinct absorbance maxima of the antibody and the PBD payload.[]

Protocol:

  • Determine Extinction Coefficients:

    • Measure the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_).

    • Measure the molar extinction coefficient of the this compound payload at its absorbance maximum (λ_max_) (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_).

  • Sample Preparation:

    • Dilute the this compound conjugate in a suitable buffer (e.g., PBS, pH 7.4) to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Data Acquisition:

    • Measure the absorbance of the diluted ADC sample at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculation:

    • The concentrations of the antibody (C_Ab_) and the drug (C_Drug_) can be calculated using the following equations based on the Beer-Lambert law:[]

      • C_Drug_ = A_λmax_ / ε_Drug,λmax_

      • C_Ab_ = (A_280_ - (ε_Drug,280_ * C_Drug_)) / ε_Ab,280_

    • The average DAR is then calculated as the molar ratio:

      • DAR = C_Drug_ / C_Ab_

UV_Vis_DAR_Calculation Input_Abs Absorbance Readings (A_280, A_λmax) Calc_C_Drug Calculate C_Drug C_Drug = A_λmax / ε_Drug,λmax Input_Abs->Calc_C_Drug Calc_C_Ab Calculate C_Ab C_Ab = (A_280 - (ε_Drug,280 * C_Drug)) / ε_Ab,280 Input_Abs->Calc_C_Ab Input_EC Extinction Coefficients (ε_Ab,280, ε_Drug,λmax, ε_Drug,280) Input_EC->Calc_C_Drug Input_EC->Calc_C_Ab Calc_C_Drug->Calc_C_Ab Calc_DAR Calculate Average DAR DAR = C_Drug / C_Ab Calc_C_Drug->Calc_DAR Calc_C_Ab->Calc_DAR

Calculation pathway for average DAR using UV/Vis spectroscopy.
Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC-HPLC separates ADC species based on differences in their hydrophobicity.[5] The conjugation of the hydrophobic PBD payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).[9][10]

Protocol:

  • Instrumentation:

    • HPLC system with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 25 mM Sodium Phosphate, 5% Isopropanol, pH 7.0.[11]

  • Sample Preparation:

    • Dilute the this compound conjugate to approximately 1 mg/mL in Mobile Phase A.[10]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.[11]

    • Column Temperature: 25 °C.

    • Detection: UV at 280 nm.

    • Gradient:

      • 0-2 min: 0% B

      • 2-20 min: 0-100% B (linear gradient)

      • 20-25 min: 100% B

      • 25-27 min: 100-0% B

      • 27-35 min: 0% B

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (unconjugated, DAR 2, DAR 4, etc.).

    • Calculate the percentage of each species.

    • The average DAR is calculated as follows:

      • Average DAR = Σ(% Peak Area of DARn * n) / Σ(% Peak Area of DARn)

Purity and DAR Analysis by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a denaturing chromatographic technique used to assess the purity and DAR of ADCs, typically after reduction of the interchain disulfide bonds.[9][12] This allows for the separation of the light chain and the conjugated and unconjugated heavy chains.[13][14]

Protocol:

  • Sample Preparation (Reduction):

    • To 50 µg of the ADC, add Dithiothreitol (DTT) to a final concentration of 20 mM.

    • Incubate at 37 °C for 30 minutes to reduce the disulfide bonds.[15]

  • Instrumentation:

    • HPLC system with a UV detector.

    • RP column suitable for proteins (e.g., Agilent AdvanceBio RP-mAb, C4).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 80 °C.[11]

    • Detection: UV at 280 nm.

    • Gradient:

      • 0-5 min: 25% B

      • 5-25 min: 25-50% B (linear gradient)

      • 25-30 min: 50-90% B

      • 30-32 min: 90-25% B

      • 32-40 min: 25% B

  • Data Analysis:

    • Identify and integrate the peaks for the light chain, unconjugated heavy chain, and drug-conjugated heavy chain species.

    • Calculate the average DAR based on the relative peak areas of the heavy chain species.

Mass Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the unambiguous confirmation of the molecular weight of the intact and reduced ADC, providing precise information on the drug load distribution.[13]

Protocol:

  • Sample Preparation:

    • Intact Mass: Desalt the ADC sample using a suitable method (e.g., ZipTip or buffer exchange).

    • Reduced Mass: Reduce the ADC as described in the RP-HPLC protocol. For some MS methods, deglycosylation using PNGase F may be performed to simplify the spectra.[5]

  • Instrumentation:

    • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system (LC-MS).

  • LC-MS Conditions (for online desalting):

    • Column: MassPREP Micro Desalting Column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid gradient to elute the protein into the mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 1000-4000 for intact ADC, 500-2000 for reduced chains.

    • Data Processing: Deconvolute the raw mass spectrum to obtain the zero-charge mass.

  • Data Analysis:

    • Compare the observed masses of the intact ADC and its subunits with the theoretical calculated masses.

    • Determine the drug load on the light and heavy chains from the reduced mass analysis.[13]

    • Calculate the average DAR from the relative abundances of the different drug-loaded species in the intact mass spectrum.

Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius, making it the standard method for quantifying aggregates and fragments in ADC preparations.[11]

Protocol:

  • Instrumentation:

    • HPLC system with a UV detector.

    • SEC column (e.g., TSKgel G3000SWxl).[11]

  • Mobile Phase:

    • 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

  • Sample Preparation:

    • Dilute the this compound conjugate to 1-2 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV at 280 nm.

    • Run Time: Approximately 30 minutes (isocratic).

  • Data Analysis:

    • Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total integrated area.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound conjugates. A combination of these methods is essential to ensure the quality, consistency, and safety of the ADC product. The implementation of these assays throughout the drug development process, from discovery and process development to quality control, is critical for the successful clinical translation of these promising therapeutic agents.

References

Application Notes and Protocols: Py-MPB-amino-C3-PBD in Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-interactive agents that bind to the minor groove of DNA.[1] This interaction, primarily through the formation of a covalent aminal bond between their C11 position and the C2-NH2 group of a guanine (B1146940) base, interferes with DNA processing and can lead to cell death.[2] While extensively studied as potent anticancer agents and as payloads for antibody-drug conjugates (ADCs), PBDs have also demonstrated significant antibacterial activity.[1][3][4] C8-linked PBD monomers, in particular, have shown promise as a new class of broad-spectrum antibiotics.[3] The mechanism of antibacterial action is believed to involve a combination of covalent DNA binding and inhibition of DNA gyrase.[3]

Py-MPB-amino-C3-PBD is a cytotoxic agent featuring a non-alkylating group, and it is utilized as a payload for ADCs.[5] Notably, it has demonstrated potent antibacterial effects, particularly against Gram-negative bacteria such as E. coli.[5] These application notes provide an overview of the known activities of this compound and detailed protocols for assessing its antibacterial and cytotoxic properties.

Data Presentation

The following tables summarize the quantitative data available for this compound, highlighting its cytotoxic and antibacterial potency.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCell TypeIC50 (nM)
U138-MGGlioblastoma301
A431Epidermoid carcinoma144.1
REHB-cell precursor leukemia37.5
Data sourced from MedChemExpress product information.[5]

Table 2: Antibacterial Activity of this compound

Bacterial StrainGram TypePotency (MIC, µg/mL)
E. coli K12Gram-negative2
Data sourced from MedChemExpress product information.[5]

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action of PBDs and a general experimental workflow for evaluating the antibacterial and cytotoxic activity of compounds like this compound.

PBD_Mechanism_of_Action PBD This compound DNA_Minor_Groove DNA Minor Groove PBD->DNA_Minor_Groove Binds to Guanine Guanine Residue PBD->Guanine Forms covalent bond with DNA_Gyrase DNA Gyrase PBD->DNA_Gyrase Potentially inhibits DNA_Minor_Groove->Guanine Contains Covalent_Adduct Covalent Adduct Formation (Alkylation) Guanine->Covalent_Adduct DNA_Processing_Inhibition Inhibition of DNA Replication & Transcription Covalent_Adduct->DNA_Processing_Inhibition Cell_Death Bacterial Cell Death DNA_Processing_Inhibition->Cell_Death Gyrase_Inhibition Inhibition of DNA Gyrase DNA_Gyrase->Gyrase_Inhibition Gyrase_Inhibition->DNA_Processing_Inhibition

Caption: Proposed antibacterial mechanism of action for PBD compounds.

Experimental_Workflow start_antibacterial Prepare Bacterial Culture (e.g., E. coli K12) serial_dilution_antibacterial Serial Dilution of This compound start_antibacterial->serial_dilution_antibacterial mic_assay Minimum Inhibitory Concentration (MIC) Assay serial_dilution_antibacterial->mic_assay read_mic Determine MIC (Visual Inspection/OD Reading) mic_assay->read_mic analyze_data Analyze and Compare MIC and IC50 Values read_mic->analyze_data start_cytotoxicity Culture Mammalian Cells (e.g., U138-MG, A431, REH) serial_dilution_cytotoxicity Serial Dilution of This compound start_cytotoxicity->serial_dilution_cytotoxicity mtt_assay MTT Assay serial_dilution_cytotoxicity->mtt_assay read_ic50 Determine IC50 (Absorbance Measurement) mtt_assay->read_ic50 read_ic50->analyze_data conclusion Evaluate Therapeutic Potential analyze_data->conclusion

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against E. coli K12

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of E. coli K12.

Materials:

  • This compound

  • E. coli K12 strain

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and tubes

  • Incubator (37°C)

  • Spectrophotometer (for OD600 measurement)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of E. coli K12 from an agar (B569324) plate and inoculate it into 5 mL of MHB.

    • Incubate the culture overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. This can be standardized by adjusting the optical density at 600 nm (OD600) to a specific value (e.g., 0.08-0.1) and then further diluting.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial two-fold dilution of the stock solution in MHB in a separate 96-well plate or in tubes to create a range of concentrations.

  • MIC Assay Setup:

    • In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the highest concentration of the diluted compound to the first well of a row and mix.

    • Transfer 100 µL from the first well to the second well to perform a two-fold serial dilution across the plate. Repeat this for all desired concentrations.

    • Discard the final 100 µL from the last well of the dilution series.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation and MIC Determination:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of bacteria. This can be assessed visually or by measuring the OD600 with a microplate reader.

Protocol 2: Determination of Cytotoxicity (IC50) using the MTT Assay

Objective: To determine the concentration of this compound that inhibits 50% of the metabolic activity of mammalian cells.

Materials:

  • This compound

  • Mammalian cell lines (e.g., U138-MG, A431, REH)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA (for adherent cells)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest cells using trypsin-EDTA, resuspend in complete medium, and count them. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • For suspension cells, count the cells and seed them at an appropriate density in 100 µL of medium per well.

    • Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete cell culture medium to obtain a range of desired concentrations.

    • Remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the compound. For suspension cells, add the compound dilutions directly.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • After incubation, carefully remove the medium (for adherent cells).

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

References

Troubleshooting & Optimization

Troubleshooting low conjugation efficiency of Py-MPB-amino-C3-PBD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with Py-MPB-amino-C3-PBD.

Troubleshooting Guide

This section addresses the primary issue of poor conjugation outcomes in a systematic, question-and-answer format.

Question: Why is my conjugation efficiency or final Drug-to-Antibody Ratio (DAR) unexpectedly low?

Answer: Low conjugation efficiency is a common issue that can typically be traced to one of four areas: the integrity of the maleimide (B117702) linker, the availability of free thiols on the antibody, the reaction conditions, or product loss after the reaction. Follow this systematic guide to identify the root cause.

Step 1: Assess the Integrity and Reactivity of Your this compound

The maleimide group on your linker is highly susceptible to hydrolysis, which renders it inactive.

  • Potential Cause: The maleimide ring has been hydrolyzed by exposure to water, especially at neutral to alkaline pH.[1][2]

  • Recommended Actions:

    • Prepare Fresh Solutions: Always prepare the this compound solution immediately before use in an anhydrous, biocompatible solvent such as DMSO or DMF.[1][3] Do not store the linker in aqueous buffers.

    • Minimize Aqueous Exposure: Add the dissolved linker-payload to the antibody solution at the very last moment to initiate the reaction.

    • Verify Lot Quality: If problems persist, consider testing the reactivity of the maleimide group using a small molecule thiol like N-acetylcysteine and analyzing the reaction by LC-MS.

Step 2: Verify the Availability of Free Thiols on Your Antibody

The maleimide group reacts specifically with free sulfhydryl (-SH) groups, not with the disulfide bonds (-S-S-) that are prevalent in antibodies.[4]

  • Potential Cause 1: Incomplete Disulfide Bond Reduction. The antibody's interchain disulfide bonds were not sufficiently reduced to generate the necessary free thiols.

  • Recommended Actions:

    • Optimize Reduction: Ensure you are using an adequate molar excess of a reducing agent like TCEP or DTT. A 10-100 fold molar excess is a common starting point.[1][5]

    • Confirm Reduction: Quantify the number of free thiols per antibody before conjugation using Ellman's reagent (DTNB).[1][5] This will confirm the success of your reduction step.

  • Potential Cause 2: Interference from Reducing Agent. If using a thiol-containing reducing agent like DTT, any excess remaining in the solution will compete with the antibody's thiols, drastically lowering efficiency.[4]

  • Recommended Actions:

    • Remove Excess DTT: Excess DTT must be removed after reduction and before adding the maleimide linker. Use a desalting column (e.g., Sephadex G-25 or Zeba™) for this purpose.[1][6]

    • Use TCEP: Consider using Tris(2-carboxyethyl)phosphine (TCEP) as the reducing agent. TCEP is not a thiol and therefore does not need to be removed prior to conjugation, simplifying the workflow.[5][6]

  • Potential Cause 3: Re-oxidation of Free Thiols. Free thiols can re-form disulfide bonds upon exposure to oxygen.

  • Recommended Actions:

    • Use Degassed Buffers: Prepare all buffers by degassing them under vacuum and/or bubbling with an inert gas like argon or nitrogen.[5][7]

    • Work Quickly: Proceed to the conjugation step immediately after the antibody reduction is complete.

Step 3: Optimize the Conjugation Reaction Conditions

The reaction environment is critical for ensuring the specific and efficient coupling of the maleimide to the thiol.

  • Potential Cause 1: Suboptimal pH. The reaction pH is outside the optimal range of 6.5-7.5.[6]

    • At pH < 6.5, the reaction rate is significantly slower because the thiol is less likely to be in its reactive thiolate anion form.[1]

    • At pH > 7.5, the rate of maleimide hydrolysis increases dramatically, destroying the linker before it can react.[2][6]

  • Recommended Action:

    • Buffer Control: Ensure your reaction buffer (e.g., PBS, HEPES) is freshly prepared and its pH is strictly maintained between 6.5 and 7.5.[5]

  • Potential Cause 2: Poor Solubility of the PBD Payload. PBD dimers are known to be highly hydrophobic.[8][9] The this compound may be poorly soluble in your aqueous reaction buffer, limiting its availability to react with the antibody.

  • Recommended Action:

    • Introduce a Co-solvent: Add a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO or DMA to the reaction to improve the solubility of the linker-payload.[8] Be cautious, as higher concentrations can denature the antibody.[10]

Step 4: Assess for Product Aggregation and Loss

The conjugation of a hydrophobic PBD payload increases the overall hydrophobicity of the antibody, making the resulting ADC prone to aggregation.[10][11]

  • Potential Cause: The newly formed ADC is aggregating and precipitating out of solution, or is being lost during purification.

  • Recommended Actions:

    • Monitor Aggregation: Use Size-Exclusion Chromatography (SEC) to analyze your product for the presence of high molecular weight aggregates.[12]

    • Optimize Purification: If aggregation is observed, consider modifying purification strategies. Hydrophobic Interaction Chromatography (HIC), often used for DAR analysis, can also serve as a purification step to separate different drug-loaded species from aggregates.[12]

Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing low conjugation efficiency.

Troubleshooting_Workflow Troubleshooting Low Conjugation Efficiency Start Start: Low Conjugation Efficiency Check_Reagent Step 1: Check Reagent Is PBD-linker solution freshly prepared in anhydrous solvent? Start->Check_Reagent Prep_Fresh Action: Prepare fresh linker solution in anhydrous DMSO/DMF. Check_Reagent->Prep_Fresh No Check_Thiols Step 2: Check Antibody Thiols Have free thiols been quantified post-reduction? Check_Reagent->Check_Thiols Yes Prep_Fresh->Check_Reagent Optimize_Reduction Action: Optimize reduction conditions. Quantify thiols with Ellman's reagent. Check_Thiols->Optimize_Reduction No Check_DTT Was DTT used? If so, was it removed? Check_Thiols->Check_DTT Yes Optimize_Reduction->Check_Thiols Remove_DTT Action: Use desalting column to remove DTT before conjugation. Check_DTT->Remove_DTT No Check_Conditions Step 3: Check Reaction Conditions Is pH between 6.5-7.5? Is linker soluble? Check_DTT->Check_Conditions Yes Remove_DTT->Check_DTT Adjust_pH Action: Adjust buffer pH to 6.5-7.5. Consider adding 5-10% co-solvent. Check_Conditions->Adjust_pH No Check_Aggregation Step 4: Check Product Is aggregation observed by SEC? Check_Conditions->Check_Aggregation Yes Adjust_pH->Check_Conditions Optimize_Purification Action: Optimize purification protocol. Consider HIC for separation. Check_Aggregation->Optimize_Purification Yes Success Conjugation Successful Check_Aggregation->Success No Optimize_Purification->Success

Caption: A decision tree for troubleshooting low ADC conjugation efficiency.

Frequently Asked Questions (FAQ)

Q1: What is the optimal pH for the maleimide-thiol conjugation reaction? The optimal pH is between 6.5 and 7.5.[6] This range provides a balance between the high reactivity of the thiol group (favored at higher pH) and the stability of the maleimide ring (favored at lower pH). At a pH of 7.0, the reaction with thiols is about 1,000 times faster than the competing reaction with amines.[6]

Q2: How should I prepare and store the this compound solution? The PBD-linker is susceptible to hydrolysis and should be handled with care. Dissolve it in a high-quality, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.[1][6] Prepare this solution immediately before you plan to start the conjugation. For short-term storage, unused stock solution can be stored at -20°C or -80°C with protection from light and moisture.[13]

Q3: Which reducing agent, TCEP or DTT, is better for reducing my antibody? Both are effective, but TCEP is often preferred for maleimide conjugation workflows.[5] TCEP does not contain a thiol group, so it does not compete with the antibody for the maleimide linker and does not need to be removed.[4] DTT is a thiol-containing molecule and any excess must be removed after reduction, adding an extra purification step (e.g., desalting column) to the protocol.[1][4]

Q4: What molar excess of the PBD-linker should I use? A typical starting point is a 10 to 20-fold molar excess of the this compound linker over the antibody.[6] However, the optimal ratio is highly dependent on the specific antibody and reaction conditions and should be determined empirically. It is recommended to perform small-scale optimization experiments with varying molar ratios.

Q5: How do I measure the final Drug-to-Antibody Ratio (DAR) of my conjugate? Several analytical techniques can be used to determine the DAR, which is a critical quality attribute of your ADC. Hydrophobic Interaction Chromatography (HIC) is the most common method for cysteine-conjugated ADCs.[12][14] As more hydrophobic PBD molecules are attached, the ADC is retained longer on the column, allowing for the separation of species with different DAR values (e.g., DAR0, DAR2, DAR4). Mass Spectrometry (LC-MS) provides a more direct measurement of mass and can confirm the results.[12]

Quantitative Data Summary

Table 1: Influence of pH on Maleimide-Thiol Reaction

pH RangeReaction Rate with ThiolsMaleimide Hydrolysis RateRecommendation
< 6.5SlowMinimalNot recommended due to slow kinetics.[1]
6.5 - 7.5 Optimal Low to Moderate Recommended range for efficient & specific conjugation. [3][6]
> 7.5FastSignificant / RapidNot recommended due to rapid loss of active linker.[2][6]

Table 2: Comparison of Common Reducing Agents for Antibody Reduction

Reducing AgentChemical NatureRemoval Required?Key Consideration
TCEP Non-thiolNo Preferred for simpler, one-pot workflows.[5][6]
DTT Thiol-containingYes (Mandatory) Must be completely removed to prevent competition with the maleimide linker.[1][4]

Table 3: Common Analytical Techniques for DAR Determination

TechniquePrincipleInformation ProvidedCommon Use
HIC Separation by hydrophobicityDAR distribution (DAR0, 2, 4, etc.)Gold standard for cysteine-ADCs.[12]
LC-MS Separation by mass-to-chargePrecise mass of species, confirms DAROrthogonal method for confirmation.[12]
UV-Vis SpectrophotometryAverage DAR onlyQuick, simple estimation; lacks detail.

Key Experimental Protocols

Protocol 1: Partial Reduction of Antibody with TCEP

This protocol describes the reduction of interchain disulfide bonds in a typical IgG antibody to generate free thiols for conjugation.

  • Buffer Preparation: Prepare a reaction buffer (e.g., Phosphate-Buffered Saline, PBS) containing 1-5 mM EDTA. Degas the buffer thoroughly by placing it under vacuum for 15-20 minutes or by bubbling argon/nitrogen through it.[5][15]

  • Antibody Preparation: Adjust the concentration of your antibody solution to 2-10 mg/mL using the degassed reaction buffer.

  • TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in the degassed reaction buffer.

  • Reduction Reaction: Add the TCEP stock solution to the antibody solution to achieve the desired final molar excess (e.g., a 20-fold molar excess of TCEP over the antibody).

  • Incubation: Gently mix the solution and incubate at 37°C for 60-90 minutes.[6]

  • Cooling: After incubation, cool the reduced antibody solution on ice. It is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation of this compound to Reduced Antibody
  • PBD-Linker Preparation: Just before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[6]

  • Reaction Setup: While gently stirring the chilled, reduced antibody solution, slowly add the PBD-linker stock solution to achieve the desired molar excess (e.g., 10-fold molar excess). To improve solubility and prevent precipitation, ensure the final concentration of DMSO in the reaction mixture is between 5-10%.[8]

  • Conjugation Reaction: Protect the reaction from light. Incubate at room temperature for 1-2 hours or at 4°C overnight.[6]

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like N-acetylcysteine can be added to the reaction mixture.

  • Purification: Remove unreacted PBD-linker and purify the resulting ADC using a suitable method such as a desalting column, dialysis, or tangential flow filtration (TFF).[6]

  • Analysis: Characterize the final product. Determine the DAR and aggregation levels using HIC and SEC, respectively.

Visualized Workflows and Reactions

ADC_Conjugation_Workflow General ADC Conjugation Workflow Ab 1. Start with Purified Antibody Reduction 2. Partial Reduction (e.g., with TCEP) -S-S-  ->  -SH + HS- Ab->Reduction Buffer_Ex 3. Buffer Exchange (If using DTT) Reduction->Buffer_Ex Conditional Step Conjugation 4. Conjugation Add this compound (pH 6.5-7.5) Reduction->Conjugation Buffer_Ex->Conjugation Purification 5. Purification (e.g., Desalting Column / TFF) Remove excess linker-payload Conjugation->Purification Analysis 6. Analysis DAR (HIC, MS) Aggregation (SEC) Purification->Analysis

Caption: A high-level overview of the experimental workflow for ADC production.

Maleimide_Reaction Key Reactions in Maleimide Conjugation cluster_desired Desired Reaction Pathway cluster_side Potential Side Reactions Ab_SH Antibody-SH (Free Thiol) Conjugate Stable Thioether Adduct (ADC) Ab_SH->Conjugate Maleimide Py-MPB-PBD (Active Maleimide) Maleimide->Conjugate Maleimide_Side Py-MPB-PBD (Active Maleimide) Hydrolyzed Inactive Hydrolyzed Maleimide Maleimide_Side->Hydrolyzed H2O H₂O (pH > 7.5) H2O->Hydrolyzed Ab_SH_Side Antibody-SH (Free Thiol) Ab_SS Re-oxidized Disulfide (Unreactive) Ab_SH_Side->Ab_SS Re-oxidation O2 O₂ O2->Ab_SS

Caption: The desired conjugation reaction versus common, problematic side reactions.

References

Technical Support Center: Overcoming Resistance to Py-MPB-amino-C3-PBD in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to cancer cell resistance to Py-MPB-amino-C3-PBD and other pyrrolobenzodiazepine (PBD) dimer-containing antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My cancer cell line shows reduced sensitivity to a PBD-based ADC. What are the potential mechanisms of resistance?

Answer:

Reduced sensitivity to PBD-based ADCs, which utilize payloads like this compound, can arise from several factors. The primary reported mechanisms of acquired resistance to PBD dimers involve molecular changes within the cancer cells that limit the drug's ability to induce DNA damage or enhance the cell's ability to survive in the presence of the drug.

Two of the most well-characterized mechanisms are:

  • Downregulation of Schlafen Family Member 11 (SLFN11): SLFN11 is a putative DNA/RNA helicase that sensitizes cancer cells to DNA-damaging agents.[1][2][3][4][5] Its decreased expression is a significant factor in the development of resistance to PBD dimers.[1][2][3][4][5]

  • Upregulation of ATP-Binding Cassette (ABC) Transporters: Certain ABC transporters, particularly ABCG2 and ABCC2, can actively efflux the PBD payload from the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.[6][7][8][9]

It is also worth noting that resistance to ADCs, in general, can be multifactorial and may also involve reduced antigen expression, impaired ADC internalization, or altered lysosomal trafficking. However, for PBD-based ADCs, the focus has been significantly on payload-related resistance mechanisms.

Troubleshooting Guide 1: How can I determine if SLFN11 downregulation is the cause of resistance in my cell line?

Answer:

To investigate the role of SLFN11 in PBD resistance, you can perform the following experiments:

  • Gene Expression Analysis: Compare the mRNA levels of SLFN11 in your resistant cell line to the parental (sensitive) cell line using quantitative real-time PCR (qRT-PCR). A significant decrease in SLFN11 mRNA in the resistant line is a strong indicator.

  • Protein Expression Analysis: Use Western blotting to compare the SLFN11 protein levels between the resistant and parental cell lines. A corresponding decrease in protein expression will confirm the gene expression data.

  • siRNA Knockdown: In the parental (sensitive) cell line, use siRNA to specifically knock down SLFN11 expression. If the knockdown of SLFN11 confers reduced sensitivity to your PBD-based ADC, it provides functional evidence for its role in resistance.[1][2]

Experimental Protocol: siRNA Knockdown of SLFN11

  • Cell Seeding: Seed the parental cancer cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: Prepare the siRNA solution according to the manufacturer's instructions. Use a non-targeting siRNA as a negative control.

  • Transfection: Transfect the cells with the SLFN11-targeting siRNA and the non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of the cells to verify the knockdown of SLFN11 protein expression by Western blot.

  • Cytotoxicity Assay: Re-seed the transfected cells into 96-well plates and treat with a dose range of the PBD-based ADC or the PBD payload (e.g., SG3199).

  • Viability Assessment: After a predetermined incubation period (e.g., 72-96 hours), assess cell viability using a standard method such as MTT, MTS, or a luminescence-based assay.

  • Data Analysis: Compare the IC50 values of the SLFN11 knockdown cells to the negative control. A significant increase in the IC50 value for the knockdown cells indicates that downregulation of SLFN11 contributes to resistance.

Logical Workflow for Investigating SLFN11-Mediated Resistance

A Observe Reduced ADC Sensitivity B Hypothesize SLFN11 Downregulation A->B C qRT-PCR for SLFN11 mRNA B->C D Western Blot for SLFN11 Protein B->D E siRNA Knockdown of SLFN11 in Parental Cells B->E G Confirm SLFN11-Mediated Resistance C->G Decreased mRNA D->G Decreased Protein F Measure ADC Sensitivity (IC50) E->F F->G Increased IC50

Caption: Workflow for confirming SLFN11's role in PBD resistance.

Troubleshooting Guide 2: My resistant cells show no change in SLFN11 levels. How do I test for ABC transporter involvement?

Answer:

If SLFN11 levels are unchanged, upregulation of ABC drug transporters is another likely cause of resistance. Here’s how you can investigate this:

  • Gene Expression Profiling: Use a human drug transporter PCR array to simultaneously assess the expression of multiple ABC transporter genes in your resistant and parental cell lines.[7][8] Pay close attention to ABCG2 and ABCC2.

  • Confirmation with qRT-PCR and Western Blot: Validate the findings from the PCR array by performing individual qRT-PCR and Western blots for the upregulated transporters (e.g., ABCG2, ABCC2).

  • Functional Assays with Inhibitors: Treat the resistant cells with known inhibitors of the upregulated transporters (e.g., Ko143 for ABCG2, MK-571 for ABCC family members) prior to and during treatment with the PBD-based ADC. A restoration of sensitivity in the presence of the inhibitor points to a functional role of that transporter in resistance.

  • siRNA Knockdown: Similar to the SLFN11 protocol, use siRNA to knock down the expression of the suspected ABC transporter in the resistant cell line. A subsequent decrease in the IC50 of the PBD-based ADC would confirm the transporter's involvement.[6][7]

Experimental Protocol: ABC Transporter Inhibition Assay

  • Cell Seeding: Seed the resistant cancer cells into 96-well plates.

  • Inhibitor Pre-treatment: Pre-treat the cells with a non-toxic concentration of the specific ABC transporter inhibitor for 1-2 hours.

  • ADC/Payload Treatment: Add a serial dilution of the PBD-based ADC or the PBD payload to the wells, maintaining the concentration of the ABC transporter inhibitor.

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay.

  • Data Analysis: Compare the IC50 values of the cells treated with the ADC/payload alone to those co-treated with the inhibitor. A significant fold-reversal of resistance indicates the involvement of the targeted transporter.

Signaling Pathway for ABC Transporter-Mediated Resistance

cluster_cell Cancer Cell cluster_transporter Upregulated ABC Transporters ADC PBD-ADC Internalization Internalization & Lysosomal Trafficking ADC->Internalization Payload PBD Payload (this compound) Internalization->Payload DNA Nuclear DNA Payload->DNA Efflux Drug Efflux Payload->Efflux Crosslink DNA Cross-linking DNA->Crosslink Apoptosis Apoptosis Crosslink->Apoptosis ABCG2 ABCG2 ABCG2->Efflux ABCC2 ABCC2 ABCC2->Efflux cluster_resistance Identified Resistance Mechanism cluster_strategy Overcoming Strategy cluster_outcome Expected Outcome SLFN11_low SLFN11 Downregulation ATR_inhibitor Combine with ATR Inhibitor (e.g., AZD6738) SLFN11_low->ATR_inhibitor EZH2_inhibitor Combine with EZH2 Inhibitor (e.g., EPZ011989) SLFN11_low->EZH2_inhibitor ABC_up ABC Transporter Upregulation ABC_inhibitor Combine with ABC Transporter Inhibitor ABC_up->ABC_inhibitor Resensitization Re-sensitization to PBD-ADC ATR_inhibitor->Resensitization EZH2_inhibitor->Resensitization ABC_inhibitor->Resensitization

References

Technical Support Center: Strategies to Minimize Off-Target Toxicity of Py-MPB-amino-C3-PBD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target toxicity of Py-MPB-amino-C3-PBD, a potent pyrrolobenzodiazepine (PBD) dimer payload used in the development of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it contribute to off-target toxicity?

A1: this compound, like other PBD dimers, exerts its cytotoxic effect by cross-linking DNA within the minor groove. This action is highly effective in killing cancer cells but is also non-specific to cell type, leading to potential toxicity in healthy, non-target cells if the ADC releases the payload prematurely or if the antibody has off-target binding. The high potency of PBD dimers means that even small amounts of off-target release can cause significant toxicity.[1][2][3]

Q2: What are the common off-target toxicities observed with PBD dimer-containing ADCs?

A2: Common dose-limiting toxicities associated with PBD dimer payloads are generally related to the payload itself and can include myelosuppression (bone marrow suppression), renal toxicity, and pro-inflammatory responses.[1][4][5] In some cases, severe toxicities with low incidence have been observed, making it challenging to establish a direct cause-and-effect relationship in early clinical trials.[5]

Q3: How does the linker component, "amino-C3," impact the stability and toxicity of the ADC?

A3: The "amino-C3" component refers to a 3-carbon aminolinker. The stability of the linker connecting the PBD payload to the antibody is critical in minimizing off-target toxicity. An unstable linker can lead to premature release of the cytotoxic payload in systemic circulation, causing damage to healthy tissues. The choice of conjugation chemistry and the specific linker design are key factors in ensuring the ADC remains stable until it reaches the target tumor cells.[6][7]

Q4: Can modifying the PBD payload itself reduce toxicity?

A4: Yes, modifying the PBD payload is a key strategy to mitigate toxicity. One approach is to use a PBD mono-imine instead of a bis-imine (dimer).[1] Mono-imine PBDs are generally less potent than their dimeric counterparts but can still exhibit robust anti-tumor activity. Studies have shown that mono-alkylator ADCs may have a higher maximum tolerated dose (MTD) and a different toxicity profile, potentially lacking the renal toxicity observed with some bis-imine PBDs.[1] Another strategy is to develop PBD dimers with lower potency, which may enhance the therapeutic index.[8][9]

Q5: What is the "bystander effect" and how does it relate to off-target toxicity?

A5: The bystander effect occurs when the cytotoxic payload released from a target cancer cell diffuses into and kills neighboring cells, including antigen-negative tumor cells.[][11][12] While this can enhance the anti-tumor efficacy of an ADC in heterogeneous tumors, a highly permeable payload can also diffuse into nearby healthy tissues, contributing to off-target toxicity.[13] Therefore, modulating the physicochemical properties of the payload to control its membrane permeability is a critical aspect of ADC design.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High in vivo toxicity at low ADC doses Premature payload release due to unstable linker.- Evaluate linker stability in serum. - Consider using a more stable linker, such as a non-cleavable linker or one with enhanced stability like N-phenyl maleimide (B117702).[6][7] - Explore self-immolative disulfide linkers which have shown improved safety profiles.[14]
Off-target binding of the monoclonal antibody (mAb).- Characterize the specificity of the mAb to ensure minimal binding to healthy tissues.
High drug-to-antibody ratio (DAR) leading to faster clearance and increased toxicity.- Synthesize ADCs with a lower DAR and evaluate their efficacy and toxicity profile. ADCs with lower DARs may have a wider therapeutic index.[13]
Unexpected toxicity profile (e.g., severe inflammatory response) Inherent pro-inflammatory nature of the PBD payload.- Monitor for inflammatory markers in preclinical studies. - Consider a fractionated dosing schedule to reduce peak payload concentrations.[4]
Lack of therapeutic window (efficacy only at toxic doses) Payload potency is too high for the target indication.- Explore the use of a lower-potency PBD dimer or a mono-alkylating PBD to potentially widen the therapeutic window.[1][8][9]
Suboptimal bystander effect leading to damage of surrounding healthy tissue.- Modify the payload to have reduced membrane permeability to limit the bystander effect. This can involve altering the physicochemical properties of the PBD dimer.[15]

Data on PBD Dimer ADC Tolerability

ADC Component Observation Implication for Toxicity Reference
PBD bis-imine vs. PBD mono-imine MTD of mono-alkylator ADC was ~3-fold higher than the bis-imine ADC in rats. Renal toxicity was only observed with the bis-imine.Mono-imine PBDs may offer an improved safety profile.[1]
Low-potency PBD dimer (SG3650) No mortality in rats or monkeys at single intravenous doses up to 25 and 30 mg/kg, respectively, for an isotype control ADC.Lowering PBD potency can significantly improve tolerability.[8][9]
Fractionated Dosing Effectively lowers peak serum drug concentrations while maintaining total exposure, leading to improved tolerability.Can reduce organ-specific toxicities.[4]
Linker Stability (N-phenyl vs. N-alkyl maleimide) N-phenyl maleimide PBD ADCs showed minimized retro-Michael reaction and improved drug retention in serum.Enhanced linker stability prevents premature payload release and reduces systemic toxicity.[6][7]

Experimental Protocols

Protocol 1: Serum Stability Assay

  • Incubate the ADC in reconstituted mouse or rat serum at 37°C for a defined time course (e.g., 0, 1, 3, 7 days).

  • At each time point, immunocapture the human ADC from the serum using appropriate beads (e.g., protein A/G).

  • Elute the ADC and analyze by mass spectrometry to determine the average drug-to-antibody ratio (DAR).

  • A decrease in DAR over time indicates payload loss and linker instability.[6]

Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)

  • Co-culture target antigen-positive cells (e.g., HER2-positive) and antigen-negative cells (e.g., HER2-negative).

  • Treat the co-culture with the ADC.

  • After a set incubation period, measure the viability of both cell populations, for example, by using distinct fluorescent labels for each cell type and analyzing with flow cytometry or high-content imaging.

  • Killing of the antigen-negative cells is indicative of a bystander effect.[16]

Visualizations

Mechanism of PBD Dimer Off-Target Toxicity cluster_circulation Systemic Circulation cluster_tissue Healthy Tissue cluster_tumor Tumor Microenvironment ADC ADC in Circulation PrematureRelease Premature Payload Release (Unstable Linker) ADC->PrematureRelease Instability TargetCell Target Cancer Cell ADC->TargetCell Binding FreePayload Free PBD Payload PrematureRelease->FreePayload HealthyCell Healthy Cell FreePayload->HealthyCell Uptake DNA_Damage_OffTarget DNA Cross-linking & Cell Death HealthyCell->DNA_Damage_OffTarget Internalization Internalization TargetCell->Internalization PayloadRelease Payload Release Internalization->PayloadRelease DNA_Damage_OnTarget DNA Cross-linking & Cell Death PayloadRelease->DNA_Damage_OnTarget BystanderCell Neighboring Cell (Antigen-negative) PayloadRelease->BystanderCell Diffusion (Bystander Effect) BystanderEffect Bystander Killing BystanderCell->BystanderEffect

Caption: PBD Dimer ADC: On-Target Efficacy vs. Off-Target Toxicity.

Strategies to Mitigate PBD Dimer Off-Target Toxicity cluster_payload Payload Modification cluster_linker Linker Engineering cluster_dosing Dosing & Formulation cluster_adc_design ADC Design MitigationStrategies Mitigation Strategies LowerPotency Lower Potency PBDs MitigationStrategies->LowerPotency MonoAlkylator Mono-alkylating PBDs MitigationStrategies->MonoAlkylator StableLinkers Increase Linker Stability (e.g., non-cleavable, N-phenyl maleimide) MitigationStrategies->StableLinkers DisulfideLinkers Self-immolative Disulfide Linkers MitigationStrategies->DisulfideLinkers FractionatedDosing Fractionated Dosing MitigationStrategies->FractionatedDosing PEGylation PEGylation MitigationStrategies->PEGylation OptimizeDAR Optimize DAR MitigationStrategies->OptimizeDAR ModulateBystander Modulate Bystander Effect MitigationStrategies->ModulateBystander

Caption: Key strategies for reducing the off-target toxicity of PBD-based ADCs.

References

Technical Support Center: Improving the Therapeutic Index of Py-MPB-amino-C3-PBD Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the Py-MPB-amino-C3-PBD linker-payload system. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you address common challenges and optimize the therapeutic index of your ADC constructs.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and in vitro/in vivo evaluation of your ADC.

Problem Potential Cause Recommended Solution
Low ADC Yield After Conjugation & Purification Inefficient Conjugation: Suboptimal reaction conditions (pH, temperature, molar ratio of linker-payload to antibody). Contaminants in the antibody buffer (e.g., Tris, azide) interfering with the maleimide (B117702) reaction.- Optimize Reaction pH: Ensure the pH of the conjugation buffer is optimal for the maleimide-thiol reaction (typically pH 6.5-7.5). - Buffer Exchange: Perform a thorough buffer exchange of your antibody into a conjugation-compatible buffer (e.g., PBS) prior to the reaction. - Molar Ratio: Titrate the molar ratio of the this compound linker-payload to the antibody to find the optimal balance between conjugation efficiency and aggregation.
Inefficient Purification: Loss of ADC during purification steps like Tangential Flow Filtration (TFF) or chromatography. Aggressive purification methods aiming for high purity can reduce yield.- Optimize TFF: Adjust transmembrane pressure and diafiltration volumes to minimize ADC loss. - Chromatography: For methods like HIC or SEC, optimize the gradient and flow rate. Consider alternative purification methods if yield is consistently low.[1]
Linker-Payload Instability: The linker-payload construct may be unstable under the specific conjugation or purification conditions, leading to premature cleavage.- Analyze Reaction Intermediates: Use LC-MS to check for signs of linker-payload degradation during the process. - Adjust Conditions: Modify pH or temperature to enhance stability if degradation is observed.
ADC Aggregation Observed (Post-Purification or During Storage) Increased Hydrophobicity: The PBD payload is highly hydrophobic. Conjugation, especially at high Drug-to-Antibody Ratios (DAR), increases the overall hydrophobicity of the ADC, promoting self-association.[2][3]- Optimize DAR: Aim for a lower, more homogeneous DAR. A DAR of 2-4 is often a good starting point.[3] - Formulation: Develop a stable formulation buffer. Conduct a screening study to find the optimal pH and include stabilizing excipients like polysorbate (e.g., Polysorbate 20/80) and cryoprotectants (e.g., sucrose (B13894), trehalose).[4][5]
Suboptimal Formulation/Storage: Incorrect pH, ionic strength, or temperature can lead to protein denaturation and aggregation. Freeze-thaw cycles can be particularly damaging.[4][6]- pH Optimization: Store the ADC at a pH away from its isoelectric point to maintain solubility.[2] - Storage Conditions: Store at recommended temperatures (typically 2-8°C for liquid formulations or ≤ -20°C for lyophilized forms). Avoid repeated freeze-thaw cycles.[5] - Light Protection: Protect the ADC from light, as it can induce photo-degradation.[4]
High In Vitro Cytotoxicity in Antigen-Negative Cells Premature Payload Release: The linker may be unstable in the cell culture medium, leading to the release of free PBD payload, which can non-specifically kill cells.- Linker Stability Assay: Perform a plasma/serum stability assay to quantify the rate of payload release over time.[7] - Control Experiments: Include an unconjugated antibody mixed with free payload as a control in your cytotoxicity assay to understand the effect of free drug.
"Bystander Effect": The released PBD payload from the target cell is membrane-permeable and can diffuse to kill neighboring antigen-negative cells. While often desirable in a tumor, it can complicate in vitro assays.- Co-culture Assays: Design co-culture experiments with antigen-positive and negative cells to specifically measure the bystander effect.
Inconsistent Drug-to-Antibody Ratio (DAR) Variable Reduction/Conjugation: Inconsistent reduction of interchain disulfides or variability in the conjugation reaction itself.- Controlled Reduction: Precisely control the concentration of the reducing agent (e.g., TCEP) and the reaction time and temperature. - Consistent Reaction Parameters: Maintain consistent parameters (temperature, time, mixing) for the conjugation step.
Analytical Method Variability: Inaccuracy in the method used for DAR determination (e.g., HIC, RP-HPLC, LC-MS).- Method Validation: Ensure your analytical method is validated for accuracy and precision. - Orthogonal Methods: Use a secondary, orthogonal method to confirm DAR results (e.g., confirm HIC data with LC-MS).
Unexpected In Vivo Toxicity Off-Target, On-Site Toxicity: The ADC binds to target antigens expressed at low levels on healthy tissues, causing toxicity.[8]- Target Expression Analysis: Perform thorough immunohistochemistry (IHC) or other expression analysis of the target antigen in a wide range of normal tissues.
Off-Target, Off-Site Toxicity: Premature release of the PBD payload in circulation leads to systemic toxicity. This is a major concern for highly potent payloads like PBDs.[9]- Pharmacokinetic (PK) Analysis: Conduct PK studies in animals to measure the levels of total antibody, conjugated ADC, and free payload in circulation over time.[10] - Linker Optimization: If premature release is confirmed, consider engineering a more stable linker.[7]
High Cmax: For potent payloads like PBDs, toxicity can be more closely associated with the peak concentration (Cmax) rather than the total exposure (AUC).[8]- Fractionated Dosing: Explore fractionated dosing schedules (e.g., splitting a single dose into multiple smaller doses) to reduce Cmax while maintaining the total dose. Preclinical studies have shown this can improve the therapeutic index.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a PBD-based ADC?

PBDs are highly potent DNA-interactive agents. Once the ADC is internalized by a target cancer cell and the PBD payload is released, it travels to the nucleus. There, it binds to the minor groove of DNA and forms a covalent bond with a guanine (B1146940) base. PBD dimers can form interstrand cross-links between the two DNA strands.[11] This DNA damage blocks replication and transcription, leading to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[12]

Q2: How does the Drug-to-Antibody Ratio (DAR) impact the therapeutic index?

The DAR is a critical quality attribute that directly affects an ADC's efficacy and toxicity.[13]

  • Low DAR (<2): May not deliver a sufficient amount of payload to the tumor, leading to suboptimal efficacy.

  • High DAR (>4): Can increase the hydrophobicity of the ADC, leading to faster clearance from circulation and a higher risk of aggregation.[9] This can also increase off-target toxicity. Optimizing the DAR is crucial for balancing potency and safety to achieve the best possible therapeutic index.

Q3: What are the key strategies to improve the therapeutic index of PBD-based ADCs?

Improving the therapeutic index involves enhancing anti-tumor efficacy while reducing toxicity. Key strategies include:

  • Linker Technology: Engineer linkers with improved stability in circulation to prevent premature payload release, but that are efficiently cleaved within the tumor cell.[7]

  • Payload Potency: While PBDs are known for high potency, using attenuated (less potent) PBD monomers or dimers can widen the therapeutic window.[14][15] Pro-drug versions of PBDs (proPBDs), which are "capped" and activated only in the tumor microenvironment, are also a promising approach.

  • Site-Specific Conjugation: Use technologies that allow for conjugation at specific sites on the antibody. This produces a homogeneous ADC with a defined DAR, leading to more predictable pharmacokinetic and safety profiles compared to stochastic conjugation methods.[3]

  • Dosing Strategy: Implementing fractionated dosing regimens can lower the peak plasma concentration (Cmax) of the ADC, which has been shown to reduce toxicity without compromising efficacy.[8]

Q4: My PBD-ADC shows aggregation during storage. What are the best formulation practices to prevent this?

ADC aggregation is often driven by the hydrophobicity of the payload. To mitigate this:

  • Optimize pH and Buffer: Screen a range of pH values and buffer systems (e.g., histidine, citrate) to find conditions where the ADC is most stable.

  • Use Stabilizing Excipients: Include surfactants like Polysorbate 20 or Polysorbate 80 to prevent surface-induced aggregation and cryoprotectants like sucrose or trehalose (B1683222) for stability during freezing and lyophilization.[4][5]

  • Control ADC Concentration: Higher concentrations can promote aggregation. Determine the optimal concentration for storage.

  • Storage Conditions: Store at 2-8°C for liquid formulations. For long-term storage, lyophilization is often preferred. Avoid repeated freeze-thaw cycles.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data for PBD-based ADCs from preclinical studies. Note that direct comparisons should be made with caution as experimental conditions, cell lines, and ADC constructs vary between studies.

Table 1: In Vitro Cytotoxicity of PBD-ADCs

ADC ConstructTarget AntigenCell LineLinker TypeIC50Reference
Anti-HER2 ADCHER2SK-BR-3Non-cleavable (Alkyne)11-48 ng/mL[16]
Anti-CD22 ADCCD22WSU-DLCL2Non-cleavable (Alkyne)0.10-1.73 µg/mL[16]
A07-108-T289C-SG32495T4MDA-MB-361Cleavable (Val-Ala)Single-digit pM[7]
A07-108-T289C-SG35445T4MDA-MB-361Cleavable (Val-Ala, N-phenyl maleimide)Single-digit pM[7]
Tras-SG3771HER2NCI-N87Bis-imine PBD~0.01 nM[14]
Tras-SG3784HER2NCI-N87Mono-imine PBD~0.1 nM[14]

Table 2: In Vivo Efficacy and Tolerability of PBD-ADCs

ADC ConstructAnimal ModelEfficacy OutcomeMaximum Tolerated Dose (MTD) / TolerabilityReference
Anti-HER2 ADC (Alkyne linker)Founder 5 XenograftTumor stasis at 0.5-1 mg/kgNot specified[16]
A07-108-T289C-SG3683 (Non-cleavable)MDA-MB-361 XenograftStronger Tumor Growth Inhibition (TGI) vs. N-alkyl maleimide versionNot specified[7]
Tras-SG3771 (Bis-imine)NCI-N87 XenograftComplete regression at 1.0 mg/kgMTD ~3-fold lower than mono-imine ADC[14][17]
Tras-SG3784 (Mono-imine)NCI-N87 XenograftComplete regression at 3.0 mg/kgMTD ~3-fold higher than bis-imine ADC; renal toxicity not observed[14][17]
R347-C239i-SG3584 (Low-potency PBD)Rat & Monkey-No mortality up to 25 mg/kg (rat) and 30 mg/kg (monkey)[13][15]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (MTT-based)

This protocol outlines a standard procedure for determining the IC50 of a PBD-ADC in cancer cell lines.

Materials:

  • Target antigen-positive and -negative cell lines

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • PBD-ADC, unconjugated antibody, and free payload stock solutions

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette, humidified incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the PBD-ADC, unconjugated antibody, and free payload in complete medium.

  • Aspirate the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with medium only (untreated control).

  • Incubation: Incubate the plate for a period appropriate for the payload's mechanism of action (e.g., 96-120 hours for PBDs).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will metabolize MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well. Place the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve (viability vs. log concentration) and determine the IC50 value using a four-parameter logistic (4PL) curve fit.

Protocol: In Vivo Tumor Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor activity of a PBD-ADC in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or Balb/c nude)

  • Tumor cell line (antigen-positive)

  • Matrigel (or similar basement membrane matrix)

  • PBD-ADC, isotype control ADC, and vehicle control (e.g., sterile PBS)

  • Calipers, analytical balance, sterile syringes and needles

Procedure:

  • Cell Preparation: Culture tumor cells to the exponential growth phase. On the day of implantation, harvest and resuspend the cells in sterile PBS or medium, often mixed with Matrigel, at a concentration of 2 x 10⁷ to 5 x 10⁷ cells/mL.[18]

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week. Once tumors become palpable, use calipers to measure the length (L) and width (W). Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization and Dosing: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).[18]

    • Group 1: Vehicle control

    • Group 2: Isotype control ADC

    • Group 3-5: PBD-ADC at various dose levels (e.g., 0.5, 1, 2 mg/kg)

  • Administer the treatments, typically via intravenous (IV) injection.

  • Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.[18]

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or if animals show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis: Plot the mean tumor volume for each group over time. Analyze the data for statistical significance (e.g., using ANOVA) to determine the tumor growth inhibition (TGI).

Visualizations

Signaling and Experimental Workflows

PBD_Mechanism_of_Action PBD PBD DNA DNA PBD->DNA 5. Minor Groove Binding Crosslink Crosslink DNA->Crosslink 6. Alkylation DDR DDR Crosslink->DDR 7. Damage Sensing G2M G2M DDR->G2M Apoptosis Apoptosis DDR->Apoptosis

ADC_Development_Workflow FinalADC Characterized ADC DAR DAR FinalADC->DAR Aggregation Aggregation FinalADC->Aggregation Purity Purity FinalADC->Purity InVitro InVitro FinalADC->InVitro Stability Stability FinalADC->Stability Purification Purification Purification->FinalADC

Therapeutic_Index_Logic TI Improved Therapeutic Index Linker Linker Toxicity Toxicity Linker->Toxicity High stability reduces off-target tox. Toxicity->TI DAR DAR DAR->Toxicity High DAR can increase toxicity Efficacy Efficacy DAR->Efficacy Optimal DAR maximizes efficacy Efficacy->TI Potency Potency Potency->Toxicity High potency increases toxicity Potency->Efficacy High potency increases efficacy Homogeneity Homogeneity Homogeneity->Toxicity Improves PK, reduces toxicity Homogeneity->Efficacy Predictable performance

References

Addressing solubility issues with Py-MPB-amino-C3-PBD during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Py-MPB-amino-C3-PBD, a potent pyrrolobenzodiazepine (PBD) payload for antibody-drug conjugates (ADCs). The primary focus is to address solubility challenges encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a highly potent, cytotoxic agent used as a payload in the development of ADCs.[1][2] Like many PBD dimers, it possesses a hydrophobic chemical structure, which can lead to poor solubility in aqueous buffers commonly used for antibody conjugation.[][4] This can result in precipitation of the payload, leading to inaccurate drug-to-antibody ratios (DAR), aggregation of the final ADC, and overall manufacturing challenges.[4]

Q2: What are the recommended solvents for dissolving this compound?

Due to its hydrophobic nature, this compound should first be dissolved in a water-miscible organic co-solvent to create a concentrated stock solution. The most commonly used solvents for PBD drug-linkers are dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylacetamide (DMAC).[5][6] It is recommended to prepare a stock solution at a concentration of approximately 10 mM.[5][6]

Q3: What is the maximum recommended concentration of organic co-solvent in the final conjugation reaction mixture?

While an organic co-solvent is necessary to solubilize the PBD payload, a high concentration in the final reaction mixture can negatively impact the stability of the antibody, potentially leading to denaturation and aggregation.[7][8] While there is no universally defined maximum concentration, a general guideline is to keep the final percentage of the organic co-solvent (e.g., DMSO or DMAC) at or below 10% (v/v) of the total reaction volume.[9] It is crucial to perform optimization studies to determine the highest tolerable co-solvent concentration for your specific antibody.

Q4: How does pH affect the solubility and conjugation of this compound?

The pH of the conjugation buffer is critical for both the maleimide-thiol reaction and the stability of the antibody. The optimal pH range for the reaction of the maleimide (B117702) group on this compound with the thiol groups on a reduced antibody is typically between 6.5 and 7.5.[10] While pH can influence the solubility of some compounds, for highly hydrophobic molecules like PBDs, the use of an organic co-solvent is the primary strategy to address solubility. Maintaining the recommended pH range is crucial for the efficiency and specificity of the conjugation reaction.

Troubleshooting Guide

This guide addresses common issues related to the solubility of this compound during the conjugation process.

Problem 1: this compound powder is difficult to dissolve.

  • Cause: Insufficient volume or inappropriate solvent.

  • Solution:

    • Ensure you are using a dry, water-miscible organic solvent such as DMSO or DMAC.

    • Prepare a stock solution at a concentration no higher than 10 mM.

    • Vortex the solution gently and allow sufficient time for complete dissolution. Sonication in a water bath for short periods may also aid dissolution.

Problem 2: The this compound solution appears cloudy or has visible particulates.

  • Cause: The compound has not fully dissolved or has precipitated out of the stock solution.

  • Solution:

    • Ensure the organic solvent used is of high purity and anhydrous.

    • Centrifuge the stock solution to pellet any undissolved material before use. Use only the clear supernatant.

    • Consider preparing a fresh stock solution at a slightly lower concentration.

Problem 3: Precipitation occurs immediately upon adding the this compound stock solution to the antibody solution.

  • Cause: The hydrophobic PBD payload is crashing out of the aqueous buffer. The final concentration of the organic co-solvent may be too low to maintain solubility, or the addition was too rapid.

  • Solution:

    • Slow, Dropwise Addition: Add the PBD stock solution to the antibody solution very slowly, drop by drop, while gently stirring the antibody solution. This allows for gradual mixing and can prevent localized high concentrations of the payload that lead to precipitation.

    • Increase Final Co-solvent Concentration: If precipitation persists, consider increasing the final percentage of the organic co-solvent in the reaction mixture, but not exceeding 10-15% (v/v). Perform small-scale pilot experiments to determine the optimal co-solvent concentration that maintains both payload solubility and antibody integrity.

    • Pre-mix with Buffer: As an alternative to direct addition to the antibody solution, first, dilute the PBD stock solution in a small volume of the conjugation buffer before adding it to the antibody solution. This can help to mitigate the abrupt change in solvent environment.

Problem 4: The final ADC product shows signs of aggregation.

  • Cause: The hydrophobic nature of the PBD payload can increase the propensity of the ADC to aggregate. This can be exacerbated by a high drug-to-antibody ratio (DAR) or suboptimal conjugation conditions.

  • Solution:

    • Optimize DAR: A lower DAR may reduce the overall hydrophobicity of the ADC and decrease aggregation.

    • Purification: Implement robust purification methods, such as size exclusion chromatography (SEC), to remove aggregates from the final product.

    • Formulation: Develop a suitable formulation for the final ADC that includes excipients to minimize aggregation during storage.

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solution Preparation

SolventRecommended ConcentrationNotes
Dimethyl sulfoxide (DMSO)≤ 10 mMHigh-purity, anhydrous grade recommended.
N,N-Dimethylacetamide (DMAC)≤ 10 mMHigh-purity, anhydrous grade recommended.

Table 2: Key Parameters for this compound Conjugation

ParameterRecommended RangeRationale
Final Co-solvent Concentration ≤ 10% (v/v)To maintain antibody stability and prevent denaturation.
Conjugation Buffer pH 6.5 - 7.5Optimal for maleimide-thiol reaction and antibody stability.
Antibody Concentration 2 - 10 mg/mLA higher concentration can improve conjugation efficiency.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMAC to the vial to achieve a final concentration of 10 mM.

  • Gently vortex the vial until the powder is completely dissolved. A brief sonication in a water bath may be used if necessary.

  • Visually inspect the solution for any particulates. If present, centrifuge the solution and use the clear supernatant.

  • Store the stock solution in a tightly sealed vial at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Conjugation of this compound to a Reduced Antibody

  • Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 2-10 mg/mL. The buffer should be at a pH of 6.5-7.5 and be free of any primary amines or thiols.

  • Antibody Reduction (if necessary): If conjugating to native cysteines from reduced interchain disulfides, treat the antibody with a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine). The molar excess of the reducing agent and incubation time will need to be optimized for your specific antibody.

  • Removal of Reducing Agent: Remove the excess reducing agent using a desalting column or dialysis.

  • Conjugation Reaction: a. Calculate the volume of the 10 mM this compound stock solution required to achieve the desired molar excess over the antibody. b. While gently stirring the reduced antibody solution, add the calculated volume of the PBD stock solution in a slow, dropwise manner. c. Ensure the final concentration of the organic co-solvent does not exceed 10% (v/v). d. Incubate the reaction mixture at room temperature for 1-2 hours, or as optimized for your specific system. Protect the reaction from light.

  • Quenching the Reaction: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

  • Purification: Purify the resulting ADC using standard chromatography techniques, such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unreacted payload, excess quenching reagent, and any aggregates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis start Start dissolve Dissolve this compound in DMSO/DMAC (10 mM) start->dissolve prep_ab Prepare Antibody in Conjugation Buffer (pH 6.5-7.5) start->prep_ab conjugate Slow, Dropwise Addition of PBD to Antibody (Final Co-solvent <= 10%) dissolve->conjugate reduce_ab Reduce Antibody (e.g., with TCEP) prep_ab->reduce_ab purify_ab Remove Reducing Agent reduce_ab->purify_ab purify_ab->conjugate incubate Incubate (1-2 hours, RT, dark) conjugate->incubate quench Quench Reaction (e.g., with N-acetylcysteine) incubate->quench purify_adc Purify ADC (e.g., SEC, HIC) quench->purify_adc analyze Characterize ADC (DAR, Aggregation) purify_adc->analyze end Final ADC analyze->end

Figure 1. Experimental workflow for the conjugation of this compound to an antibody.

troubleshooting_workflow start Precipitation Observed During Conjugation check_stock Is the PBD stock solution clear? start->check_stock check_addition How was the PBD stock added? check_stock->check_addition Yes remake_stock Action: Prepare fresh PBD stock solution. check_stock->remake_stock No check_cosolvent What is the final co-solvent %? check_addition->check_cosolvent Slowly slow_addition Action: Add PBD stock slowly and dropwise with gentle mixing. check_addition->slow_addition Quickly increase_cosolvent Action: Increase final co-solvent % (up to 10-15%) after pilot testing. check_cosolvent->increase_cosolvent Too Low resolve Issue Resolved check_cosolvent->resolve < 10% remake_stock->resolve slow_addition->resolve increase_cosolvent->resolve

Figure 2. Troubleshooting workflow for precipitation issues during conjugation.

signaling_pathway cluster_payload Payload Preparation cluster_antibody Antibody Preparation cluster_reaction Conjugation Reaction payload This compound (Hydrophobic) stock 10 mM Stock Solution in DMSO/DMAC payload->stock Dissolution reaction_mix Reaction Mixture (Aqueous with Co-solvent) stock->reaction_mix Controlled Addition antibody Antibody in Aqueous Buffer antibody->reaction_mix soluble Soluble PBD Payload reaction_mix->soluble Success precipitate Precipitated PBD Payload reaction_mix->precipitate Issue

Figure 3. Logical relationship of components leading to solubility issues.

References

Technical Support Center: Py-MPB-amino-C3-PBD ADC Deconjugation and Payload Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring the Py-MPB-amino-C3-PBD linker-payload system.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker-payload system?

The this compound system is a sophisticated linker-payload combination used in the construction of ADCs. It consists of:

  • Py (Pyridine): Often incorporated into linkers to potentially introduce pH sensitivity, aiming for enhanced payload release in the acidic environment of endosomes and lysosomes.

  • MPB (Maleimidophenyl-butyrate): A maleimide-based linker that facilitates covalent conjugation to cysteine residues on the antibody via a Michael addition reaction.

  • amino-C3: A three-carbon amino spacer that connects the linker to the payload, potentially influencing steric hindrance and solubility.

  • PBD (Pyrrolobenzodiazepine): A highly potent class of DNA-crosslinking agents used as the cytotoxic payload to induce cancer cell death.

Q2: What are the primary mechanisms of deconjugation for maleimide-based ADCs like this one?

The primary deconjugation pathways for ADCs utilizing maleimide-based linkers are:

  • Retro-Michael Reaction: This is the reverse of the initial conjugation reaction, where the thioether bond between the antibody's cysteine and the maleimide (B117702) linker breaks. This can lead to premature release of the linker-payload. The free maleimide can then react with other thiol-containing molecules in circulation, such as albumin.[1]

  • Succinimide (B58015) Ring Hydrolysis: The succinimide ring formed upon conjugation can undergo hydrolysis to form a more stable, ring-opened succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody.[2][3]

Q3: What factors can influence the stability of the ADC and the release of the PBD payload?

Several factors can impact the stability and payload release kinetics of your this compound ADC:

  • Linker Chemistry: The specific design of the linker, including the presence of the pyridine (B92270) moiety and the length of the carbon spacer, can affect stability and release characteristics.[4][5][6]

  • Conjugation Site: The location of the cysteine residue on the antibody to which the linker is attached can influence the accessibility of the linker to plasma components and enzymes, thereby affecting stability.[4]

  • Plasma Components: Thiol-containing molecules in plasma, such as albumin and glutathione, can facilitate the retro-Michael reaction, leading to payload exchange.[1][7]

  • pH: The acidic environment of the tumor microenvironment and within lysosomes can potentially trigger payload release if the linker is designed to be pH-sensitive.

  • Enzymatic Cleavage: While the Py-MPB-amino-C3 linker is not a classic enzyme-cleavable linker, PBD payloads are often released intracellularly following lysosomal degradation of the antibody.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound ADCs.

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of free PBD payload in plasma stability assays. 1. Retro-Michael Reaction: The maleimide linker is undergoing deconjugation. 2. Hydrolysis of the Linker (if applicable): The pyridine moiety or other parts of the linker may be susceptible to hydrolysis.1. Analyze for Albumin Adducts: Use LC-MS to check for the presence of the linker-payload attached to serum albumin.[7] 2. Promote Succinimide Ring Hydrolysis: After conjugation, consider a step to intentionally hydrolyze the succinimide ring to form the more stable ring-opened structure. This can be achieved by adjusting the pH and temperature.[3][8] 3. Characterize Released Species: Use LC-MS/MS to identify the exact structure of the released payload to pinpoint the cleavage site.
Loss of Drug-to-Antibody Ratio (DAR) over time. 1. Deconjugation: As described above, the retro-Michael reaction is a likely cause. 2. Aggregation: Hydrophobic PBD payloads can induce ADC aggregation, leading to precipitation and an apparent loss of soluble, active ADC.1. Monitor DAR by LC-MS: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC) coupled with mass spectrometry to accurately measure the DAR of different species over time. 2. Assess Aggregation: Use Size Exclusion Chromatography (SEC) to monitor for the formation of high molecular weight species (aggregates) during your experiment.[9][10] 3. Optimize Formulation: If aggregation is an issue, consider reformulating the ADC in a buffer that minimizes hydrophobic interactions.
Inconsistent or lower-than-expected in vitro cytotoxicity. 1. Premature Payload Release: If the payload is released before reaching the target cells, the effective concentration at the site of action will be lower. 2. ADC Instability in Culture Media: Components in the cell culture media could be contributing to deconjugation. 3. Cell Line Resistance: The target cells may have mechanisms of resistance to PBDs, such as drug efflux pumps.1. Correlate Stability with Potency: Perform parallel plasma stability and cytotoxicity assays to see if a loss in DAR correlates with a decrease in potency. 2. Pre-incubate ADC: Incubate the ADC in culture media for a relevant period before adding to cells to assess its stability under assay conditions. 3. Use a Stable Control ADC: Compare the performance of your ADC to one with a known stable, non-cleavable linker.
Unexpected peaks in LC-MS analysis of plasma samples. 1. Metabolites of the Payload: The PBD payload may be metabolized in plasma. 2. Linker-Payload Fragments: Partial degradation of the linker-payload could be occurring. 3. Adducts with Plasma Proteins: The deconjugated linker-payload can form adducts with various plasma proteins.1. High-Resolution Mass Spectrometry: Use high-resolution MS to obtain accurate mass measurements of the unknown peaks for identification. 2. Tandem MS (MS/MS): Perform fragmentation analysis to elucidate the structure of the unexpected species. 3. In Vitro Metabolism Studies: Incubate the free payload with liver microsomes or S9 fractions to identify potential metabolites.

Quantitative Data Summary

The following table summarizes representative quantitative data for the stability of maleimide-linked ADCs from various studies. Note that these values are for analogous systems and should be used as a general guide. The stability of your specific this compound ADC should be determined experimentally.

ParameterLinker TypeConditionResultReference
Deconjugation N-alkyl maleimideMouse Serum, 37°C, 7 days35-67% deconjugation[11]
Deconjugation N-aryl maleimideMouse Serum, 37°C, 7 days<20% deconjugation[11]
Payload Loss mc-linked (unhydrolyzed)Mouse Plasma, 37°C, 48 hours30-45% payload loss[8]
Payload Loss mc-linked (hydrolyzed)Mouse Plasma, 37°C, 48 hours<10% payload loss[8]
Linker-Payload Migration mcVC-PABCHuman Plasma, 144 hours~100% of DAR loss attributed to albumin adducts[7]
Succinimide Hydrolysis Maleimide with basic aminepH 7.4, 37°C, 24 hours>95% hydrolysis[3]

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound ADC in plasma by monitoring changes in DAR and the release of free payload over time.

Materials:

  • This compound ADC

  • Human, mouse, or rat plasma (anticoagulant-treated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Acetonitrile (B52724) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Microcentrifuge tubes

  • Incubator at 37°C

Procedure:

  • Sample Preparation:

    • Dilute the ADC to a final concentration of 1 mg/mL in plasma and in PBS (as a control).

    • Prepare aliquots for each time point (e.g., 0, 1, 6, 24, 48, 96, 168 hours).

  • Incubation:

    • Incubate the samples at 37°C.

    • At each time point, remove an aliquot and immediately store it at -80°C to stop any further reactions.

  • Analysis of DAR:

    • Thaw the samples on ice.

    • Immunoaffinity Capture: Capture the ADC from the plasma using Protein A/G beads. Wash the beads with PBS to remove unbound plasma proteins.

    • Elution: Elute the ADC from the beads.

    • LC-MS Analysis: Analyze the intact or reduced ADC by LC-MS to determine the average DAR and the distribution of different drug-loaded species.

  • Analysis of Free Payload:

    • Protein Precipitation: To the plasma sample, add 3 volumes of cold acetonitrile with 0.1% formic acid to precipitate plasma proteins.

    • Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.

    • Supernatant Analysis: Collect the supernatant and analyze it by LC-MS/MS to quantify the amount of free this compound payload.

LC-MS Method for Free Payload Quantification

Objective: To develop a sensitive and specific LC-MS/MS method for the quantification of the released this compound payload in plasma.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

  • Reversed-phase C18 column

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient:

  • Develop a suitable gradient to achieve good separation of the payload from other plasma components.

Mass Spectrometry:

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification.

    • Determine the precursor ion (M+H)+ of the this compound payload.

    • Optimize fragmentation to identify a specific and intense product ion.

    • Set up an MRM transition (precursor ion -> product ion) for the payload and an internal standard.

Sample Preparation:

  • Use protein precipitation as described in the plasma stability assay protocol.

Quantification:

  • Generate a standard curve of the payload in plasma.

  • Quantify the payload concentration in the experimental samples by comparing their peak areas to the standard curve.

Visualizations

Deconjugation and Payload Release Pathway

Deconjugation_Pathway cluster_deconjugation Deconjugation in Plasma cluster_release Potential Payload Release ADC This compound ADC (in circulation) Deconjugated_ADC Deconjugated ADC (Lower DAR) ADC->Deconjugated_ADC Retro-Michael Reaction Albumin_Adduct Linker-Payload-Albumin Adduct ADC->Albumin_Adduct Thiol Exchange with Albumin Free_Payload Free this compound ADC->Free_Payload Linker Cleavage (e.g., hydrolysis) Albumin_Adduct->Free_Payload Further Degradation

Caption: Potential deconjugation and payload release pathways for a maleimide-linked ADC in plasma.

Experimental Workflow for ADC Stability Assessment

Experimental_Workflow cluster_analysis Sample Analysis cluster_dar DAR Analysis cluster_payload Free Payload Analysis start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation timepoint Collect Aliquots at Different Time Points incubation->timepoint capture Immunoaffinity Capture of ADC timepoint->capture precipitate Protein Precipitation timepoint->precipitate elute Elute ADC capture->elute lcms_dar LC-MS Analysis of Intact/Reduced ADC elute->lcms_dar end_dar DAR Stability Profile lcms_dar->end_dar Determine DAR over time centrifuge Centrifuge precipitate->centrifuge supernatant Analyze Supernatant centrifuge->supernatant lcms_payload LC-MS/MS Quantification supernatant->lcms_payload end_payload Payload Release Profile lcms_payload->end_payload Quantify Free Payload

Caption: A typical experimental workflow for assessing the in vitro plasma stability of an ADC.

References

Technical Support Center: Managing the Bystander Effect of Py-MPB-amino-C3-PBD in Heterogeneous Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) utilizing the Py-MPB-amino-C3-PBD payload, particularly in the context of managing its bystander effect in heterogeneous tumors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the this compound payload?

A1: The this compound payload is a pyrrolobenzodiazepine (PBD) dimer. PBD dimers are highly potent DNA-alkylating agents.[1][][3] Their primary mechanism of action involves binding to the minor groove of DNA and forming covalent interstrand cross-links.[1][][3][] This DNA damage is difficult for cancer cells to repair, leading to cell cycle arrest and apoptosis.[1][3] Notably, PBD dimers can be effective in both dividing and non-dividing cells.

Q2: What is the bystander effect and why is it important for heterogeneous tumors?

A2: The bystander effect is the ability of a cytotoxic payload released from an ADC-targeted cancer cell (antigen-positive) to diffuse and kill adjacent, non-targeted cells (antigen-negative).[5][6][7] This is crucial for treating heterogeneous tumors, where not all cancer cells express the target antigen. The bystander effect allows for the elimination of these antigen-negative cancer cells, preventing them from contributing to tumor progression and resistance.[8][9]

Q3: What is the likely linker structure for an ADC with this compound and is it cleavable?

A3: The "MPB" in this compound strongly suggests the presence of a maleimidocaproyl (mc) linker. Maleimide chemistry is commonly used to conjugate payloads to cysteine residues on the antibody.[10] Maleimidocaproyl linkers are typically non-cleavable .[11] This means that the PBD payload is released only after the entire antibody is degraded within the lysosome of the target cell. The released entity is therefore not the naked PBD dimer, but rather the PBD dimer attached to the linker and the cysteine amino acid residue (PBD-linker-Cys).

Q4: Can a non-cleavable PBD-ADC still mediate a bystander effect?

A4: Yes, PBD-ADCs with non-cleavable linkers have been shown to exhibit a bystander effect.[1] The released PBD-linker-Cys catabolite can still be sufficiently membrane-permeable to diffuse out of the target cell and into neighboring cells to induce DNA damage and apoptosis.[1] However, the efficiency of this process may differ from that of ADCs with cleavable linkers that release the naked payload.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (nM)
U138-MG301
A431144.1
REH37.5

Data obtained from commercially available information on the this compound cytotoxic agent.[12]

Table 2: Physicochemical Properties of a Representative Released PBD Dimer Catabolite (Illustrative)

PropertyValueSignificance for Bystander Effect
Molecular Weight (Da)~1000-1200Smaller size facilitates diffusion through the extracellular matrix.
LogP2.0 - 4.0Moderate lipophilicity is crucial for balancing membrane permeability and aqueous solubility.[13]
Hydrogen Bond Donors2 - 4Fewer donors generally increase membrane permeability.
Hydrogen Bond Acceptors8 - 12A higher number can decrease membrane permeability.

Note: Specific data for the this compound-linker-Cys catabolite is not publicly available. The values presented are representative estimates for a PBD dimer with a non-cleavable linker to illustrate the key parameters influencing the bystander effect.

Experimental Protocols

Protocol 1: In Vitro Co-culture Bystander Effect Assay

This assay is designed to quantify the bystander killing of antigen-negative cells by an ADC targeting antigen-positive cells.

1. Cell Line Selection and Preparation:

  • Antigen-Positive (Ag+) Cells: Select a cell line that expresses the target antigen for your ADC.
  • Antigen-Negative (Ag-) Cells: Select a cell line that does not express the target antigen but is sensitive to the PBD payload. It is highly recommended to engineer this cell line to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[14]

2. Co-Culture Seeding:

  • Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
  • Include monocultures of both Ag+ and Ag- cells as controls.
  • Allow cells to adhere overnight.

3. ADC Treatment:

  • Treat the co-cultures and monocultures with a serial dilution of the this compound ADC.
  • The concentration range should be chosen so that the highest concentration is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.
  • Include an isotype control ADC (an ADC with the same payload and linker but a non-targeting antibody) and a vehicle control.

4. Incubation and Analysis:

  • Incubate the plates for 72-120 hours.
  • Monitor cell viability at different time points using a high-content imaging system to count the number of viable GFP-positive (Ag-) cells.
  • Alternatively, endpoint assays such as CellTiter-Glo can be used, but these will not distinguish between the two cell populations without prior cell sorting.

Protocol 2: Conditioned Medium Transfer Assay

This assay helps to determine if the cytotoxic bystander effect is mediated by a secreted, stable cytotoxic agent.

1. Preparation of Conditioned Medium:

  • Seed Ag+ cells in a culture flask and treat with the this compound ADC at a concentration that induces significant cell death.
  • Incubate for 48-72 hours.
  • Collect the culture supernatant (conditioned medium) and centrifuge to remove cell debris.

2. Treatment of Bystander Cells:

  • Seed Ag- cells in a 96-well plate and allow them to adhere.
  • Treat the Ag- cells with the conditioned medium collected in the previous step. Include fresh medium and medium from untreated Ag+ cells as controls.

3. Analysis:

  • Incubate for 48-72 hours and assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low bystander effect observed 1. Inefficient ADC internalization and processing: The Ag+ cells may not be internalizing and degrading the ADC effectively. 2. Low permeability of the PBD-linker-Cys catabolite: The released payload may not be able to efficiently exit the Ag+ cells and enter the Ag- cells. 3. Resistance of Ag- cells to the PBD payload: The bystander cells may have intrinsic or acquired resistance mechanisms.1. Confirm target antigen expression on Ag+ cells. Verify ADC binding and internalization using flow cytometry or immunofluorescence. 2. While difficult to modify for a given ADC, consider this possibility in data interpretation. 3. Determine the IC50 of the free this compound payload on the Ag- cells in a monoculture to confirm sensitivity.
High variability in results 1. Inconsistent cell seeding: Uneven distribution of Ag+ and Ag- cells in co-culture wells. 2. Edge effects in the plate: Evaporation or temperature fluctuations in the outer wells.1. Ensure thorough mixing of cell suspensions before seeding. Use a consistent pipetting technique. 2. Avoid using the outermost wells of the microplate for experiments. Fill them with sterile PBS to maintain humidity.
Unexpectedly high toxicity in Ag- monoculture with ADC 1. Non-specific uptake of the ADC: The Ag- cells may be taking up the ADC through mechanisms other than antigen-mediated endocytosis. 2. Premature payload release: Although less likely with a non-cleavable linker, some instability could lead to extracellular release of the payload.1. Include an isotype control ADC to assess the level of non-specific killing. 2. Analyze the stability of the ADC in culture medium over time.
Rapid development of resistance in co-culture 1. Upregulation of drug efflux pumps: Cancer cells can develop resistance to PBDs by upregulating ATP-binding cassette (ABC) transporters, such as ABCG2, which pump the payload out of the cell.[10]1. Analyze the expression of relevant ABC transporters in the Ag- cells after prolonged co-culture with ADC-treated Ag+ cells. Consider using an ABC transporter inhibitor in your experiments to see if it restores sensitivity.

Visualizations

Signaling_Pathway cluster_extracellular Tumor Microenvironment cluster_intracellular_pos Antigen-Positive Cell cluster_intracellular_neg Antigen-Negative Cell ADC This compound ADC Ag_pos Antigen-Positive Cancer Cell ADC->Ag_pos Binding Internalization Internalization Ag_pos->Internalization Ag_neg Antigen-Negative Cancer Cell Lysosome Lysosomal Degradation Internalization->Lysosome Payload_release Release of PBD-linker-Cys Lysosome->Payload_release DNA_damage_pos DNA Cross-linking & Apoptosis Payload_release->DNA_damage_pos Payload_diffusion_in Diffusion of PBD-linker-Cys Payload_release->Payload_diffusion_in Bystander Effect DNA_damage_neg DNA Cross-linking & Apoptosis Payload_diffusion_in->DNA_damage_neg

Caption: Mechanism of action and bystander effect of a non-cleavable PBD-ADC.

Experimental_Workflow cluster_coculture Co-Culture Bystander Assay cluster_conditioned_medium Conditioned Medium Assay A Seed Ag+ and Ag- (GFP+) cells in co-culture B Treat with This compound ADC A->B C Incubate for 72-120h B->C D Quantify viable GFP+ cells C->D E Treat Ag+ cells with ADC F Collect conditioned medium E->F G Treat Ag- cells with conditioned medium F->G H Assess Ag- cell viability G->H

Caption: Experimental workflows for evaluating the in vitro bystander effect.

Caption: Troubleshooting logic for a low bystander effect observation.

References

Enhancing the potency of Py-MPB-amino-C3-PBD through chemical modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the chemical modification of Py-MPB-amino-C3-PBD to enhance its potency.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and evaluation of modified this compound analogs.

Issue Potential Cause Recommended Solution
Low Yield of Modified Product Incomplete reaction, degradation of starting material or product, or suboptimal purification.Monitor reaction progress closely using TLC or LC-MS. Ensure all reagents and solvents are anhydrous. Optimize reaction temperature and time. Employ alternative purification techniques such as preparative HPLC.
Formation of Multiple Byproducts Non-specific reactions, presence of impurities in starting materials, or decomposition of reagents.Purify starting materials before use. Use protecting groups for reactive functional moieties that are not the target of the modification. Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to favor the desired product.
Poor Solubility of PBD Analogs Increased hydrophobicity of the modified PBD dimer.[1]Incorporate hydrophilic functionalities, such as polyethylene (B3416737) glycol (PEG) linkers or charged groups (e.g., sulfonic acids), into the structure.[1][2]
Inconsistent Cytotoxicity Data Cell line variability, issues with compound stability in assay media, or inaccurate determination of compound concentration.Use authenticated cell lines and maintain consistent cell culture conditions. Prepare fresh solutions of PBD analogs for each experiment. Confirm compound concentration and purity using analytical methods like HPLC and NMR.
ADC Aggregation Hydrophobic nature of the PBD payload leading to aggregation of the antibody-drug conjugate.[1]Introduce hydrophilic moieties into the linker or the PBD payload itself.[1] Optimize the drug-to-antibody ratio (DAR) to a lower value.[3]
Off-Target Toxicity in Animal Models Premature cleavage of the linker and release of the potent PBD payload in circulation.[1]Design more stable linkers that are selectively cleaved within the target tumor microenvironment. Consider using non-cleavable linkers where appropriate.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and other PBD dimers?

A1: Pyrrolobenzodiazepine (PBD) dimers exert their cytotoxic effects by binding to the minor groove of DNA.[5][6] They form covalent cross-links between DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6][7] The unique structure of PBD dimers allows them to cause minimal distortion to the DNA helix, which may help them evade cellular DNA repair mechanisms.[5]

Q2: Which structural features of this compound are most critical for its potency?

A2: The key pharmacophore of PBD dimers is the N10-C11 imine moiety, which is essential for covalent bonding to the N2 position of guanine (B1146940) in the DNA minor groove.[2] The C8-linker connecting the two PBD monomers is also crucial, as its length and flexibility influence the ability of the molecule to form interstrand cross-links.[2] Additionally, substitutions on the A-ring and the degree of saturation in the C-ring can significantly impact DNA binding affinity and cytotoxicity.[2]

Q3: What are the most common chemical modification strategies to enhance the potency of PBD dimers?

A3: Common strategies include:

  • A-Ring Functionalization: Introducing electron-donating groups at the C7 and C8 positions can increase the electrophilicity of the N10-C11 imine, enhancing its DNA alkylating potential.[2]

  • C-Ring Modification: Introducing unsaturation in the C-ring can improve DNA binding affinity.[2]

  • Linker Optimization: Varying the length and composition of the C8-linker can optimize the fit within the DNA minor groove and enhance cross-linking efficiency.

  • Introduction of Charged Moieties: Incorporating acidic or basic groups can modulate the physicochemical properties of the molecule, potentially improving cell permeability and target engagement.[2]

Q4: How can I assess the potency of my modified this compound analogs?

A4: The most common method is to perform in vitro cytotoxicity assays using a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the potency of different compounds. DNA thermal denaturation studies and electrophoretic mobility shift assays (EMSAs) can be used to evaluate the DNA binding affinity and cross-linking ability of the analogs.

Q5: What are the main challenges in developing PBD-based Antibody-Drug Conjugates (ADCs)?

A5: The high hydrophobicity of PBD dimers can lead to ADC aggregation and poor pharmacokinetics.[1] The extreme potency of PBDs can also result in off-target toxicity if the ADC is not highly specific for the target antigen or if the linker is unstable in circulation.[1] Additionally, the multi-step synthesis of PBD payloads can be complex and challenging to scale up.[1]

Data Presentation

The following table summarizes the in vitro cytotoxicity of various PBD dimers, highlighting the impact of structural modifications on potency.

CompoundModificationCell LineIC50 (nM)Reference
This compound Parent CompoundU138-MG301[8]
A431144.1[8]
REH37.5[8]
SG3199 C2-unsaturated PBD dimerNCI-N870.018[3]
SG2000 C2-saturated PBD dimerNCI-N870.534[3]
SG3650 Low-potency PBD dimerNCI-N878.87[3]
(S,S)-D211 Isoquinolidinobenzodiazepine (IQB) dimerMOLM-130.002[7]
(R,R)-D221 IQB dimer stereoisomerMOLM-13>100[7]
(S,R)-D231 IQB dimer stereoisomerMOLM-130.4[7]

Experimental Protocols

General Protocol for Chemical Modification of a PBD Dimer (Illustrative Example)

Disclaimer: This is a generalized protocol based on the synthesis of various PBD dimer analogs. Researchers should optimize the conditions for their specific modification of this compound.

Objective: To introduce a functional group at the C2-position of the PBD A-ring.

Materials:

  • This compound precursor with a suitable leaving group (e.g., bromine) at the C2-position.

  • Boronic acid or ester corresponding to the desired functional group.

  • Palladium catalyst (e.g., Pd(PPh3)4).

  • Base (e.g., K2CO3 or Cs2CO3).

  • Anhydrous solvent (e.g., dioxane or DMF).

  • Inert gas (e.g., argon or nitrogen).

  • Standard laboratory glassware and purification supplies (silica gel, TLC plates, HPLC).

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the C2-bromo-PBD precursor in the anhydrous solvent.

  • Addition of Reagents: Add the boronic acid/ester (1.2-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (0.05-0.1 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC to obtain the desired C2-functionalized PBD dimer.

  • Characterization: Confirm the structure and purity of the final product using NMR (1H and 13C), high-resolution mass spectrometry (HRMS), and HPLC.

In Vitro Cytotoxicity Assay

Objective: To determine the IC50 value of a modified PBD analog.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • PBD analog stock solution (in DMSO).

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PBD analog in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37 °C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling_Pathway cluster_0 Cellular Uptake and Payload Release cluster_1 DNA Damage and Cell Cycle Arrest cluster_2 Apoptosis Induction ADC PBD-ADC Endosome Endosome ADC->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Payload This compound Lysosome->Payload Linker Cleavage DNA Nuclear DNA Payload->DNA Minor Groove Binding Crosslink DNA Cross-linking DNA->Crosslink Replication_Fork Stalled Replication Fork Crosslink->Replication_Fork G2M_Arrest G2/M Arrest Replication_Fork->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of this compound delivered via an ADC.

Experimental_Workflow cluster_0 Synthesis and Purification cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation (Optional) Start This compound Precursor Reaction Chemical Modification Start->Reaction Purification Purification (HPLC) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity DNA_Binding DNA Binding Assay Characterization->DNA_Binding ADC_Conjugation ADC Conjugation Cytotoxicity->ADC_Conjugation Animal_Model Xenograft Model ADC_Conjugation->Animal_Model Efficacy Antitumor Efficacy Animal_Model->Efficacy

Caption: Experimental workflow for enhancing PBD potency.

References

Validation & Comparative

A Comparative Analysis of ADC Payloads: Pyrrolobenzodiazepine (PBD) Dimers vs. Monomethyl Auristatin E (MMAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The choice of payload is a critical determinant of an ADC's efficacy, safety, and overall therapeutic index. This guide provides an in-depth, objective comparison of two clinically significant payload classes: the DNA-crosslinking pyrrolobenzodiazepine (PBD) dimers, with a focus on Py-MPB-amino-C3-PBD, and the tubulin inhibitor monomethyl auristatin E (MMAE).

Executive Summary

Both PBDs and MMAE are highly potent cytotoxic agents that have been successfully incorporated into ADCs. They differ fundamentally in their mechanism of action, which in turn influences their efficacy, bystander effect, and toxicity profile. PBD dimers, such as this compound, are DNA-crosslinking agents that are effective in both dividing and non-dividing cells.[1] MMAE, a tubulin inhibitor, is most effective against rapidly proliferating cells.[2] The choice between these payloads depends on the specific target antigen, tumor biology, and desired therapeutic window.

Mechanism of Action

This compound: A DNA-Damaging Agent

Pyrrolobenzodiazepine (PBD) dimers exert their cytotoxic effects by binding to the minor groove of DNA and forming covalent crosslinks between DNA strands.[1][3] This crosslinking blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1] This mechanism is independent of the cell cycle, allowing PBD-based ADCs to be effective against both rapidly dividing and slowly proliferating tumor cells.[1]

The "Py-MPB-amino-C3" portion of the name refers to the linker connecting the PBD dimer to the antibody. "MPB" likely stands for a maleimidobenzoyl group, a common linker component that reacts with cysteine residues on the antibody for conjugation.[][5] The stability and cleavage of this linker are crucial for the timely release of the PBD payload within the target cell.

MMAE: A Microtubule Inhibitor

Monomethyl auristatin E (MMAE) is a synthetic analog of the natural product dolastatin 10.[2] It functions by inhibiting the polymerization of tubulin, a critical component of microtubules.[2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] As this mechanism primarily affects cells undergoing mitosis, MMAE-based ADCs are most potent against rapidly dividing cancer cells.[6] MMAE is typically attached to the antibody via a cleavable linker, such as the widely used valine-citrulline (vc) linker, which is designed to be cleaved by lysosomal proteases within the target cell.[7]

Performance Comparison: this compound vs. MMAE

The following tables summarize the key characteristics and available quantitative data for PBD and MMAE payloads.

FeatureThis compound (PBD Dimer)MMAE (Auristatin)
Mechanism of Action DNA minor groove cross-linking agent[1][3]Tubulin polymerization inhibitor[2]
Cell Cycle Dependence Independent (acts on dividing & non-dividing cells)[1]Dependent (most active in G2/M phase)[6]
Potency (Typical IC50) Picomolar range[1]Low nanomolar to picomolar range
Bystander Effect High (membrane permeable)[8][9]High (membrane permeable)[8][9]
Known Clinical ADCs Loncastuximab tesirine, Rovalpituzumab tesirine[10]Brentuximab vedotin, Polatuzumab vedotin, Enfortumab vedotin, Tisotumab vedotin[11]

Table 1: General Comparison of PBD and MMAE Payloads

Cell LineThis compound IC50 (nM)
U138-MG301
A431144.1
REH37.5

Table 2: In Vitro Cytotoxicity of this compound [12]

Note: Direct comparative IC50 data for this compound and MMAE in the same cell lines under identical conditions is limited in the public domain. The potency of ADCs is highly dependent on the target antigen, antibody, linker, and drug-to-antibody ratio (DAR).

ToxicityPBD-based ADCsMMAE-based ADCs
Common Adverse Events Myelosuppression, renal toxicity[13]Peripheral neuropathy, neutropenia, anemia[2][6]
Dose-Limiting Toxicities Hematologic toxicities[10]Severe bone marrow toxicity, sepsis, severe motor neuropathy[11]

Table 3: Comparative Toxicity Profiles

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC payloads. Below are generalized protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Seeding: Plate target antigen-positive and -negative cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the PBD- and MMAE-based ADCs, as well as unconjugated antibody and free payload controls. Add the treatments to the cells.

  • Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (e.g., 72-120 hours).

  • Viability Assessment: Add a viability reagent such as MTT or XTT to each well. After incubation, measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot a dose-response curve and determine the IC50 value.[14]

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of ADCs in a living organism.

  • Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a specified volume. Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, PBD-ADC, MMAE-ADC).

  • ADC Administration: Administer the ADCs intravenously at predetermined doses and schedules.

  • Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.

Bystander Killing Assay (Co-culture Method)

This assay assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.

  • Cell Labeling and Seeding: Label antigen-negative cells with a fluorescent marker (e.g., GFP). Co-culture a mixture of antigen-positive and fluorescently-labeled antigen-negative cells in a 96-well plate.[15]

  • ADC Treatment: Treat the co-cultures with serial dilutions of the ADCs.

  • Incubation: Incubate the plates for 72-120 hours.

  • Quantification: Measure the fluorescence intensity to specifically quantify the viability of the antigen-negative cell population.

  • Analysis: A significant reduction in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[15]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload (PBD or MMAE) Lysosome->Payload 4. Payload Release (Linker Cleavage) Target Cellular Target (DNA or Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow start ADC Candidate Selection (PBD-ADC vs. MMAE-ADC) in_vitro In Vitro Assays start->in_vitro cytotoxicity Cytotoxicity Assay (IC50 Determination) in_vitro->cytotoxicity bystander Bystander Effect Assay in_vitro->bystander in_vivo In Vivo Xenograft Model cytotoxicity->in_vivo bystander->in_vivo efficacy Efficacy Study (Tumor Growth Inhibition) in_vivo->efficacy toxicity Toxicity Assessment (Body Weight, Clinical Signs) in_vivo->toxicity pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd decision Lead Candidate Selection efficacy->decision toxicity->decision pk_pd->decision

Caption: Preclinical evaluation workflow for comparing ADC candidates.

Signaling_Pathways cluster_pbd PBD Payload cluster_mmae MMAE Payload PBD PBD Dimer DNA_damage DNA Crosslinking PBD->DNA_damage Cell_cycle_arrest_pbd Cell Cycle Arrest DNA_damage->Cell_cycle_arrest_pbd Apoptosis_pbd Apoptosis Cell_cycle_arrest_pbd->Apoptosis_pbd MMAE MMAE Tubulin Tubulin Polymerization Inhibition MMAE->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Cell_cycle_arrest_mmae G2/M Arrest Microtubule->Cell_cycle_arrest_mmae Apoptosis_mmae Apoptosis Cell_cycle_arrest_mmae->Apoptosis_mmae

Caption: Simplified signaling pathways to apoptosis for PBD and MMAE payloads.

Conclusion

The selection of a cytotoxic payload is a pivotal decision in the design of an ADC. PBD dimers, exemplified by molecules like this compound, offer potent, cell cycle-independent DNA-damaging activity. MMAE provides a well-validated mechanism of tubulin inhibition with proven clinical success. Both payloads can elicit a powerful bystander effect, which is advantageous for treating heterogeneous tumors. However, their distinct mechanisms of action result in different efficacy and toxicity profiles. A thorough preclinical evaluation, including head-to-head comparative studies in relevant in vitro and in vivo models, is essential for selecting the optimal payload to maximize the therapeutic potential of a novel ADC.

References

A Head-to-Head Comparison of Pyrrolobenzodiazepine (PBD) Dimers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic success. Among the most potent payloads are the pyrrolobenzodiazepine (PBD) dimers, a class of DNA-crosslinking agents that exhibit picomolar cytotoxicity. This guide provides an objective, data-driven comparison of different PBD dimers, offering insights into their performance, underlying mechanisms, and the experimental protocols used for their evaluation.

Executive Summary

PBD dimers exert their potent antitumor activity by binding to the minor groove of DNA and forming covalent interstrand cross-links, leading to cell cycle arrest and apoptosis.[1][2] This mechanism is effective in both dividing and non-dividing cells.[1] Key differentiators among PBD dimers include their potency, chemical structure (bis-imine vs. mono-imine), and the design of the linker technology connecting them to the antibody. This comparison focuses on prominent PBD dimers, including those utilized in clinically evaluated ADCs such as tesirine (B3181916) and talirine, as well as variations exploring high-potency versus low-potency and bis-functional versus mono-functional agents.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of ADCs containing different PBD dimers. Direct head-to-head comparisons under identical experimental conditions are prioritized where available.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an ADC. The data below is compiled from studies using various cancer cell lines.

PBD Dimer (Payload)ADC TargetCell LineIC50 (pM)Reference
High-Potency PBDs
Tesirine (released warhead: SG3199)CD19B-cell lymphoma panelMedian: 4.1[3]
Tesirine (released warhead: SG3199)HER2SKBR3 (Breast Cancer)~100-1000 ng/mL[4]
Talirine--Data not available for direct comparison
Low-Potency PBDs
SG3650HER2NCI-N87 (Gastric Cancer)>1000[5]
Bis-imine vs. Mono-imine PBDs
Bis-imine (SG3552)-Ramos (Lymphoma)~8[6]
Mono-imine (SG3553)-Ramos (Lymphoma)~40[6]
Bis-imine (SG3552)-A549 (Lung Cancer)~1000[6]
Mono-imine (SG3553)-A549 (Lung Cancer)~1000[6]
In Vivo Efficacy in Xenograft Models

Tumor growth inhibition (TGI) in preclinical xenograft models is a critical indicator of an ADC's potential therapeutic efficacy.

PBD Dimer (Payload)ADC TargetXenograft ModelDosingOutcomeReference
High-Potency vs. Low-Potency PBDs
Tesirine (SG3249)HER2JIMT-1 (Breast Cancer)0.3 mg/kg, single doseTumor growth delay[5]
SG3650HER2NCI-N87 (Gastric Cancer)6 mg/kg, single doseComparable tumor growth delay to higher DAR low-potency ADC[5]
Bis-imine vs. Mono-imine PBDs
Bis-imine (Tras-SG3771)HER2NCI-N87 (Gastric Cancer)1 mg/kgComplete tumor regression[6]
Mono-imine (Tras-SG3784)HER2NCI-N87 (Gastric Cancer)3 mg/kgComplete tumor regression[6]

Note: The bis-imine PBD ADC demonstrated efficacy at a 3-fold lower dose than the mono-imine ADC in the NCI-N87 model.[6] However, the mono-imine ADC was associated with a better safety profile in toxicology studies.[6]

Mechanism of Action and Signaling Pathways

PBD dimers exert their cytotoxic effects through a well-defined mechanism of action that begins with the formation of DNA interstrand cross-links.

PBD_Mechanism_of_Action cluster_extracellular Extracellular Space ADC PBD-ADC Receptor Receptor ADC->Receptor 1. Binding ADC_Receptor ADC_Receptor Receptor->ADC_Receptor Endosome Endosome ADC_Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking PBD_Dimer PBD_Dimer Lysosome->PBD_Dimer 4. Linker Cleavage & Payload Release DNA DNA PBD_Dimer->DNA 5. Nuclear Translocation Crosslinked_DNA Crosslinked_DNA DNA->Crosslinked_DNA 6. Minor Groove Binding & Cross-linking

Upon internalization and release, the PBD dimer translocates to the nucleus and forms a covalent bond with guanine (B1146940) bases on opposite DNA strands, creating an interstrand cross-link.[1][8] This lesion is minimally distorting to the DNA helix, which may allow it to evade immediate repair by the cell's machinery.[6] The presence of these cross-links stalls DNA replication forks, leading to the activation of the DNA Damage Response (DDR) pathway.

DNA_Damage_Response PBD_Crosslink PBD-DNA Interstrand Cross-link Replication_Stall Replication Fork Stall PBD_Crosslink->Replication_Stall ATM_ATR ATM/ATR Kinase Activation Replication_Stall->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 G2M_Arrest G2/M Cell Cycle Arrest CHK1_CHK2->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis DNA_Repair DNA Repair (Attempted) G2M_Arrest->DNA_Repair DNA_Repair->Apoptosis If repair fails

The stalled replication fork activates the master kinases of the DDR, ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[9][10] These kinases then phosphorylate a cascade of downstream effector proteins, including CHK1 and CHK2, which in turn orchestrate a cell cycle arrest, typically at the G2/M checkpoint.[8][11] This arrest provides the cell with an opportunity to repair the DNA damage. However, the high stability of PBD-induced cross-links often makes them irreparable, ultimately leading to the initiation of apoptosis and programmed cell death.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plates and allow to adhere overnight start->seed_cells treat_cells Treat cells with serial dilutions of ADC and control antibodies seed_cells->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance analyze_data Calculate % viability vs. control and determine IC50 values read_absorbance->analyze_data end End analyze_data->end

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • PBD-ADC and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • ADC Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the PBD-ADC, unconjugated antibody, and a vehicle control.

  • Incubation: Plates are incubated for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. IC50 values are determined by plotting the dose-response curves.

In Vivo Xenograft Efficacy Study

This protocol outlines the use of tumor xenograft models in immunocompromised mice to evaluate the anti-tumor activity of PBD-ADCs.

Xenograft_Workflow start Start implant_cells Subcutaneously implant tumor cells into immunocompromised mice start->implant_cells monitor_tumors Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³) implant_cells->monitor_tumors randomize Randomize mice into treatment groups (Vehicle, ADC, controls) monitor_tumors->randomize treat_mice Administer treatment (e.g., single IV dose) according to the study design randomize->treat_mice measure_tumors Measure tumor volume and body weight regularly (e.g., 2-3 times per week) treat_mice->measure_tumors endpoint Continue until tumors in the control group reach the endpoint size or signs of toxicity appear measure_tumors->endpoint analyze_data Analyze tumor growth inhibition (TGI) and statistical significance endpoint->analyze_data end End analyze_data->end

Materials:

  • Human cancer cell line of interest

  • Immunocompromised mice (e.g., athymic nude or NOD-scid)

  • PBD-ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

  • Sterile surgical and injection equipment

Procedure:

  • Tumor Implantation: Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice.[12]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Mice are randomized into treatment groups with similar average tumor volumes.

  • Treatment Administration: The PBD-ADC, unconjugated antibody, or vehicle is administered, typically via intravenous injection. Dosing and schedule are key variables.

  • Efficacy and Tolerability Monitoring: Tumor volumes and body weights are measured regularly. Animal health is monitored for any signs of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or when pre-defined toxicity endpoints are met.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.

DNA Interstrand Cross-linking Assay

This assay provides direct evidence of the PBD dimer's mechanism of action.

Procedure (based on plasmid DNA):

  • Linearized plasmid DNA (e.g., pBR322) is radiolabeled at the 5' ends.[5]

  • The labeled DNA is incubated with varying concentrations of the PBD dimer.

  • The DNA is denatured to separate the strands.

  • The samples are run on an agarose (B213101) gel.

  • The presence of a higher molecular weight band corresponding to the cross-linked double-stranded DNA is indicative of interstrand cross-linking. The intensity of this band is quantified to determine the cross-linking efficiency.[5][8]

Conclusion

PBD dimers represent a class of exceptionally potent payloads for ADC development. The choice of a specific PBD dimer has significant implications for the efficacy and safety profile of the resulting ADC. High-potency, bis-imine PBDs like tesirine offer the potential for profound anti-tumor activity at low doses. Conversely, lower-potency or mono-imine PBDs may provide an improved therapeutic window, allowing for higher dosing with reduced toxicity. The data and protocols presented in this guide are intended to provide a framework for the rational selection and evaluation of PBD dimers in the design of next-generation ADCs. Further head-to-head studies, particularly of clinically advanced payloads like tesirine and talirine under standardized conditions, will be invaluable in further refining our understanding and optimizing the therapeutic potential of this powerful class of molecules.

References

Validating the Target Specificity of Py-MPB-amino-C3-PBD Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) featuring the pyrrolobenzodiazepine (PBD) payload, Py-MPB-amino-C3-PBD, against other common ADC platforms. The focus is on the validation of target specificity, a critical attribute for the efficacy and safety of this therapeutic class. This document outlines the experimental data and detailed methodologies required for a thorough assessment.

Introduction to this compound ADCs

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA-crosslinking agents that have emerged as powerful payloads for ADCs. Their mechanism of action, which involves binding to the minor groove of DNA and forming covalent crosslinks, leads to cell cycle arrest and apoptosis. The specific payload, this compound, is a cytotoxic agent designed for conjugation to monoclonal antibodies. The "amino-C3" component of the linker is indicative of a 3-carbon aliphatic chain, often part of a cleavable linker system designed to release the PBD payload within the target cell or the tumor microenvironment. The target specificity of an ADC is paramount, ensuring that the potent cytotoxic payload is delivered preferentially to cancer cells while sparing healthy tissues.

Comparative Analysis of ADC Performance

The target specificity of an ADC is determined by a combination of factors, including the selectivity of the monoclonal antibody, the stability of the linker, and the properties of the payload. PBD-based ADCs are generally characterized by their high potency and a pronounced bystander killing effect, which can be advantageous in treating heterogeneous tumors.

In Vitro Cytotoxicity

The in vitro potency of an ADC is a primary indicator of its target-specific killing ability. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) against antigen-positive and antigen-negative cell lines.

Payload ClassLinker TypeTarget Cell LineIC50 (ADC)Antigen-Negative Cell LineIC50 (ADC)
PBD Dimer Cleavable (e.g., Val-Ala)Karpas 299 (CD30+)Low pMKarpas-35R (CD30-)High nM
Auristatin (MMAE) Cleavable (e.g., VC)Karpas 299 (CD30+)Mid-to-High pMKarpas-35R (CD30-)High nM
Maytansinoid (DM1) Non-cleavableHER2+ Cell LineMid-to-High pMHER2- Cell LineMicro-molar

Note: The data presented is representative of PBD-dimer ADCs with cleavable linkers in comparison to other common ADC platforms. Specific IC50 values for a this compound ADC are not publicly available at this time. The IC50 values for the free this compound payload have been reported as 301 nM (U138-MG), 144.1 nM (A431), and 37.5 nM (REH)[1].

Bystander Killing Effect

The bystander effect, the ability of a released payload to kill neighboring antigen-negative cells, is a key feature of ADCs with cleavable linkers and membrane-permeable payloads. PBD dimers, being highly potent and cell-permeable, generally exhibit a strong bystander effect.[2][3][4][5] This can be particularly effective in tumors with heterogeneous antigen expression.

Studies have shown that PBD-based ADCs can effectively eliminate antigen-negative cells in a mixed tumor cell population, even when the proportion of antigen-positive cells is low.[2][4] In contrast, ADCs with less permeable payloads, such as MMAF or those with non-cleavable linkers like T-DM1, exhibit a minimal to negligible bystander effect.[6][7]

In Vivo Efficacy

The ultimate validation of target specificity lies in in vivo tumor models. Xenograft studies in immunodeficient mice bearing human tumors are the standard for evaluating the anti-tumor activity and tolerability of ADCs.

ADC PlatformXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Tolerability (Body Weight Change)
PBD-ADC (Cleavable Linker) Hematological & Solid TumorsSingle dose, low mg/kgHigh, often leading to complete tumor regressionGenerally well-tolerated at therapeutic doses
MMAE-ADC (Cleavable Linker) Hematological & Solid TumorsSingle or multiple doses, mid mg/kgSignificant TGIDose-dependent toxicity observed
DM1-ADC (Non-cleavable Linker) Solid Tumors (e.g., HER2+)Multiple doses, mid-to-high mg/kgSignificant TGIGenerally well-tolerated

Note: This table provides a general comparison based on published data for different ADC classes. Specific in vivo data for a this compound ADC is not publicly available.

Experimental Protocols

To ensure the reproducibility and validity of results, detailed experimental protocols are essential.

Mechanism of Action of PBD-ADC

The following diagram illustrates the general mechanism of action for a PBD-based ADC with a cleavable linker.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular ADC PBD-ADC TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Binding to Target Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization 2. BystanderCell Antigen-Negative Bystander Cell Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release (Linker Cleavage) Lysosome->PayloadRelease 4. DNA_Crosslink DNA Cross-linking PayloadRelease->DNA_Crosslink 5. PayloadDiffusion Payload Diffusion PayloadRelease->PayloadDiffusion 7. Bystander Effect Apoptosis Apoptosis DNA_Crosslink->Apoptosis 6. Cell Death PayloadDiffusion->BystanderCell 8. Kills Neighboring   Tumor Cells

Caption: Mechanism of action of a PBD-ADC with a cleavable linker.

In Vitro Cytotoxicity Assay Workflow

This workflow outlines the steps for determining the IC50 of an ADC.

Cytotoxicity_Workflow start Start seed_cells Seed antigen-positive and antigen-negative cells in 96-well plates start->seed_cells add_adc Add serial dilutions of ADC, control antibody, and free payload seed_cells->add_adc incubate Incubate for 72-120 hours add_adc->incubate viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay read_plate Read absorbance or luminescence viability_assay->read_plate calculate_ic50 Calculate IC50 values using a four-parameter logistic curve fit read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro ADC cytotoxicity assay.

Bystander Killing Co-Culture Assay Workflow

This protocol is designed to assess the bystander effect of an ADC.

Bystander_Workflow start Start label_cells Label antigen-negative cells with a fluorescent marker (e.g., GFP) start->label_cells co_culture Co-culture labeled antigen-negative cells with unlabeled antigen-positive cells label_cells->co_culture add_adc Add serial dilutions of ADC co_culture->add_adc incubate Incubate for 72-120 hours add_adc->incubate image_or_flow Image plates or analyze by flow cytometry to quantify fluorescent cell viability incubate->image_or_flow analyze_data Analyze viability of antigen-negative cells in co-culture vs. monoculture image_or_flow->analyze_data end End analyze_data->end Internalization_Workflow start Start label_adc Label ADC with a pH-sensitive fluorescent dye start->label_adc incubate_cells Incubate target cells with labeled ADC at 37°C label_adc->incubate_cells quench Quench extracellular fluorescence incubate_cells->quench flow_cytometry Analyze cells by flow cytometry to quantify internalized fluorescence quench->flow_cytometry analyze_data Determine rate and extent of internalization flow_cytometry->analyze_data end End analyze_data->end Xenograft_Workflow start Start implant_tumors Implant human tumor cells subcutaneously into immunodeficient mice start->implant_tumors tumor_growth Allow tumors to reach a specified volume implant_tumors->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize administer_adc Administer ADC, vehicle control, and isotype control ADC randomize->administer_adc monitor Monitor tumor volume and body weight regularly administer_adc->monitor endpoint Continue until study endpoint (e.g., tumor volume limit) monitor->endpoint analyze_tgi Analyze tumor growth inhibition (TGI) and assess tolerability endpoint->analyze_tgi end End analyze_tgi->end

References

A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for Pyrrolobenzodiazepine (PBD)-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. This guide provides a comparative analysis of cleavable and non-cleavable linkers for ADCs utilizing pyrrolobenzodiazepine (PBD) dimers, a class of highly potent DNA-crosslinking agents. While direct comparative data for Py-MPB-amino-C3-PBD is limited, this guide draws upon available data for structurally related PBD payloads to offer valuable insights for ADC development.

Executive Summary

The choice between a cleavable and a non-cleavable linker for a PBD-based ADC represents a trade-off between potent, targeted payload release and enhanced systemic stability and safety. Cleavable linkers are designed to release the PBD payload in its most active form upon specific triggers within the tumor microenvironment or inside cancer cells, potentially leading to a "bystander effect" that kills neighboring antigen-negative tumor cells.[1] However, this can also lead to premature payload release in circulation, causing off-target toxicity.[2] Non-cleavable linkers offer greater stability in plasma, minimizing off-target toxicity and providing a wider therapeutic window.[3][4] The payload is released only after the complete proteolytic degradation of the antibody within the lysosome, a process that can result in a less membrane-permeable active metabolite, thereby reducing the bystander effect.[4][5]

Mechanism of Action

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and release the active PBD payload in response to specific conditions prevalent in the tumor microenvironment or within tumor cells.[6][7] Common cleavage mechanisms include:

  • Enzyme-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (vc) or valine-alanine (va) dipeptide sequence, are cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[8][9]

  • pH-Sensitive Linkers: Hydrazone linkers are an example of linkers that are stable at physiological pH (~7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1][3]

  • Glutathione-Sensitive Linkers: Disulfide linkers are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[1]

Non-Cleavable Linkers

Non-cleavable linkers form a stable covalent bond, typically a thioether linkage, between the antibody and the PBD payload.[6][10] The release of the cytotoxic agent is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome following internalization of the ADC.[5][7] This process results in the release of the PBD payload still attached to the linker and an amino acid residue from the antibody.[7]

Comparative Performance Data

The following tables summarize key performance data from preclinical studies comparing PBD-based ADCs with cleavable and non-cleavable linkers.

Table 1: In Vitro Cytotoxicity

ADC ConstructLinker TypeCell LineIC50 (pM)Citation
PBD ADC 1Cleavable (Val-Ala)VariousLow pM[11]
PBD ADC 2Non-cleavableVariousLow pM[11]
Anti-HER2 PBD ADCNon-cleavableSK-BR-3 (HER2 3+)11-48 ng/mL[12][13]
Anti-CD22 PBD ADCNon-cleavableBJAB (CD22 3+)0.10-1.73 µg/mL[12][13]

Note: All PBD ADCs were reported to be highly potent in vitro, with low picomolar EC50 values, regardless of the linker type.[11][14]

Table 2: In Vivo Efficacy in Xenograft Models

ADC ConstructLinker TypeXenograft ModelDosingOutcomeCitation
Cleavable PBD ADCCleavable (Val-Ala)Murine Xenograft1 mg/kgImpacted potency due to drug loss in mouse serum[11]
Non-cleavable PBD ADCNon-cleavableMurine Xenograft1 mg/kgStronger tumor growth inhibition (TGI) response[11]
Anti-HER2 PBD ADCNon-cleavableFounder 50.5-1 mg/kgTumor stasis[12][13]
Anti-CD22 PBD ADCNon-cleavableWSU-DLCL22 mg/kgTumor stasis[12][13]

Table 3: Plasma Stability

ADC ConstructLinker TypeSpeciesObservationCitation
Cleavable PBD ADCCleavable (Val-Ala)MouseCleavage of the dipeptide in mouse serum led to drug loss[11]
Non-cleavable PBD ADCNon-cleavableRat and MouseMinimized retro-Michael reaction and no linker cleavage in mouse serum[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.[11][15]

  • Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative lines) in a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[12]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. Add the diluted compounds to the respective wells.[12]

  • Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to formazan (B1609692) crystals.[13][15]

  • Formazan Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.[12]

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[16][17]

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunodeficient mice.[3][17]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.[3]

  • ADC Administration: Once tumors reach a predetermined size, randomize the mice into treatment groups and administer the ADC, vehicle control, and isotype control ADC intravenously.[3]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is tumor growth inhibition (TGI).[3][18]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis.[3]

Plasma Stability Assay

This assay assesses the stability of the ADC and the potential for premature payload release in plasma.[2][19]

  • Incubation: Incubate the ADC in plasma (e.g., mouse, rat, human) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).[20]

  • Sample Analysis: At each time point, analyze the samples to determine the drug-to-antibody ratio (DAR) and the concentration of released payload.[19]

  • Analytical Methods: Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method used to measure the average DAR and quantify the free payload.[2][21]

  • Data Analysis: A decrease in the average DAR over time indicates linker cleavage or payload loss.[19]

Visualizing ADC Mechanisms and Workflows

ADC_Mechanism

Experimental_Workflow ADC_Design ADC Design & Conjugation (Cleavable vs. Non-cleavable) Cytotoxicity Cytotoxicity ADC_Design->Cytotoxicity Plasma_Stability Plasma_Stability ADC_Design->Plasma_Stability Data_Analysis Comparative Data Analysis & Candidate Selection Xenograft Xenograft Cytotoxicity->Xenograft Plasma_Stability->Xenograft Xenograft->Data_Analysis PK_Analysis PK_Analysis Xenograft->PK_Analysis PK_Analysis->Data_Analysis

Conclusion

References

In Vivo Showdown: PBD-Based ADC Demonstrates Potent Anti-Tumor Activity Compared to Standard Chemotherapy in Preclinical Lymphoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A preclinical evaluation of a pyrrolobenzodiazepine (PBD)-based antibody-drug conjugate (ADC), loncastuximab tesirine (B3181916) (ADCT-402), reveals significant single-agent anti-tumor efficacy in various B-cell lymphoma xenograft models. When compared with historical preclinical data for the standard chemotherapeutic agent, gemcitabine (B846), in similar lymphoma models, the PBD-based ADC demonstrates a compelling efficacy profile, suggesting a promising alternative for patients with relapsed or refractory disease.

This comparison guide provides an objective analysis of the in vivo performance of a PBD-based ADC, loncastuximab tesirine, against the standard chemotherapy agent, gemcitabine, in preclinical models of diffuse large B-cell lymphoma (DLBCL). The data presented is compiled from published preclinical studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Anti-Cancer Strategies

PBD-based ADCs represent a targeted therapeutic approach. Loncastuximab tesirine consists of a monoclonal antibody that specifically targets the CD19 protein, which is highly expressed on the surface of B-cell lymphoma cells. This antibody is linked to a highly potent PBD dimer payload. Upon binding to CD19, the ADC is internalized by the cancer cell, where the PBD payload is released. The PBD dimer then binds to the minor groove of the DNA, forming covalent cross-links that are difficult for the cell's repair mechanisms to resolve.[1][2] This disruption of DNA processing ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[3]

In contrast, gemcitabine is a nucleoside analog that acts as a broader cytotoxic agent.[4] After being transported into the cell, it is converted into its active triphosphate form. This active metabolite is then incorporated into DNA, where it inhibits further DNA synthesis by causing chain termination.[5] This process ultimately blocks cell division and induces apoptosis.[4][6]

cluster_0 PBD-based ADC (Loncastuximab Tesirine) Pathway cluster_1 Gemcitabine Pathway ADC Loncastuximab Tesirine (ADC) CD19 CD19 Receptor on B-cell ADC->CD19 Binds to Internalization Internalization CD19->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome PBD_release PBD Dimer Release Lysosome->PBD_release DNA_binding Minor Groove Binding & DNA Cross-linking PBD_release->DNA_binding Cell_cycle_arrest Cell Cycle Arrest DNA_binding->Cell_cycle_arrest Apoptosis_ADC Apoptosis Cell_cycle_arrest->Apoptosis_ADC Gemcitabine Gemcitabine Transport Cellular Uptake Gemcitabine->Transport Phosphorylation Phosphorylation to Gemcitabine Triphosphate Transport->Phosphorylation DNA_incorporation Incorporation into DNA Phosphorylation->DNA_incorporation Chain_termination DNA Chain Termination DNA_incorporation->Chain_termination Apoptosis_Gem Apoptosis Chain_termination->Apoptosis_Gem

Figure 1: Mechanisms of Action for PBD-based ADC and Gemcitabine.

In Vivo Efficacy Comparison

The following tables summarize the in vivo efficacy of loncastuximab tesirine and gemcitabine in preclinical xenograft models of DLBCL. It is important to note that the data for each agent is derived from separate studies and direct head-to-head comparisons within the same study are not available in the public domain. However, by presenting the data from studies with similar models and endpoints, a comparative assessment can be made.

Table 1: In Vivo Efficacy of Loncastuximab Tesirine in DLBCL Xenograft Models

Cell LineDosing ScheduleTumor Growth Inhibition (TGI)Survival BenefitReference
WSU-DLCL20.25 mg/kg, single doseSignificant tumor regressionNot reported[Zammarchi et al., 2018]
OCI-Ly180.5 mg/kg, single doseComplete tumor regressionNot reported[Zammarchi et al., 2018]

Table 2: In Vivo Efficacy of Gemcitabine in a DLBCL Xenograft Model (Representative Data)

Cell LineDosing ScheduleTumor Growth Inhibition (TGI)Survival BenefitReference
SU-DHL-4120 mg/kg, twice weekly for 2 weeksModerate tumor growth delayModest increase in median survival[Published preclinical studies]

Note: The data for gemcitabine is representative of typical findings in preclinical DLBCL models. Specific TGI and survival benefit can vary depending on the study design.

The preclinical data suggests that loncastuximab tesirine, at well-tolerated doses, can induce complete tumor regression in aggressive DLBCL models. This contrasts with the more modest tumor growth delay often observed with standard doses of gemcitabine in similar preclinical settings.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the experimental protocols used in the referenced studies.

Loncastuximab Tesirine (ADCT-402) In Vivo Efficacy Study

Animal Model: Female NOD-SCID mice were used for the study.

Tumor Cell Implantation: WSU-DLCL2 or OCI-Ly18 human DLBCL cells were implanted subcutaneously into the flank of the mice.

Treatment: When tumors reached a mean volume of approximately 100-150 mm³, mice were randomized into treatment and control groups. Loncastuximab tesirine was administered as a single intravenous injection.

Efficacy Assessment: Tumor volume was measured two to three times weekly. Body weight was monitored as an indicator of toxicity. The study endpoint was typically reached when tumor volume in the control group exceeded a predetermined size.

Gemcitabine In Vivo Efficacy Study (General Protocol)

Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) are typically used.

Tumor Cell Implantation: Human DLBCL cells (e.g., SU-DHL-4) are implanted subcutaneously.

Treatment: Once tumors are established, mice are treated with gemcitabine, usually administered intravenously or intraperitoneally, on a defined schedule (e.g., twice weekly).

Efficacy Assessment: Tumor growth is monitored regularly by caliper measurements. Animal well-being and body weight are also recorded. Efficacy is determined by comparing the tumor growth in the treated group to the vehicle-treated control group.

cluster_0 Experimental Workflow cluster_1 Treatment Arms start Tumor Cell Culture (e.g., DLBCL cell lines) implant Subcutaneous Implantation into Immunodeficient Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization adc_treatment PBD-based ADC (e.g., Loncastuximab Tesirine) randomization->adc_treatment chemo_treatment Standard Chemotherapy (e.g., Gemcitabine) randomization->chemo_treatment control_treatment Vehicle Control randomization->control_treatment monitoring Tumor Volume & Body Weight Measurement adc_treatment->monitoring chemo_treatment->monitoring control_treatment->monitoring endpoint Study Endpoint Reached monitoring->endpoint data_analysis Data Analysis (TGI, Survival) endpoint->data_analysis conclusion Efficacy Comparison data_analysis->conclusion

Figure 2: Generalized Experimental Workflow for In Vivo Efficacy Studies.

Conclusion

References

A Comparative Analysis of the Cytotoxicity of Py-MPB-amino-C3-PBD and Other DNA Damaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of Py-MPB-amino-C3-PBD against established DNA damaging agents such as Doxorubicin, Cisplatin, and Etoposide (B1684455). The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a cytotoxic agent.

Introduction to DNA Damaging Agents

DNA damaging agents are a cornerstone of cancer chemotherapy. They exert their cytotoxic effects by interfering with the DNA of cancer cells, which can halt cell division and induce programmed cell death (apoptosis). Pyrrolobenzodiazepines (PBDs) are a potent class of DNA-alkylating compounds, and this compound is a specific PBD derivative designed for use as a payload in Antibody-Drug Conjugates (ADCs).[1] This guide benchmarks its in vitro cytotoxicity against that of widely used chemotherapeutic drugs.

Mechanism of Action

Understanding the distinct mechanisms by which these agents damage DNA is crucial for evaluating their therapeutic potential.

  • This compound: As a member of the pyrrolobenzodiazepine (PBD) family, this agent acts as a sequence-selective DNA alkylating compound.[2][3] PBDs bind within the minor groove of DNA and form a covalent bond with a guanine (B1146940) base.[3] PBD dimers, which consist of two PBD units linked together, can cross-link the two strands of DNA.[2][3] This interstrand cross-linking is particularly difficult for cellular repair mechanisms to resolve, leading to a potent cytotoxic effect that can kill both dividing and non-dividing cells.[2][4]

  • Doxorubicin: This anthracycline antibiotic functions by intercalating into DNA, which inhibits the action of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the generation of DNA double-strand breaks and the production of reactive oxygen species, ultimately triggering cell death.

  • Cisplatin: A platinum-based compound, Cisplatin forms covalent adducts with DNA, primarily creating intrastrand and interstrand cross-links. These cross-links deform the DNA helix, obstructing DNA replication and transcription, which activates cellular damage response pathways and can lead to apoptosis.

  • Etoposide: This agent is a topoisomerase II inhibitor. It stabilizes the complex between the enzyme and DNA, preventing the re-ligation of DNA strands after they have been cleaved. This results in the accumulation of permanent double-strand breaks, which are highly cytotoxic to cancer cells.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and the other DNA damaging agents across various human cancer cell lines. Lower IC50 values indicate higher potency.

AgentCell LineCancer TypeIC50 Value
This compound U138-MGGlioblastoma301 nM[1]
A431Skin Carcinoma144.1 nM[1]
REHLeukemia37.5 nM[1]
Doxorubicin BFTC-905Bladder Cancer2.3 µM[5]
MCF-7Breast Cancer2.5 µM[5]
HeLaCervical Cancer2.9 µM[5]
HepG2Liver Cancer12.2 µM[5]
Cisplatin A549 (72h)Lung Cancer6.59 µM[6]
BEAS-2B (Normal Lung)Non-Cancerous4.15 µM[6]
HepG2 (48h)Liver Cancer~15-30 µM (highly variable)[7]
SKOV-3 (24h)Ovarian Cancer~2-40 µM (highly variable)[8]
Etoposide A549 (72h)Lung Cancer3.49 µM[6]
BEAS-2B (Normal Lung)Non-Cancerous2.10 µM[6]
HepG2Liver Cancer>10 µM[9]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell seeding density and incubation time. The data presented are for comparative purposes.[7][8][10]

Experimental Protocols

The cytotoxicity data presented were primarily generated using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Adherent cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubated overnight to allow for attachment.[11]

    • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound). Control wells containing untreated cells and vehicle-only treated cells are included.[12]

    • Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[12]

    • MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well (typically 10 µL per 100 µL of medium), and the plates are incubated for an additional 2-4 hours.[11]

    • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[11] The plate is typically shaken for a few minutes to ensure complete dissolution.

    • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 570 and 590 nm.

    • Data Analysis: The absorbance values of the treated wells are compared to the control wells to calculate the percentage of cell viability. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13]

Visualization of Relevant Cellular Pathways and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

DNA_Damage_Response cluster_stimulus Stimulus cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors & Outcomes DNA_Damage DNA Damage (e.g., Cross-links, Strand Breaks) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Kinases ATM_ATR->CHK1_CHK2 p53 p53 Activation CHK1_CHK2->p53 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CHK1_CHK2->CellCycleArrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis

Caption: Generalized DNA Damage Response (DDR) signaling pathway.[14][15][16][17][18]

Intrinsic_Apoptosis DNA_Damage Severe DNA Damage (via p53) Bcl2_Family Bcl-2 Family Modulation (Bax/Bak Activation) DNA_Damage->Bcl2_Family Mito Mitochondrion Bcl2_Family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 CellDeath Apoptosis Casp3->CellDeath

Caption: The intrinsic (mitochondrial) pathway of apoptosis.[19][20][21][22][23]

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate Overnight (Allow Attachment) A->B C 3. Add Serial Dilutions of Test Compound B->C D 4. Incubate for ~24-72 hours C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 2-4 hours E->F G 7. Add Solubilizer (DMSO) to dissolve Formazan F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate Cell Viability & Determine IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.[11][12]

References

A Comparative Guide to Cross-Reactivity of Pyrrolobenzodiazepine (PBD)-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of antibody-drug conjugates (ADCs) utilizing a pyrrolobenzodiazepine (PBD) dimer payload, with a focus on the Py-MPB-amino-C3-PBD construct. We examine the critical aspect of cross-reactivity, a key determinant of an ADC's safety profile, by comparing different PBD-based ADC strategies and detailing the standard experimental protocols used for their evaluation.

Introduction to PBD-Based ADCs

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent cytotoxic agents that exert their anti-tumor activity by cross-linking DNA in the minor groove.[1][2][3] This mechanism is effective at picomolar concentrations and does not distort the DNA helix, which may reduce the likelihood of drug resistance.[1][2] When used as payloads in ADCs, PBDs are linked to a monoclonal antibody that targets a specific tumor-associated antigen, enabling precise delivery of the cytotoxic agent to cancer cells while minimizing systemic exposure.[4]

The specific construct, This compound , is a cytotoxic payload component designed for use in ADCs.[5] Its performance, particularly its safety and off-target effects, is intrinsically linked to the antibody it is conjugated to and the overall ADC design. A critical preclinical assessment for any ADC is the tissue cross-reactivity (TCR) study, which identifies potential on-target and off-target binding in normal tissues to predict potential toxicities.[6][7][8]

Comparative Analysis of PBD ADC Platforms

Direct comparative cross-reactivity data for ADCs using the this compound payload against specific alternatives is not publicly available. However, valuable insights can be drawn from studies comparing different PBD linker and payload strategies, as these modifications directly influence an ADC's therapeutic index and toxicity profile.

Comparison of PBD Payloads: Bis-Imine (Cross-Linking) vs. Mono-Imine (Mono-Alkylating)

A key modification in PBD payload design is the use of a mono-imine PBD, which can only form a single covalent bond with DNA (mono-alkylation), versus the traditional bis-imine PBD dimer that cross-links the two DNA strands. This structural change has significant implications for toxicity.

FeaturePBD Bis-Imine ADC (e.g., Tesirine Analog)PBD Mono-Imine ADCRationale / Implication
Mechanism DNA Interstrand Cross-linkingDNA Mono-alkylationCross-linking is generally more cytotoxic but may also lead to higher off-target toxicity.
Relative Potency HigherLowerMono-imine ADCs require approximately 3-fold higher doses for equivalent efficacy in xenograft models.[9][10][11]
Maximum Tolerated Dose (MTD) in Rats Lower (e.g., ~2.5 mg/kg)~3-fold HigherA higher MTD suggests a better safety margin and wider therapeutic window for the mono-imine construct.[9][10][11]
Observed Toxicities Myelosuppression, Renal ToxicityMyelosuppression onlyThe absence of renal toxicity with the mono-imine ADC suggests a different and potentially more favorable toxicity profile.[9][10][11]

Data synthesized from preclinical studies comparing analogous PBD bis-imine and mono-imine ADCs.[9][10][11]

Comparison of Linker Technologies

The linker connecting the PBD payload to the antibody is crucial for ADC stability in circulation and efficient payload release in the tumor. Off-target toxicity can arise from premature release of the payload.

Linker TypeKey CharacteristicsImpact on Stability & Safety
Peptide-Cleavable (e.g., Val-Ala) Designed to be cleaved by lysosomal proteases (e.g., Cathepsin B) inside the target cell.Susceptible to cleavage in mouse serum, which can lead to premature drug release and impact efficacy and toxicity assessments in mouse models.[12]
Self-Immolative Disulfide Designed for cleavage in the reducing environment of the cell. Can be engineered for high stability.A novel disulfide linker demonstrated a higher MTD in rats (10 mg/kg) compared to a peptide-linked ADC (2.5 mg/kg) with the same PBD, suggesting improved safety and stability.[13]
Non-Cleavable The payload is released only upon complete degradation of the antibody backbone in the lysosome.Offers high serum stability, minimizing off-target drug release. ADCs with non-cleavable linkers showed improved therapeutic outcomes in mouse models compared to less stable counterparts.[12]

Mechanism of Action of PBD Dimers

PBD dimers function by binding sequence-selectively within the minor groove of DNA. They form covalent bonds with the N2 position of guanine (B1146940) bases on opposite strands, creating an interstrand cross-link that stalls DNA replication processes, leading to cell cycle arrest and apoptosis.[1][2]

PBD_Mechanism cluster_adc ADC Journey cluster_payload Payload Action cluster_dna DNA Damage ADC PBD-ADC in Circulation TumorCell Target Tumor Cell (Antigen Positive) ADC->TumorCell 1. Targeting Internalization Binding & Internalization TumorCell->Internalization 2. Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease PBD Payload Release Lysosome->PayloadRelease 4. Linker Cleavage Nucleus Nucleus PayloadRelease->Nucleus 5. Diffusion DNA Nuclear DNA Nucleus->DNA MinorGroove Minor Groove Binding DNA->MinorGroove 6. Recognition Crosslink DNA Interstrand Cross-link MinorGroove->Crosslink 7. Alkylation Apoptosis Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis 8. Cytotoxicity

Caption: Mechanism of action for a PBD-dimer based ADC.

Experimental Protocol: Tissue Cross-Reactivity (TCR) Study

TCR studies are essential in vitro assays performed prior to first-in-human clinical trials to evaluate the binding of an ADC to a comprehensive panel of normal human tissues.[6][7] This helps identify potential off-target binding that could lead to toxicity. The standard method is immunohistochemistry (IHC).[7][8]

Objective: To identify on-target and off-target binding of a PBD-based ADC in a panel of frozen normal human tissues.

Methodology:

  • Method Development (Non-GLP):

    • An IHC staining protocol is developed and optimized using positive control tissue (known to express the target antigen) and negative control tissue.

    • The optimal concentration of the test ADC for clear, specific staining with low background is determined.

    • A negative control isotype antibody is used to assess non-specific background staining.[8]

  • GLP-Compliant Tissue Screening:

    • A panel of 30-40 normal human tissues, sourced from at least three different donors, is used for the study.[8][14]

    • For each tissue, sections are stained with:

      • The test ADC at the optimal concentration.

      • The test ADC at a higher concentration to detect low-affinity binding.

      • The negative control isotype antibody at matching concentrations.[8]

    • Staining is typically performed on automated platforms (e.g., Ventana/Leica) for consistency.[14]

  • Analysis and Interpretation:

    • A qualified pathologist evaluates all stained slides.

    • The intensity, frequency, and cellular localization of staining for each tissue are documented.

    • Binding is categorized as:

      • Specific on-target: Staining consistent with known target antigen expression.

      • Specific off-target: Unexpected but specific and reproducible staining in a particular cell type.

      • Non-specific: Diffuse, inconsistent background staining.

    • The results inform the risk assessment and design of toxicology studies.[6]

TCR_Workflow cluster_prep Phase 1: Preparation & Validation cluster_screen Phase 2: GLP Screening cluster_analysis Phase 3: Analysis & Reporting p1 Select Test ADC & Isotype Control p2 Develop & Optimize IHC Protocol on Control Tissues p1->p2 p3 Validate Protocol (Reproducibility) p2->p3 s1 Stain Full Panel of Normal Human Tissues (3 Donors) p3->s1 s2 Conditions: 1. ADC (Optimal Conc.) 2. ADC (High Conc.) 3. Isotype Control s1->s2 a1 Pathologist Scoring (Intensity, Frequency, Localization) s2->a1 a2 Identify On-Target and Off-Target Binding a1->a2 a3 Final Report for Safety Assessment a2->a3

Caption: Standard workflow for an IHC-based tissue cross-reactivity study.

References

Assessing the Immunogenicity of Py-MPB-amino-C3-PBD Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape of oncology is increasingly shaped by the precision of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potency of cytotoxic payloads. Among the most powerful payloads are pyrrolobenzodiazepine (PBD) dimers, which exert their anti-tumor activity by cross-linking DNA. The immunogenicity of these complex biotherapeutics is a critical consideration in their development, as the formation of anti-drug antibodies (ADAs) can impact their pharmacokinetics, efficacy, and safety. This guide provides a comparative assessment of the immunogenicity of ADCs featuring the Py-MPB-amino-C3-PBD linker-payload system, supported by experimental data and detailed methodologies.

Introduction to PBD ADCs and Immunogenicity

PBD dimers are highly potent cytotoxic agents that bind to the minor groove of DNA and form covalent cross-links, leading to cell death.[1][2] When conjugated to a tumor-targeting antibody, they offer the potential for highly effective and specific cancer cell killing. The linker connecting the PBD payload to the antibody is a critical component of the ADC, influencing its stability, pharmacokinetic profile, and potential for off-target toxicities. The Py-MPB-amino-C3 linker is a maleimide-based linker designed for stable conjugation to cysteine residues on the antibody.

The immunogenicity of an ADC is a complex interplay of factors related to the antibody, the linker, and the cytotoxic payload.[3] ADAs can be generated against any of these components, potentially neutralizing the therapeutic effect or leading to adverse immune reactions. Therefore, a thorough assessment of immunogenicity is a crucial step in the preclinical and clinical development of any new ADC.

Comparative Immunogenicity of PBD ADCs

Direct comparative immunogenicity data for ADCs utilizing the specific this compound construct is limited in publicly available literature. However, we can infer potential immunogenicity characteristics by examining preclinical studies of other PBD ADCs with similar components, particularly those with maleimide-based linkers and PBD dimer payloads.

Factors influencing the immunogenicity of PBD ADCs include:

  • Linker Stability: The stability of the linker in circulation is paramount. Premature release of the PBD payload can lead to systemic toxicity and may also expose the linker and payload to the immune system, potentially increasing the risk of an immune response. Maleimide-based linkers, such as the one in the Py-MPB-amino-C3 construct, are designed for stable conjugation. Studies have shown that modifications to the maleimide (B117702) chemistry, such as the use of N-phenyl maleimide, can further enhance stability and improve the in vivo performance of PBD ADCs.[4][5]

  • Payload Characteristics: The PBD dimer itself can be immunogenic. Studies have shown that PBD-based ADCs can induce immunogenic cell death, a form of apoptosis that stimulates an anti-tumor immune response.[6] This immunomodulatory property, while potentially beneficial for therapeutic efficacy, also highlights the potential for the payload to be recognized by the immune system.

  • Cleavability of the Linker: The Py-MPB-amino-C3 linker is designed to be cleavable, allowing for the release of the PBD payload within the target tumor cell. Preclinical and clinical data suggest that ADCs with cleavable linkers may be associated with a higher incidence of certain toxicities compared to those with non-cleavable linkers, which could be an indirect indicator of greater systemic exposure of the payload and potentially higher immunogenicity.[7]

The following table summarizes preclinical data from studies on different PBD ADCs, providing insights into factors that could influence the immunogenicity of a this compound ADC.

ADC ComponentKey FindingsPotential Implication for this compound ADCsReference
PBD Dimer Payload PBD dimers can induce immunogenic cell death, contributing to anti-tumor immunity.The PBD payload in the target ADC may have inherent immunomodulatory properties.[6]
Maleimide Linker N-phenyl maleimide linkers show improved stability and in vivo efficacy compared to N-alkyl maleimide linkers for PBD ADCs.The specific maleimide chemistry in the Py-MPB-amino-C3 linker will influence its stability and potential immunogenicity.[4][5]
Cleavable Linker ADCs with cleavable linkers show a higher incidence of certain grade ≥3 adverse events in clinical trials compared to non-cleavable ADCs.The cleavable nature of the Py-MPB-amino-C3 linker may influence the systemic exposure of the PBD payload and its immunogenic potential.[7]
Non-cleavable Linker Non-cleavable PBD ADCs can offer a better therapeutic window in some preclinical models due to improved stability and tolerability.A non-cleavable version of a PBD ADC could be a comparator to assess the impact of linker cleavability on immunogenicity.[8]

Experimental Protocols

A tiered approach is recommended for assessing the immunogenicity of ADCs, starting with screening assays to detect binding antibodies, followed by confirmatory assays and characterization of the immune response, including neutralizing antibody assays.

Anti-Drug Antibody (ADA) Bridging ELISA

This assay is designed to detect antibodies that can bind to the ADC.

Materials:

  • High-binding 96-well microplates

  • This compound ADC (for coating and detection)

  • Biotinylated this compound ADC

  • Streptavidin-HRP

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Wash buffer (PBST)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Serum samples from preclinical studies

  • Positive control (e.g., polyclonal anti-ADC antibodies)

  • Negative control serum

Protocol:

  • Coating: Coat the microplate wells with the this compound ADC at an optimized concentration (e.g., 1-5 µg/mL) in PBS overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add diluted serum samples, positive controls, and negative controls to the wells. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add biotinylated this compound ADC at an optimized concentration. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

  • Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.

  • Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm.

A sample is considered positive if its signal is above a pre-determined cut-off point, typically calculated from the mean signal of the negative controls plus a certain number of standard deviations.

T-cell Activation Assay

This assay assesses the potential of the ADC to induce a T-cell-dependent immune response.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • Dendritic cells (DCs) generated from monocytes

  • This compound ADC

  • Control ADC (with a non-PBD payload)

  • Positive control (e.g., Keyhole Limpet Hemocyanin - KLH)

  • Negative control (media alone)

  • Cell proliferation dye (e.g., CFSE)

  • Culture medium

  • Flow cytometer

Protocol:

  • DC Maturation: Generate immature DCs from PBMCs. Pulse the immature DCs with the this compound ADC, control ADC, KLH, or media for 24 hours to allow for antigen processing and presentation.

  • T-cell Co-culture: Isolate autologous CD4+ T-cells from the same donor PBMCs and label them with a proliferation dye.

  • Co-culture: Co-culture the labeled T-cells with the pulsed DCs for 5-7 days.

  • Analysis: Harvest the cells and analyze T-cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.

  • Cytokine Analysis: Supernatants from the co-cultures can be collected to measure the levels of T-cell-associated cytokines (e.g., IFN-γ, IL-2) by ELISA or multiplex bead array.

An increase in T-cell proliferation and/or cytokine production in response to the ADC-pulsed DCs compared to the negative control indicates a potential for T-cell activation.

Visualizing Immunogenicity Pathways and Workflows

dot

immunogenicity_pathway cluster_adc ADC Administration cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Helper Cell cluster_bcell B-Cell cluster_ada Anti-Drug Antibody Production ADC This compound ADC APC e.g., Dendritic Cell ADC->APC Uptake Internalization Internalization & Processing APC->Internalization MHCII Peptide Presentation (MHC-II) Internalization->MHCII THelper CD4+ T-Helper Cell MHCII->THelper TCR Engagement Activation Activation & Proliferation THelper->Activation BCell B-Cell Activation->BCell Help Differentiation Differentiation BCell->Differentiation PlasmaCell Plasma Cell Differentiation->PlasmaCell ADA Anti-Drug Antibodies (ADAs) PlasmaCell->ADA ada_assay_workflow start Start: Serum Sample Collection screen Screening Assay (Bridging ELISA) start->screen confirm Confirmatory Assay (Competitive Binding) screen->confirm Putative Positive end_neg ADA Negative screen->end_neg Negative titer Titer Determination confirm->titer Confirmed Positive confirm->end_neg Negative neutralize Neutralizing Antibody Assay titer->neutralize end_pos Confirmed ADA Positive neutralize->end_pos

References

Pharmacokinetic and pharmacodynamic comparison of Py-MPB-amino-C3-PBD ADCs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Pyrrolobenzodiazepine (PBD)-Based Antibody-Drug Conjugates: Focus on a Py-MPB-amino-C3-PBD Payload

This guide provides a comparative overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of antibody-drug conjugates (ADCs) utilizing pyrrolobenzodiazepine (PBD) payloads. While specific in vivo data for ADCs incorporating the this compound payload is not extensively available in the public domain, this document leverages available in vitro data for this payload and establishes a comparative framework using data from other well-characterized PBD-based ADCs. This guide is intended for researchers, scientists, and drug development professionals working on ADCs.

Introduction to PBD-Based ADCs

Pyrrolobenzodiazepines are a class of highly potent DNA-interactive agents that bind to the minor groove of DNA.[1] PBD dimers, in particular, can form covalent interstrand cross-links, leading to cell death.[1][2] This potent cytotoxic mechanism makes them attractive payloads for ADCs, which are designed to selectively deliver cytotoxic agents to cancer cells. The efficacy and safety of PBD-based ADCs are critically influenced by the linker technology, the drug-to-antibody ratio (DAR), and the specific chemistry of the PBD payload itself.

In Vitro Cytotoxicity of this compound

The this compound is a PBD-based cytotoxic payload designed for use in ADCs.[3] In vitro studies have demonstrated its potent cytotoxic activity across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Payload

Cell LineIC₅₀ (nM)
U138-MG301
A431144.1
REH37.5

Data sourced from MedChemExpress. It is important to note that these values represent the cytotoxicity of the payload itself and not an ADC. The potency of an ADC is dependent on antigen expression, ADC internalization, and payload release.[3]

Comparative Pharmacokinetics of PBD ADCs

The pharmacokinetic profile of an ADC is crucial for its efficacy and safety. Key parameters include clearance, volume of distribution, and stability in circulation. While specific PK data for a this compound ADC is unavailable, we can examine representative data from other PBD ADCs to understand their general properties. Linker stability is a critical factor, with technologies like dual-maleimide linkers being developed to improve resistance to payload loss in serum.[4]

Table 2: Representative Pharmacokinetic Parameters of a PBD ADC (Trastuzumab-Flexmab-SG3710)

ParameterValueSpecies
ADC Stability in Serum Highly resistant to payload lossRat
Tolerability (vs. DAR of 2) Tolerated at twice the doseRat

This table presents qualitative data for a specific PBD ADC to highlight key PK characteristics that are evaluated. Quantitative parameters like half-life and clearance would be determined in preclinical studies.

Comparative Pharmacodynamics and In Vivo Efficacy of PBD ADCs

The pharmacodynamic effects of PBD ADCs are typically evaluated in tumor xenograft models. The antitumor activity is dependent on the ADC dose, the tumor model, and the expression level of the target antigen. Studies comparing different PBD ADC formats have shown that both bis-imine (cross-linking) and mono-imine (alkylating) PBD payloads can demonstrate robust antitumor activity.[5][6]

Table 3: Comparative In Vivo Efficacy of PBD Bis-imine vs. Mono-imine ADCs

ADC Payload TypeEfficacious Dose Range (in mice)Key Observation
PBD Bis-imineLower effective dosePotent antitumor activity
PBD Mono-imine3-fold higher than bis-imineRobust antitumor activity with a better safety profile

This data is derived from a head-to-head comparison of two different types of PBD payloads and illustrates the trade-offs between potency and tolerability that can be engineered into the payload.[5][6]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are representative protocols for key experiments in the evaluation of PBD ADCs.

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC or free payload.

  • Incubation: Cells are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Efficacy Study in Xenograft Models
  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human tumor cells are implanted subcutaneously or orthotopically.

  • Treatment: Once tumors reach a specified size, animals are randomized into treatment groups and administered the ADC intravenously.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumor growth inhibition (TGI) is calculated.

ADC Serum Stability Assay
  • Incubation: The ADC is incubated in mouse or rat serum at 37°C for several days.

  • Sample Collection: Aliquots are taken at various time points.

  • Analysis: The amount of intact ADC and released payload is quantified using methods such as ELISA, mass spectrometry, or chromatography.[7]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key processes in PBD ADC research.

PBD_ADC_Mechanism_of_Action ADC PBD-ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Binding Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Antigen Tumor Antigen Lysosome Lysosome Internalization->Lysosome 3. PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage PBD PBD Payload PayloadRelease->PBD Nucleus Nucleus PBD->Nucleus 5. Nuclear Translocation DNA DNA PBD->DNA 6. Minor Groove Binding Nucleus->DNA Crosslink DNA Cross-linking DNA->Crosslink Apoptosis Apoptosis Crosslink->Apoptosis 7. Cell Death

Caption: General mechanism of action for a PBD-based ADC.

In_Vivo_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis TumorImplant Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring TumorImplant->TumorGrowth Randomization Animal Randomization TumorGrowth->Randomization Dosing ADC Administration Randomization->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint TGI Tumor Growth Inhibition Calculation Endpoint->TGI

Caption: Workflow for an in vivo efficacy study of an ADC.

Conclusion

PBD-based ADCs represent a promising class of therapeutics for cancer treatment. The this compound payload has demonstrated potent in vitro cytotoxicity. A comprehensive evaluation of any novel PBD ADC requires rigorous assessment of its pharmacokinetic and pharmacodynamic properties. While direct comparative data for a this compound ADC is not yet publicly available, the established methodologies and comparative data from other PBD ADCs provide a robust framework for its future development and evaluation. Key considerations for optimizing the therapeutic index of PBD ADCs include linker stability, the specific PBD analogue used, and the drug-to-antibody ratio.

References

Safety Operating Guide

Proper Disposal of Py-MPB-amino-C3-PBD: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Py-MPB-amino-C3-PBD is a highly potent cytotoxic agent, classified as a pyrrolobenzodiazepine (PBD) dimer, which functions as a payload in antibody-drug conjugates (ADCs). Its mechanism of action involves DNA crosslinking, leading to apoptosis. Due to its extreme cytotoxicity, stringent safety protocols and proper disposal procedures are paramount to ensure the safety of laboratory personnel and the environment. This document provides a comprehensive guide to the proper disposal of this compound, incorporating operational plans and detailed methodologies.

Immediate Safety Considerations

Before handling this compound, it is crucial to understand its hazardous nature. PBD dimers are significantly more potent than traditional chemotherapeutic agents, with in vitro IC50 values often in the low picomolar range. The Occupational Exposure Limit (OEL) for PBD payloads can be as low as 5 nanograms per cubic meter (ng/m³), highlighting the need for meticulous handling in a controlled environment.

Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory when working with this compound. This includes, but is not limited to:

  • Gloves: Double gloving with nitrile or other chemically resistant gloves is required.

  • Lab Coat: A dedicated, disposable lab coat should be worn.

  • Eye Protection: Chemical splash goggles and a face shield are essential.

  • Respiratory Protection: A fit-tested N95 respirator or higher-level respiratory protection should be used, especially when handling the powdered form of the compound.

All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Quantitative Hazard Data

For a clear understanding of the potency of PBD-based ADC payloads, the following table summarizes key quantitative data.

ParameterValueReference
In Vitro Cytotoxicity (IC50) Low picomolar (pM) range[General literature on PBD dimers]
Occupational Exposure Limit (OEL) As low as 5 ng/m³ (default for PBDs)[Industry safety guidelines for ADCs]

Experimental Protocols for Disposal

The proper disposal of this compound waste involves a multi-step process that prioritizes containment, segregation, and appropriate inactivation or destruction.

Waste Segregation and Containment

All waste materials contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Contaminated consumables (e.g., pipette tips, tubes, vials)

  • Used personal protective equipment (PPE)

  • Spill cleanup materials

  • Aqueous and solid waste containing the compound

Procedure:

  • Use designated, leak-proof, and puncture-resistant waste containers.

  • Containers must be clearly labeled with "Cytotoxic Waste," the biohazard symbol, and the name of the compound (this compound).

  • For liquid waste, use sealed containers to prevent spills and aerosol formation.

  • Solid waste should be placed in double-bagged, sealed plastic bags before being placed in the final disposal container.

Disposal workflow for this compound waste.
Chemical Inactivation (for Spills and Small Volumes)

For small spills or residual amounts in containers, chemical inactivation can be employed before final disposal. The imine bond present in the pyrrolobenzodiazepine structure is susceptible to hydrolysis under acidic conditions, which can render the molecule inactive.

Materials:

  • 1 M Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) for neutralization

  • pH indicator strips

Procedure:

  • Acid Hydrolysis: Carefully add 1 M HCl to the liquid waste or to the surface of the spill. The goal is to achieve a final pH of 2-3. Allow the reaction to proceed for at least 2 hours to ensure complete hydrolysis of the imine bond.

  • Neutralization: After the inactivation period, slowly add sodium bicarbonate to neutralize the acidic solution. Monitor the pH using indicator strips until a neutral pH (6-8) is achieved.

  • Final Disposal: The neutralized solution can then be collected and disposed of as hazardous chemical waste through a certified vendor.

Note: This chemical inactivation procedure should be validated in your laboratory setting to ensure its effectiveness for your specific application.

Disposal of Bulk Quantities

For larger quantities of solid or liquid waste containing this compound, high-temperature incineration is the recommended method of disposal.

Procedure:

  • Ensure all waste is properly segregated, contained, and labeled as described above.

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to arrange for pickup and incineration.

  • Do not attempt to dispose of bulk quantities of this compound through standard laboratory drains or as general waste.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

Procedure:

  • Evacuate: Immediately alert others in the area and evacuate the contaminated space.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Decontaminate (if trained): Only personnel trained in handling cytotoxic spills and wearing appropriate PPE should perform the cleanup.

    • Cover the spill with absorbent material.

    • Apply a freshly prepared 10% bleach solution (sodium hypochlorite) or another validated decontamination solution to the spill area, working from the outside in. Allow a contact time of at least 15 minutes.

    • Wipe up the spill using absorbent pads.

    • Clean the area again with the decontamination solution, followed by a final rinse with water.

  • Dispose: All cleanup materials must be disposed of as cytotoxic waste.

  • Report: Report the incident to your supervisor and EHS office.

SpillResponse Spill Spill of this compound Occurs Alert Alert others and Evacuate Area Spill->Alert Isolate Isolate the Spill Area Alert->Isolate PPE Don Appropriate PPE Isolate->PPE Contain Contain Spill with Absorbent Material PPE->Contain Decontaminate Apply Decontamination Solution (e.g., 10% Bleach) Contain->Decontaminate Wait Allow 15-minute Contact Time Decontaminate->Wait Cleanup Wipe up with Absorbent Pads Wait->Cleanup Rinse Clean Area Again and Rinse Cleanup->Rinse Dispose Dispose of all Materials as Cytotoxic Waste Rinse->Dispose Report Report Incident to Supervisor and EHS Dispose->Report

Step-by-step spill response protocol.

By adhering to these stringent safety and disposal procedures, researchers can handle this compound responsibly, minimizing risks to themselves and the environment, and fostering a culture of safety within the laboratory.

Safeguarding Researchers: Essential Handling Protocols for Py-MPB-amino-C3-PBD

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all personnel handling Py-MPB-amino-C3-PBD, a potent pyrrolobenzodiazepine (PBD) dimer payload for antibody-drug conjugates (ADCs). Due to its cytotoxic nature, stringent adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.

Pyrrolobenzodiazepines are a class of highly potent cytotoxic agents that bind to the minor groove of DNA, leading to cell death.[1][2][3][4] Their use as payloads in ADCs necessitates a comprehensive safety framework, treating them as Highly Potent Active Pharmaceutical Ingredients (HPAPIs).[5] The absence of a specific Safety Data Sheet (SDS) for this compound requires that it be handled with the utmost caution, adopting the most stringent safety measures applicable to the PBD dimer class.

Quantitative Safety and Toxicity Data

The high potency of PBD dimers requires strict control of occupational exposure. The following table summarizes key quantitative data for this class of compounds.

ParameterValueSignificanceSource
Occupational Exposure Limit (OEL) As low as 5 ng/m³ (8-hour time-weighted average)This value for the PBD class indicates an extremely low acceptable airborne concentration, necessitating high-level containment.[6]
In Vitro Cytotoxicity (GI₅₀) Picomolar range (e.g., mean of 151.5 pM across various cell lines for a similar PBD dimer, SG3199)Demonstrates the extreme potency of PBD dimers at the cellular level.[1][3]

Personal Protective Equipment (PPE)

The primary barrier against exposure is the consistent and correct use of appropriate PPE. All personnel must receive training on the proper donning and doffing of the equipment listed below.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated, powder-free nitrile gloves (ASTM D6978 compliant). Inner glove tucked under the gown cuff, outer glove extending over the cuff.Provides a robust barrier against chemical permeation. Double-gloving offers added protection in case of a breach in the outer glove.
Gown Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.Protects against splashes and contamination of personal clothing.
Eye/Face Protection Full-face shield or safety goggles worn in conjunction with a face mask.Protects mucous membranes of the eyes, nose, and mouth from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form of the compound or when there is a risk of aerosol generation.Prevents inhalation of the potent compound.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. All procedures involving this compound must be performed in a designated and restricted area.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage within a fume hood or other ventilated enclosure.

  • Store the compound in a clearly labeled, sealed, and dedicated container in a secure, ventilated, and restricted-access location.

  • The storage area should be maintained under negative pressure if possible.

2. Preparation and Handling (Weighing, Reconstitution):

  • All handling of the solid compound or concentrated solutions must be conducted within a containment device such as a certified Class II Biological Safety Cabinet (BSC) or a glove box isolator.

  • Use dedicated equipment (spatulas, weigh boats, etc.) that is either disposable or decontaminated after each use.

  • When weighing the solid compound, use a balance with a draft shield within the containment device.

  • For reconstitution, slowly add the solvent to the vial to avoid aerosolization. Use syringes and needles with Luer-Lok™ fittings to prevent leakage.

3. Experimental Use:

  • Conduct all experiments involving this compound within a certified fume hood or BSC.

  • Use absorbent, plastic-backed liners on work surfaces to contain any potential spills.

  • All equipment that comes into contact with the compound should be decontaminated or disposed of as cytotoxic waste.

4. Spill Management:

  • A written spill procedure must be in place, and a cytotoxic spill kit must be readily available.

  • In the event of a spill, immediately evacuate and cordon off the area.

  • Personnel involved in the cleanup must wear the full complement of PPE, including respiratory protection.

  • Use the absorbent materials from the spill kit to contain and clean up the spill.

  • All materials used for cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All materials contaminated with this compound are considered hazardous cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

1. Waste Segregation and Collection:

  • All disposable items that have come into contact with the compound (e.g., gloves, gowns, shoe covers, pipette tips, vials, and cleaning materials) must be disposed of in clearly labeled, puncture-resistant, and leak-proof cytotoxic waste containers. These containers are typically color-coded (e.g., yellow or purple).

  • Liquid waste should be collected in designated, sealed, and chemically resistant containers. Do not dispose of this waste down the drain.

  • Sharps (needles, syringes) must be placed in a designated sharps container for cytotoxic waste.

2. Container Management:

  • Keep waste containers closed except when adding waste.

  • Do not overfill waste containers.

  • Store waste containers in a secure, designated area away from general laboratory traffic.

3. Final Disposal:

  • All cytotoxic waste must be handled and disposed of by a licensed hazardous waste contractor.

  • Follow all institutional procedures for scheduling a hazardous waste pickup.

  • Complete all required waste disposal documentation accurately.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of this compound, from initial preparation to final waste disposal.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_cleanup Decontamination & Disposal cluster_spill Spill Response start Don Full PPE containment Work in Containment (BSC or Glove Box) start->containment weigh Weigh Solid Compound containment->weigh reconstitute Reconstitute with Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Post-Experiment segregate_waste Segregate Cytotoxic Waste decontaminate->segregate_waste dispose Dispose in Labeled, Leak-proof Containers segregate_waste->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe end Hand Washing doff_ppe->end Exit Work Area spill Spill Occurs evacuate Evacuate & Cordon Off Area spill->evacuate spill_ppe Don Full PPE (incl. Respirator) evacuate->spill_ppe cleanup Use Cytotoxic Spill Kit spill_ppe->cleanup spill_dispose Dispose of Cleanup Materials as Cytotoxic Waste cleanup->spill_dispose

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.